Product packaging for Mal-PEG4-Lys(t-Boc)-NH-m-PEG24(Cat. No.:)

Mal-PEG4-Lys(t-Boc)-NH-m-PEG24

Cat. No.: B8027932
M. Wt: 1715.0 g/mol
InChI Key: VFHFAZSFIBTHCM-UHFFFAOYSA-N
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Description

Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 is a useful research compound. Its molecular formula is C78H147N5O35 and its molecular weight is 1715.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C78H147N5O35 B8027932 Mal-PEG4-Lys(t-Boc)-NH-m-PEG24

Properties

IUPAC Name

tert-butyl N-[5-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H147N5O35/c1-78(2,3)118-77(89)81-12-6-5-7-71(82-73(85)11-16-91-21-24-95-29-30-96-25-22-92-17-13-79-72(84)10-15-83-74(86)8-9-75(83)87)76(88)80-14-18-93-23-26-97-31-32-99-35-36-101-39-40-103-43-44-105-47-48-107-51-52-109-55-56-111-59-60-113-63-64-115-67-68-117-70-69-116-66-65-114-62-61-112-58-57-110-54-53-108-50-49-106-46-45-104-42-41-102-38-37-100-34-33-98-28-27-94-20-19-90-4/h8-9,71H,5-7,10-70H2,1-4H3,(H,79,84)(H,80,88)(H,81,89)(H,82,85)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHFAZSFIBTHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H147N5O35
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1715.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Mal-PEG4-Lys(t-Boc)-NH-m-PEG24: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 is a discrete polyethylene (B3416737) glycol (dPEG®) derivative that functions as a heterobifunctional linker, playing a crucial role in the development of complex bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5][6][7] Its structure is meticulously designed with three key functional components: a maleimide (B117702) group, a t-Boc protected lysine (B10760008), and a long methoxy-terminated PEG spacer. This unique combination of features offers researchers precise control over the conjugation process, enabling the creation of stable and effective therapeutic and diagnostic agents.

The maleimide terminus provides a highly selective reactive site for molecules containing free thiol groups, such as cysteine residues in proteins and peptides, through a Michael addition reaction.[4][8] The t-Boc (tert-butyloxycarbonyl) protected lysine serves as a latent reactive site. Once the initial conjugation is achieved via the maleimide group, the t-Boc protecting group can be removed under acidic conditions to expose a primary amine.[4][9] This newly available amine can then be conjugated to a second molecule of interest, such as a cytotoxic payload, a fluorescent dye, or another protein.[4][8]

The extensive m-PEG24 spacer arm enhances the solubility and stability of the resulting conjugate, reduces aggregation, and can improve pharmacokinetic properties by increasing serum half-life.[10] The discrete nature of the PEG chain ensures uniformity in the final product, a critical factor for reproducible efficacy and safety in therapeutic applications.[4][8] This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound.

Core Properties and Specifications

The physical and chemical properties of this compound are summarized below, providing essential data for its handling, storage, and use in experimental settings.

PropertyValue
Molecular Weight 1715.01 g/mol
Molecular Formula C₇₈H₁₄₇N₅O₃₅
Purity > 95%
Appearance White to off-white solid
Solubility Soluble in Methylene Chloride, Acetonitrile, Methanol, Acetone, DMSO, DMF
Storage Conditions Store at -20°C. Allow to come to room temperature before opening. Minimize exposure to moisture and store under an inert atmosphere.
Long-term Storage (Powder) -20°C for up to 3 years
Storage in Solvent -80°C for up to 1 year

Experimental Protocols

The following protocols provide detailed methodologies for the key chemical transformations involving this compound. These are foundational procedures that can be adapted for specific applications in PROTAC and ADC development.

Thiol-Maleimide Conjugation Protocol

This protocol outlines the steps for conjugating the maleimide group of the linker to a thiol-containing molecule, such as a protein with cysteine residues.

Materials:

  • This compound

  • Thiol-containing protein or molecule

  • Degassed conjugation buffer (e.g., PBS, Tris, HEPES at pH 7.0-7.5)

  • Anhydrous DMSO or DMF

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

  • Inert gas (e.g., Argon or Nitrogen)

  • Purification system (e.g., gel filtration, HPLC, FPLC)

Procedure:

  • Preparation of the Thiol-Containing Molecule:

    • Dissolve the protein or other thiol-containing molecule in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[1][2]

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 molar excess of TCEP.[8] Incubate the mixture at room temperature for 20-30 minutes under an inert atmosphere.[1][8]

  • Preparation of the Maleimide Linker Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a stock solution of the linker (e.g., 1-10 mg/mL) in anhydrous DMSO or DMF.[1][2]

  • Conjugation Reaction:

    • Add the maleimide linker solution to the solution of the thiol-containing molecule. A 10-20 molar excess of the linker is often recommended as a starting point.[8][11]

    • Flush the reaction vial with an inert gas, seal it tightly, and mix thoroughly.[1][2]

    • Incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light.[8]

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as gel filtration, HPLC, or FPLC to remove unreacted linker and other reagents.[1][2]

t-Boc Deprotection Protocol

This protocol describes the removal of the t-Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • t-Boc protected conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • (Optional) Scavenger such as triisopropylsilane (B1312306) (TIS)

  • (Optional for neutralization) Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Reaction Setup:

    • Dissolve the t-Boc protected conjugate in anhydrous DCM (e.g., at a concentration of 0.1 M).[9]

    • Cool the solution to 0°C using an ice bath.

    • Add TFA to a final concentration of 25-50% (v/v).[9] If the substrate is sensitive to cationic side reactions, a scavenger like TIS (2.5-5% v/v) can be added.

  • Deprotection Reaction:

    • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[12]

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[9][12]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[9]

    • The resulting product will be the TFA salt of the deprotected amine. This can often be used directly in the next step.

  • Neutralization (Optional):

    • If the free amine is required, dissolve the residue in DCM and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA.[9]

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the deprotected amine.[9]

Application Workflows

The unique structure of this compound makes it an ideal tool for the stepwise construction of complex biomolecules. Below are diagrams illustrating its use in the synthesis of PROTACs and ADCs.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Conjugation to E3 Ligase Ligand cluster_1 Step 2: Deprotection cluster_2 Step 3: Conjugation to Target Protein Ligand E3_Ligand E3 Ligase Ligand (with thiol group) Conjugate1 E3 Ligand-Linker Conjugate (t-Boc protected) E3_Ligand->Conjugate1 Thiol-Maleimide Reaction Linker This compound Linker->Conjugate1 Deprotected_Conjugate E3 Ligand-Linker Conjugate (amine exposed) Conjugate1->Deprotected_Conjugate TFA/DCM PROTAC Final PROTAC Molecule Deprotected_Conjugate->PROTAC Amide Bond Formation Target_Ligand Target Protein Ligand (with carboxylic acid) Target_Ligand->PROTAC

Caption: Workflow for PROTAC Synthesis.

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Payload Conjugation Antibody Antibody (with reduced cysteine) ADC_Intermediate1 Antibody-Linker Conjugate (t-Boc protected) Antibody->ADC_Intermediate1 Thiol-Maleimide Reaction Linker This compound Linker->ADC_Intermediate1 ADC_Intermediate2 Antibody-Linker Conjugate (amine exposed) ADC_Intermediate1->ADC_Intermediate2 TFA/DCM ADC Final Antibody-Drug Conjugate (ADC) ADC_Intermediate2->ADC Amide Bond Formation Payload Cytotoxic Payload (with active ester) Payload->ADC

References

Unlocking Precision Bioconjugation: A Technical Guide to Mal-PEG4-Lys(t-Boc)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Mechanism and Application of a Branched PEG Linker for Advanced Drug Development

This technical guide provides an in-depth analysis of the mechanism of action for Mal-PEG4-Lys(t-Boc)-NH-m-PEG24, a heterobifunctional and branched polyethylene (B3416737) glycol (PEG) linker. Designed for researchers, scientists, and drug development professionals, this document elucidates the core functionalities of its components and its strategic role in the synthesis of complex bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Components and Their Functional Roles

This compound is a meticulously designed molecule with distinct functional domains that impart specific reactivity and properties to the overall construct. Its structure consists of a maleimide (B117702) group, two polyethylene glycol (PEG) chains of different lengths (PEG4 and m-PEG24), a lysine (B10760008) core providing a branch point, and a tert-butyloxycarbonyl (t-Boc) protected amine.

Maleimide Group: The terminal maleimide group is a highly selective reactive handle for sulfhydryl groups. It reacts specifically with thiols, most commonly found in cysteine residues of proteins and peptides, via a Michael addition reaction.[1] This reaction proceeds efficiently under mild, near-neutral pH conditions (pH 6.5-7.5), forming a stable covalent thioether bond.[1][] This high selectivity minimizes off-target reactions with other nucleophilic groups like amines, ensuring precise and site-specific conjugation.[]

Polyethylene Glycol (PEG) Chains: The molecule incorporates two PEG chains of discrete lengths: a short PEG4 linker and a longer methoxy-terminated PEG24 chain (m-PEG24). These PEG moieties play a crucial role in improving the physicochemical properties of the resulting bioconjugate. They enhance aqueous solubility, reduce aggregation, and can increase the stability and circulation half-life of the conjugated molecule.[][4][5][6] The hydrophilic nature of the PEG chains can also shield the payload from the biological environment, potentially reducing immunogenicity.[7]

Lysine Core: The lysine residue serves as a branched scaffold. One arm of the lysine is attached to the maleimide via the PEG4 linker, while the other arm presents a primary amine that is protected by a t-Boc group. This branched architecture allows for the attachment of two different molecular entities to a central point.

t-Boc Protected Amine: The primary amine on the lysine side chain is temporarily protected by a tert-butyloxycarbonyl (t-Boc) group. This protecting group is stable under the conditions required for the maleimide-thiol conjugation. The t-Boc group can be efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA), to expose the free amine.[8][9][10] This unveiled amine then becomes available for subsequent conjugation with a second molecule, such as a payload or a targeting ligand, that has a carboxylic acid or an activated ester.

Mechanism of Action in Bioconjugation

The utility of this compound lies in its sequential and orthogonal reactivity, enabling a two-step conjugation process.

Step 1: Thiol-Maleimide Conjugation: The first step involves the reaction of the maleimide group with a thiol-containing biomolecule, such as a monoclonal antibody with engineered cysteine residues or a protein of interest. This forms a stable thioether linkage, covalently attaching the linker to the first biological component.

Step 2: t-Boc Deprotection and Amide Bond Formation: Following the initial conjugation, the t-Boc protecting group is removed by treatment with an acid like TFA.[8][9][10] This deprotection step reveals a primary amine, which can then be coupled with a second molecule of interest (e.g., a cytotoxic drug, a fluorescent probe, or a ligand for an E3 ubiquitin ligase in the case of PROTAC synthesis) via standard amide bond formation chemistry.[11]

This step-wise approach provides a high degree of control over the synthesis of complex bioconjugates, ensuring that each component is attached at a specific site.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively published, the following table summarizes typical performance characteristics for maleimide-PEG linkers based on established literature. These values should be considered as representative, and optimal conditions should be determined empirically for each specific application.

ParameterTypical Value/RangeConditionsReference
Maleimide-Thiol Reaction pH 6.5 - 7.5Aqueous Buffer (e.g., PBS, HEPES)[1]
Reaction Time 2 hours at room temperature or overnight at 4°CMolar excess of linker to thiol[12]
Conjugation Efficiency >80%Optimized molar ratios (e.g., 2:1 to 20:1 linker:thiol)[1]
t-Boc Deprotection Reagent Trifluoroacetic Acid (TFA)In Dichloromethane (DCM)[8][9]
TFA Concentration 25% - 50% (v/v) in DCMRoom Temperature[9]
Deprotection Time 30 minutes - 2 hoursDependent on substrate and TFA concentration[9]

Experimental Protocols

The following are generalized protocols for the use of this compound in a two-step bioconjugation process.

Part 1: Maleimide-Thiol Conjugation

Objective: To conjugate the maleimide group of the linker to a thiol-containing protein.

Materials:

  • Thiol-containing protein (e.g., monoclonal antibody)

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.[13]

  • Reducing agent (optional, if protein disulfides need to be reduced): Tris(2-carboxyethyl)phosphine (TCEP).[1]

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) to dissolve the linker.[13]

  • Quenching reagent: N-acetylcysteine or other small molecule thiol.[14]

  • Purification system: Size-exclusion chromatography (SEC) or dialysis.[12]

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubating for 20-30 minutes at room temperature.

  • Linker Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

  • Conjugation Reaction: Add the linker solution to the protein solution at a desired molar ratio (typically between 10:1 to 20:1 linker to protein). Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[12]

  • Quenching: Add an excess of a quenching reagent to consume any unreacted maleimide groups.

  • Purification: Purify the resulting conjugate using SEC or dialysis to remove excess linker and quenching reagent.[12]

Part 2: t-Boc Deprotection and Second Conjugation

Objective: To deprotect the t-Boc group and conjugate a second molecule.

Materials:

  • Purified protein-linker conjugate from Part 1.

  • Deprotection Reagent: Trifluoroacetic acid (TFA).[8][9]

  • Anhydrous Dichloromethane (DCM).[8][9]

  • Neutralization Buffer: e.g., PBS pH 7.4.

  • Second molecule for conjugation (with a carboxylic acid or activated ester).

  • Coupling reagents (if starting with a carboxylic acid): e.g., EDC/NHS.

  • Purification system: SEC or dialysis.

Procedure:

  • Lyophilization (optional): The purified conjugate from Part 1 can be lyophilized for reaction in an organic solvent.

  • t-Boc Deprotection: Dissolve the conjugate in anhydrous DCM and add TFA to a final concentration of 25-50%.[9] Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction for completion.

  • Solvent Removal: Remove the DCM and TFA under reduced pressure (e.g., using a rotary evaporator).[8]

  • Neutralization: Re-dissolve the deprotected conjugate in a suitable buffer and adjust the pH to neutral for the subsequent conjugation step.

  • Second Conjugation:

    • If using an activated ester: Add the second molecule with an activated ester (e.g., NHS ester) to the deprotected conjugate solution and incubate at room temperature.

    • If using a carboxylic acid: Activate the carboxylic acid of the second molecule using standard coupling reagents like EDC and NHS, then add it to the deprotected conjugate solution.

  • Final Purification: Purify the final bioconjugate using SEC or dialysis to remove excess reagents.

Visualizing the Process: Diagrams

Molecular Structure of this compound cluster_maleimide Maleimide Group cluster_peg4 PEG4 Linker cluster_lysine Lysine Core cluster_tboc t-Boc Group cluster_peg24 m-PEG24 Chain Maleimide Maleimide PEG4 PEG4 Maleimide->PEG4 Lysine Lysine PEG4->Lysine tBoc t-Boc Lysine->tBoc Side Chain mPEG24 m-PEG24 Lysine->mPEG24

Caption: Functional components of the this compound linker.

Bioconjugation Workflow cluster_step1 Step 1: Thiol Conjugation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Payload Conjugation Linker This compound Conjugate1 Protein-S-Linker(t-Boc) Linker->Conjugate1 Protein Protein-SH Protein->Conjugate1 Deprotection TFA Treatment Conjugate1->Deprotection Conjugate2 Protein-S-Linker-NH2 Deprotection->Conjugate2 FinalConjugate Protein-S-Linker-NH-Payload Conjugate2->FinalConjugate Payload Payload-COOH Payload->FinalConjugate

Caption: Sequential conjugation workflow using the linker.

PROTAC Formation and Action cluster_protac PROTAC Molecule cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitination and Degradation E3_Ligand E3 Ligase Ligand Linker Linker E3_Ligand->Linker POI_Ligand POI Ligand Linker->POI_Ligand PROTAC PROTAC E3_Ligase E3 Ligase PROTAC->E3_Ligase binds POI Protein of Interest (POI) PROTAC->POI binds Ubiquitination Ubiquitination of POI E3_Ligase->Ubiquitination POI->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: Application in forming a PROTAC to induce protein degradation.

References

The Strategic Application of Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 in Proteolysis-Targeting Chimera (PROTAC) Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). The linker component of a PROTAC, which connects the POI-binding ligand to the E3 ligase-recruiting ligand, is a critical determinant of its efficacy. This technical guide provides an in-depth analysis of the role and application of the heterobifunctional linker, Mal-PEG4-Lys(t-Boc)-NH-m-PEG24, in the synthesis of PROTACs. We will explore its structural components, physicochemical properties, and strategic utility in constructing potent and effective protein degraders. This guide also outlines general experimental protocols for its incorporation into PROTACs and discusses the signaling pathways amenable to modulation by such constructs.

Introduction to PROTAC Technology and the Central Role of the Linker

PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex.[1] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[2] The linker is not merely a spacer but plays a crucial role in optimizing the pharmacology of a PROTAC by influencing its solubility, cell permeability, and the stability and geometry of the ternary complex.[] Polyethylene (B3416737) glycol (PEG) linkers are frequently employed in PROTAC design to enhance hydrophilicity and improve pharmacokinetic properties.[4][5]

Physicochemical Properties of this compound

This compound is a complex, heterobifunctional linker designed for versatile PROTAC synthesis.[6][7] Its key structural features and physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C78H147N5O35[6]
Molecular Weight 1715.01 g/mol [6]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and other organic solvents
Storage Recommended storage at -20°C[6]

Functional Components and Their Role in PROTAC Synthesis

The structure of this compound is strategically designed with three key functional domains that enable a modular and flexible approach to PROTAC assembly.

  • Maleimide (B117702) Group: This functional group specifically reacts with thiol moieties, most commonly found on cysteine residues of proteins or ligands.[8] In PROTAC synthesis, the maleimide group is typically used to conjugate the linker to a POI-binding ligand that has been functionalized with a free thiol. This reaction proceeds via a Michael addition to form a stable thioether bond.

  • t-Boc Protected Lysine (B10760008): The lysine residue provides a branch point within the linker. The alpha-amine is part of the main PEG chain, while the epsilon-amine is protected by a tert-butyloxycarbonyl (t-Boc) group. This protecting group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to expose a primary amine.[8] This amine can then be coupled to a carboxylic acid-functionalized E3 ligase ligand (such as those for von Hippel-Lindau (VHL) or Cereblon (CRBN)) via standard amide bond formation.

  • Methoxy-Terminated PEG24 Chain: The long polyethylene glycol chain (m-PEG24) significantly enhances the hydrophilicity of the resulting PROTAC.[4] This can improve solubility, a common challenge for large PROTAC molecules, and potentially modulate cell permeability and other pharmacokinetic properties. The methoxy (B1213986) cap prevents unwanted reactions at this terminus.

Below is a diagram illustrating the functional components of the linker.

G Functional Components of this compound cluster_linker This compound Mal Maleimide Group (Reacts with Thiols) PEG4 PEG4 Spacer Mal->PEG4 covalent bond Lys Lysine (t-Boc protected) (Deprotection reveals Amine) PEG4->Lys covalent bond mPEG24 m-PEG24 Chain (Hydrophilicity) Lys->mPEG24 covalent bond

Caption: Functional domains of the this compound linker.

Experimental Protocols for PROTAC Synthesis

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this linker would typically follow a convergent approach, where the POI ligand and E3 ligase ligand are synthesized or modified separately before being conjugated to the linker.

G General PROTAC Synthesis Workflow A Thiol-functionalized POI Ligand C Intermediate 1 A->C B This compound B->C Thiol-Maleimide Conjugation E Intermediate 2 (Amine-functionalized) C->E Acidic Deprotection D TFA (Deprotection) D->E H Final PROTAC E->H F Carboxylic acid-functionalized E3 Ligase Ligand G Amide Coupling (e.g., HATU, DIPEA) F->G G->H Amide Bond Formation

Caption: A convergent synthesis strategy for PROTAC assembly.

Step 1: Thiol-Maleimide Conjugation to POI Ligand

Materials:

  • Thiol-functionalized POI ligand

  • This compound

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the thiol-functionalized POI ligand in the anhydrous solvent under an inert atmosphere.

  • Add a slight molar excess (e.g., 1.1 equivalents) of this compound to the solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitor the reaction progress by LC-MS to confirm the formation of the desired conjugate.

  • Upon completion, the product can be purified by preparative HPLC.

Step 2: Deprotection of the t-Boc Group

Materials:

  • Purified POI-linker conjugate from Step 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the POI-linker conjugate in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v) to the solution.

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the deprotection by LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting amine is often used in the next step without further purification.

Step 3: Amide Coupling to E3 Ligase Ligand

Materials:

  • Deprotected POI-linker-amine from Step 2

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide-COOH or a VHL ligand derivative)

  • Amide coupling reagents (e.g., HATU, HOBt)

  • A non-nucleophilic base (e.g., DIPEA)

  • Anhydrous DMF

Procedure:

  • Dissolve the carboxylic acid-functionalized E3 ligase ligand in anhydrous DMF.

  • Add the coupling reagents (e.g., 1.2 equivalents of HATU) and the base (e.g., 3 equivalents of DIPEA).

  • Stir for a few minutes to activate the carboxylic acid.

  • Add the deprotected POI-linker-amine to the reaction mixture.

  • Stir at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, the final PROTAC can be purified by preparative HPLC.

Potential Signaling Pathways for Modulation

PROTACs constructed with this linker can be designed to target a wide array of proteins implicated in various signaling pathways. The choice of the POI ligand dictates the pathway to be modulated. Examples include:

  • Oncogenic Signaling: Targeting kinases (e.g., BTK, BCR-ABL), transcription factors (e.g., BRD4), or receptor tyrosine kinases (e.g., EGFR) involved in cancer progression.

  • Inflammatory Pathways: Degrading key proteins in inflammatory signaling cascades, such as IRAK4 or RIPK2.

  • Neurodegenerative Disease: Targeting pathogenic protein aggregates, such as tau or huntingtin.

The general mechanism of PROTAC-mediated protein degradation is illustrated below.

G PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb E1, E2 enzymes Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-induced protein degradation.

Quantitative Data (Hypothetical)

As no specific quantitative data for PROTACs using this compound has been found in the reviewed literature, the following table presents hypothetical data to illustrate how such information would be structured. This data would be obtained from cellular assays, such as Western blotting or mass spectrometry-based proteomics, to quantify the degradation of the target protein.

PROTAC IDTarget POIE3 LigaseDC50 (nM)Dmax (%)Cell Line
PROTAC-X-1Kinase ACRBN1595Cancer Cell Line 1
PROTAC-X-2Transcription Factor BVHL5088Cancer Cell Line 2

DC50: The concentration of the PROTAC that induces 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.

Conclusion

This compound is a sophisticated and versatile heterobifunctional linker that offers a strategic advantage in the modular synthesis of PROTACs. Its distinct functional groups—the thiol-reactive maleimide, the protected amine for E3 ligase ligand conjugation, and the hydrophilic PEG chain—provide researchers with a powerful tool to construct and optimize protein degraders. While specific examples of its application in the literature are currently limited, the general principles of PROTAC synthesis outlined in this guide provide a clear roadmap for its effective utilization in the development of novel therapeutics for a wide range of diseases. Future studies detailing the biological activity of PROTACs incorporating this linker will be invaluable to the field of targeted protein degradation.

References

The Strategic Application of Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 in the Development of Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential application of the heterobifunctional linker, Mal-PEG4-Lys(t-Boc)-NH-m-PEG24, in the development of Antibody-Drug Conjugates (ADCs). While primarily cataloged as a linker for Proteolysis Targeting Chimeras (PROTACs)[1][2][3], its molecular architecture incorporates key features that are highly relevant for advanced ADC design. This document will dissect the linker's structure, propose a detailed workflow for its integration into an ADC, provide representative experimental protocols, and summarize the expected performance characteristics based on established maleimide-based conjugation chemistries.

Linker Structure and Functional Components

The this compound linker is a complex molecule with distinct functional units, each contributing to its potential utility in ADC development.

  • Maleimide (Mal): This functional group is central to the linker's utility in bioconjugation. It reacts specifically and efficiently with free thiol (sulfhydryl) groups, such as those on the side chains of cysteine residues in proteins, to form a stable thioether bond[][5][]. In ADC development, this allows for covalent attachment of the linker-payload complex to a monoclonal antibody (mAb), often at cysteine residues exposed after the reduction of interchain disulfide bonds[][8].

  • Polyethylene Glycol (PEG) Spacers (PEG4 and m-PEG24): The linker contains two PEG chains of different lengths. PEGylation is a widely adopted strategy in drug development to enhance the solubility, stability, and pharmacokinetic properties of biomolecules[][9][]. The PEG chains increase the hydrodynamic radius of the resulting ADC, which can prolong its circulation half-life and shield it from proteolytic degradation. The hydrophilic nature of PEG also helps to mitigate aggregation issues that can arise from conjugating hydrophobic payloads to an antibody[].

  • Lysine (B10760008) (Lys): The lysine residue within the linker backbone can serve multiple purposes. It provides a branching point for the attachment of different molecular entities or can be part of a dipeptide sequence designed for cleavage by lysosomal proteases like Cathepsin B, a common mechanism for payload release in the tumor microenvironment[11][12].

  • tert-Butyloxycarbonyl (t-Boc): The t-Boc group is a common protecting group for amines. In this linker, it protects the epsilon-amine of the lysine residue. This protection is crucial for a directed synthesis and conjugation strategy. The t-Boc group must be removed (deprotected) under acidic conditions to reveal the primary amine, which can then be used to attach a cytotoxic payload[13].

Proposed Workflow for ADC Development

The utilization of this compound for ADC synthesis would involve a multi-step process. The logical flow from linker activation to the final ADC construct is outlined below.

ADC_Development_Workflow cluster_0 Step 1: Linker-Payload Synthesis cluster_1 Step 2: Antibody Preparation cluster_2 Step 3: Final ADC Conjugation Linker This compound Deprotection TFA-mediated Deprotection Linker->Deprotection ActivatedLinker Mal-PEG4-Lys(NH2)-NH-m-PEG24 Deprotection->ActivatedLinker Conjugation1 Amide Bond Formation ActivatedLinker->Conjugation1 Payload Cytotoxic Payload with Carboxylic Acid Activation NHS/EDC Activation of Payload Payload->Activation ActivatedPayload Payload-NHS Ester Activation->ActivatedPayload ActivatedPayload->Conjugation1 LinkerPayload Mal-PEG-Linker-Payload Conjugation1->LinkerPayload Conjugation2 Thioether Bond Formation (Maleimide-Thiol Reaction) LinkerPayload->Conjugation2 mAb Monoclonal Antibody (mAb) Reduction Partial Reduction (TCEP or DTT) mAb->Reduction Reduced_mAb Reduced mAb with Free Thiols Reduction->Reduced_mAb Reduced_mAb->Conjugation2 Purification Purification (e.g., SEC, HIC) Conjugation2->Purification FinalADC Final ADC Purification->FinalADC Signaling_Pathway cluster_0 Cellular Uptake and Processing cluster_1 Mechanism of Action ADC ADC binds to cell surface antigen Internalization Endocytosis ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Release Linker Cleavage & Payload Release (e.g., MMAE) Lysosome->Release MMAE Released MMAE Release->MMAE Tubulin Tubulin Polymerization MMAE->Tubulin inhibits Microtubule Microtubule Disruption G2M_Arrest G2/M Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

References

An In-depth Technical Guide to Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small-molecule inhibitors.[1] At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest.[2][3] A critical component of any PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. Its composition and length are paramount, influencing the efficacy, selectivity, and physicochemical properties of the entire molecule.[4]

This technical guide focuses on a specific, advanced linker, Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 . This polyethylene (B3416737) glycol (PEG)-based linker is designed for the synthesis of PROTACs, offering a unique combination of features that address key challenges in the development of protein degraders.[5][6] Its structure incorporates a maleimide (B117702) group for conjugation to target ligands, a protected lysine (B10760008) for introducing a payload or another ligand, and extensive PEG chains to enhance solubility and optimize ternary complex formation.[7][8]

Core Concepts of PROTAC-Mediated Degradation

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system (UPS).[2] This induced proximity leads to the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[3] This process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.[9]

The UPS is a fundamental cellular pathway responsible for protein homeostasis. It involves a three-enzyme cascade (E1, E2, and E3) that attaches ubiquitin, a small regulatory protein, to substrate proteins.[] The E3 ligase provides substrate specificity, and there are over 600 E3 ligases in humans, offering a wide range of options for PROTAC design.[2]

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 Ligase E2->E3 Ub Transfer Target Target Protein E3->Target Recognition PolyUb_Target Poly-ubiquitinated Target Protein E3->PolyUb_Target Poly-ubiquitination Proteasome 26S Proteasome PolyUb_Target->Proteasome Degradation Peptides Peptides Proteasome->Peptides Recycled_Ub Recycled Ubiquitin Proteasome->Recycled_Ub Recycled_Ub->Ub Re-enters pool

Figure 1: The Ubiquitin-Proteasome System (UPS) Pathway.

The Role and Structure of this compound

This linker is a heterobifunctional molecule with distinct reactive moieties, allowing for a modular and flexible approach to PROTAC synthesis.

  • Maleimide (Mal): This group reacts specifically with free sulfhydryl (thiol) groups, typically found on cysteine residues of a target-binding ligand or protein. This reaction is a Michael addition, forming a stable thioether bond.

  • PEG4 and m-PEG24: The two polyethylene glycol chains (with 4 and 24 repeating units, respectively) impart significant hydrophilicity to the PROTAC molecule. This is crucial for improving solubility, a common challenge for large PROTAC molecules, and can enhance cell permeability. The flexibility of the PEG chains is also thought to be important for allowing the PROTAC to adopt an optimal conformation for ternary complex formation.[11]

  • Lys(t-Boc): The lysine residue provides a branch point. The primary amine on the lysine side chain is protected by a tert-butyloxycarbonyl (t-Boc) group. This protecting group is stable under many reaction conditions but can be readily removed with acid (e.g., trifluoroacetic acid, TFA). The deprotected amine can then be coupled to a second ligand, often an E3 ligase binder, via an amide bond formation.

PROTAC_MoA cluster_PROTAC PROTAC Action cluster_Degradation Cellular Machinery PROTAC PROTAC (Target Ligand - Linker - E3 Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Induces PROTAC_recycled PROTAC Recycled Ternary_Complex->PROTAC_recycled Releases Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation POI Degraded Proteasome->Degradation

Figure 2: General Mechanism of Action for a PROTAC.

Data Presentation: The Impact of Linker Composition

Disclaimer: The data below is for PROTACs with structurally similar PEG-based linkers and is intended to be illustrative of the principles of linker optimization. The performance of a PROTAC with the this compound linker would need to be empirically determined.

Table 1: Impact of Linker Composition on BTK PROTAC Activity

PROTAC Linker Composition DC50 (nM) Dmax (%)
NC-1 Non-covalent warhead, PEG6 linker 2.2 97
RC-1 Reversible covalent warhead, PEG6 linker >100 ~80
RC-3 Reversible covalent warhead, modified PEG6 linker 8.9 90
IR-1 Irreversible covalent warhead, PEG6 linker 4.6 92
IR-2 Irreversible covalent warhead, modified PEG6 linker 7.9 93

Data adapted from a study on BTK PROTACs in Mino cells. DC50 is the concentration for 50% maximal degradation. Dmax is the maximal percentage of degradation.

Experimental Protocols

General Synthesis of a PROTAC using this compound

This protocol outlines a general, two-step approach for synthesizing a PROTAC using the specified linker.

Step 1: Conjugation of Target Ligand to Maleimide

  • Dissolve Ligand: Dissolve the target-binding ligand (containing a free thiol group) in a suitable solvent, such as a mixture of DMF and phosphate (B84403) buffer (pH 7.0).

  • Add Linker: Add this compound to the solution in a 1:1 molar ratio.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS to confirm the formation of the thioether bond.

  • Purification: Once the reaction is complete, purify the product (Ligand-Mal-PEG4-Lys(t-Boc)-NH-m-PEG24) using reverse-phase HPLC.

Step 2: Deprotection and Conjugation of E3 Ligase Ligand

  • Deprotection: Dissolve the purified product from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20% TFA in DCM).

  • Reaction: Stir the mixture at room temperature for 1-2 hours to remove the t-Boc protecting group. Monitor by LC-MS.

  • Solvent Removal: Remove the solvent and TFA under reduced pressure.

  • Amide Coupling: Dissolve the deprotected intermediate and the E3 ligase ligand (containing a carboxylic acid) in DMF. Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • Reaction: Stir the reaction at room temperature overnight.

  • Final Purification: Purify the final PROTAC conjugate by reverse-phase HPLC and confirm its identity and purity by LC-MS and NMR.

Protocol for Western Blot Analysis of PROTAC-Mediated Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture: Plate the desired cell line in 6-well plates and grow to 70-80% confluency.

  • PROTAC Treatment: Treat the cells with a range of concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal protein loading.

  • SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20 µg) in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Probe the same membrane with an antibody for a loading control protein (e.g., GAPDH or β-actin) to normalize the data.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of protein remaining relative to the vehicle control and plot this against the PROTAC concentration to determine the DC50 and Dmax values.

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_Biochem Biochemical Analysis cluster_Data Data Acquisition & Analysis A 1. Seed Cells in 6-well Plates B 2. Treat with PROTAC (Dose-Response) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Western Blot Transfer E->F G 7. Immunoblotting (Primary & Secondary Abs) F->G H 8. Chemiluminescence Imaging G->H I 9. Densitometry (Quantify Bands) H->I J 10. Normalize to Loading Control I->J K 11. Calculate DC50 & Dmax J->K

Figure 3: Experimental Workflow for Western Blot Analysis.

Conclusion

The this compound linker represents a sophisticated tool for the construction of PROTACs. Its defined chemical functionalities and hydrophilic PEG chains provide a rational starting point for developing potent and selective protein degraders with improved drug-like properties. While the optimal linker for any given target and E3 ligase pair must be determined empirically, the principles and protocols outlined in this guide provide a solid foundation for researchers and drug developers to harness the power of targeted protein degradation.

References

An In-depth Technical Guide to the Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 linker, a sophisticated, heterobifunctional crosslinker designed for the development of advanced bioconjugates such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will delve into the core components of the linker, its mechanism of action, detailed experimental protocols, and the strategic advantages it offers in therapeutic and diagnostic development.

Introduction to the Linker's Architecture and Core Components

The this compound linker is a branched, polyethylene (B3416737) glycol (PEG)-based construct designed for precision and versatility in bioconjugation. Its architecture allows for the site-specific attachment of a biomolecule and the subsequent, controlled addition of a payload molecule. A key feature of this and related linkers from suppliers like Vector Labs is the use of discrete PEG (dPEG®), which consists of a single molecular weight PEG chain, ensuring uniformity and reproducibility in the final conjugate, in contrast to traditional polydisperse PEGs.[1][2][3]

The linker is comprised of several key functional components, each with a distinct role in the bioconjugation process:

  • Maleimide (B117702) (Mal) Group: This functional group provides the primary point of attachment to the biomolecule. It reacts specifically and efficiently with free sulfhydryl (thiol) groups, such as those on cysteine residues of an antibody, to form a stable thioether bond.[4]

  • PEG4 Spacer: A short, hydrophilic spacer consisting of four ethylene (B1197577) glycol units. It separates the maleimide group from the core of the linker, providing spatial access and improving the solubility of the conjugate.[5]

  • Lysine (B10760008) (Lys) Core: An amino acid that serves as a branched scaffold. Its alpha-amino group is part of the main linker chain, while its side-chain (epsilon-amino group) is functionalized for payload attachment.

  • tert-Butyloxycarbonyl (t-Boc) Protecting Group: This acid-labile group protects the epsilon-amino group of the lysine side chain.[4] Its removal under specific acidic conditions unmasks a primary amine, which serves as a reactive handle for the covalent attachment of a payload molecule (e.g., a cytotoxic drug, a fluorescent dye, or a small molecule).[1][3]

  • m-PEG24 Arm: A long, methoxy-terminated PEG chain consisting of 24 ethylene glycol units. This hydrophilic arm serves multiple purposes: it significantly enhances the aqueous solubility of the entire construct, reduces the potential for aggregation, and can shield hydrophobic payloads from the surrounding environment, which may improve the conjugate's pharmacokinetic properties and reduce immunogenicity.[6][7] This "Sidewinder™" architecture, where the payload is attached to a sidearm and protected by a longer PEG chain, has been shown to improve efficacy.[3]

Below is a diagram illustrating the logical relationship between these components.

G cluster_linker This compound Linker cluster_reactants Reactants Mal Maleimide (Mal) Biomolecule Biomolecule (e.g., Antibody with -SH) Mal->Biomolecule PEG4 PEG4 Spacer PEG4->Mal Provides Space Lys Lysine (Lys) Branched Core Lys->PEG4 Boc t-Boc Group Lys->Boc Protects Amine mPEG24 m-PEG24 Arm Lys->mPEG24 Provides Shielding Payload Payload (e.g., Drug with -COOH) Boc->Payload Enables Payload Attachment (after deprotection) Acid Acid (e.g., TFA) Acid->Boc Removes Protection

Diagram 1. Logical relationships of the linker's components.

Quantitative Data

The physical and chemical properties of the this compound linker are critical for designing and executing successful conjugation experiments. The use of discrete PEG ensures batch-to-batch consistency.[1][2]

PropertyValueSource(s)
Molecular Weight 1715.01 g/mol [1][8]
Molecular Formula C₇₈H₁₄₇N₅O₃₅[1][8]
Purity >95%[1]
Appearance SolidGeneral
Storage (Powder) -20°C for up to 3 years[9]
Storage (In Solvent) -80°C for up to 1 year[9]
Solubility Methylene Chloride, Acetonitrile, Methanol, Acetone, DMSO, DMF[1][3]

Experimental Protocols

The following section provides detailed, representative methodologies for the use of the this compound linker in the synthesis of an antibody-drug conjugate. These protocols are based on established chemical principles and vendor-supplied guidelines for similar reagents.

Overall Experimental Workflow

The synthesis of an ADC using this linker is a multi-step process that requires careful control of reaction conditions and purification at each stage. The general workflow is depicted below.

G A Step 1: Antibody Reduction (Expose Cysteine Thiols) B Step 2: Linker Conjugation (React Maleimide with Thiols) A->B C Step 3: Purification (Remove Excess Linker) B->C D Step 4: Boc Deprotection (Expose Lysine Amine) C->D E Step 5: Payload Activation & Conjugation (Attach Drug to Linker) D->E F Step 6: Final Purification (Remove Excess Payload & Reagents) E->F G Step 7: ADC Characterization (Verify DAR, Purity, and Integrity) F->G

Diagram 2. General workflow for ADC synthesis.
Detailed Methodologies

Materials and Reagents:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4).

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM).

  • This compound linker.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Reaction buffer: Degassed PBS or HEPES buffer, pH 7.0-7.5, containing EDTA (e.g., 1-2 mM) to prevent re-oxidation of thiols.

  • Trifluoroacetic acid (TFA).

  • Dichloromethane (DCM), anhydrous.

  • Payload with a carboxylic acid group.

  • Peptide coupling reagents (e.g., HATU or EDC/Sulfo-NHS).

  • Organic base (e.g., DIPEA).

  • Purification columns (e.g., Size Exclusion Chromatography (SEC) for buffer exchange and aggregate removal, Hydrophobic Interaction Chromatography (HIC) for DAR species separation).

  • Analytical instruments (e.g., UV-Vis Spectrophotometer, LC-MS system).

Protocol 1: Antibody Reduction and Linker Conjugation

This protocol describes the initial attachment of the linker to the antibody.

  • Antibody Preparation: Prepare the antibody solution to a concentration of 2-10 mg/mL in a suitable buffer.

  • Reduction of Disulfides: To expose the reactive thiol groups on cysteine residues, add a 10-fold molar excess of TCEP to the antibody solution. Incubate for 30-60 minutes at room temperature. This step should be performed in a degassed buffer to prevent the re-formation of disulfide bonds.

  • Linker Preparation: Immediately before use, prepare a stock solution of the this compound linker (e.g., 10 mM) in anhydrous DMSO or DMF.

  • Buffer Exchange (Optional but Recommended): Remove the excess TCEP from the reduced antibody solution using a desalting column (SEC) pre-equilibrated with the degassed reaction buffer (pH 7.0-7.5).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the reduced antibody solution while gently stirring. Protect the reaction from light and incubate at room temperature for 2 hours or overnight at 4°C. The optimal molar excess and reaction time should be determined empirically for each specific antibody.

  • Purification: Remove unreacted linker and linker-related byproducts by SEC or tangential flow filtration (TFF), exchanging the buffer to one suitable for the next step or for storage (e.g., PBS, pH 7.4).[10]

Protocol 2: Boc Deprotection and Payload Conjugation

This protocol details the attachment of the payload to the antibody-linker conjugate.

  • Preparation for Deprotection: Lyophilize the purified antibody-linker conjugate if it is in an aqueous buffer. Re-dissolve the conjugate in a suitable organic solvent system if necessary, although this step can be challenging with proteins. A more common approach for antibodies is to perform the deprotection in an aqueous/organic co-solvent system if the antibody's stability permits, or to first conjugate the payload to the linker and then conjugate the linker-payload construct to the antibody. However, for this specific linker's design, the following steps are chemically representative.

  • Boc Deprotection: Prepare a deprotection solution of 20-50% TFA in anhydrous DCM. Add this solution to the antibody-linker conjugate (or linker-payload intermediate) at 0°C. Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by LC-MS to confirm the removal of the Boc group (mass loss of 100.12 Da).

  • Removal of TFA: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Payload Activation: In a separate vial, dissolve the carboxylic acid-functionalized payload (1.5 equivalents relative to the deprotected amine sites) in anhydrous DMF. Add a peptide coupling reagent like HATU (1.5 eq) and a base like DIPEA (3.0 eq). Allow the mixture to pre-activate for 15 minutes at room temperature.

  • Payload Conjugation: Add the activated payload solution to the deprotected antibody-linker conjugate. Stir the reaction at room temperature overnight.

  • Final Purification: Purify the final ADC to remove excess payload, coupling reagents, and any unconjugated antibody. This is a critical step to ensure a homogenous product. A combination of chromatography techniques may be necessary. SEC can be used to remove small molecules and aggregates, while HIC is often employed to separate ADC species with different drug-to-antibody ratios (DARs).[10]

Protocol 3: ADC Characterization

  • Concentration and Purity: Determine the final protein concentration using a UV-Vis spectrophotometer (A280). Assess the purity and presence of aggregates using SEC.

  • Drug-to-Antibody Ratio (DAR) Determination: The average DAR is a critical quality attribute. It can be determined using several methods:

    • UV-Vis Spectroscopy: If the payload has a distinct absorbance peak, the DAR can be calculated from the absorbance at 280 nm (for the antibody) and the payload's λmax.

    • Hydrophobic Interaction Chromatography (HIC): HIC can often resolve species with different numbers of conjugated payloads, allowing for the quantification of each species (DAR 0, 2, 4, etc.).

    • Mass Spectrometry (MS): Intact mass analysis of the ADC under denaturing (LC-MS) or native conditions can provide a precise mass of the conjugate, from which the DAR distribution can be determined.[11][12] Peptide mapping after enzymatic digestion can confirm the sites of conjugation.[11]

Signaling Pathway and Mechanism of Action

While the linker itself does not participate in a biological signaling pathway, it is a critical component of the mechanism of action for the therapeutic agent it delivers, such as an ADC. The diagram below illustrates the intended pathway of an ADC constructed with this type of linker.

G cluster_circulation Systemic Circulation cluster_tme Tumor Microenvironment cluster_cell Tumor Cell ADC_circ ADC in Circulation (Stable Linker) Binding Antibody Binds to Tumor Antigen ADC_circ->Binding Targets Tumor Internalization Receptor-Mediated Internalization Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Degradation Antibody/Linker Degradation Lysosome->Degradation Release Payload Release Degradation->Release Action Payload Exerts Cytotoxic Effect Release->Action

Diagram 3. Intended mechanism of action for an ADC.

The stability of the thioether bond formed by the maleimide group and the amide bond connecting the payload ensures that the cytotoxic agent remains attached to the antibody while in circulation, minimizing off-target toxicity. Upon binding to the target antigen on a cancer cell, the ADC is internalized. Inside the cell, lysosomal degradation of the antibody and linker leads to the release of the active payload, which can then exert its cell-killing effect.

Conclusion

The this compound linker represents a highly engineered tool for the construction of sophisticated bioconjugates. Its discrete PEG components ensure homogeneity, while its branched "Sidewinder" architecture provides a strategic advantage by improving solubility and shielding hydrophobic payloads. The orthogonal reactive groups—a maleimide for thiol conjugation and a protected amine for payload attachment—allow for a controlled, stepwise synthesis process. By understanding the function of each component and following detailed experimental protocols for conjugation, purification, and characterization, researchers can leverage this linker to develop next-generation targeted therapeutics and diagnostics with improved pharmacological properties.

References

An In-depth Technical Guide to the Solubility and Stability of Mal-PEG4-Lys(t-Boc)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability profile of Mal-PEG4-Lys(t-Boc)-NH-m-PEG24, a heterobifunctional PROTAC linker. Understanding these characteristics is crucial for the successful design and execution of experiments in drug discovery and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a chemical linker designed with distinct functional ends to facilitate the conjugation of two different molecules. It incorporates a maleimide (B117702) group for reaction with thiols, a t-Boc-protected lysine (B10760008) for later deprotection and further modification, and a long polyethylene (B3416737) glycol (PEG) chain to enhance solubility and provide spacing.[1][2][3][4][5][6]

The molecular structure is characterized by:

  • A Maleimide (Mal) group, which selectively reacts with sulfhydryl (thiol) groups, typically from cysteine residues in proteins, at a pH range of 6.5-7.5.[4]

  • A short PEG4 spacer.

  • A Lysine (Lys) residue with its epsilon-amine protected by a tert-butyloxycarbonyl (t-Boc) group. This protecting group is stable under many conditions but can be readily removed with acid.

  • A long methoxy-terminated PEG24 (m-PEG24) chain, which significantly influences the molecule's solubility and pharmacokinetic properties.

Solubility Profile

The solubility of this compound is a key attribute, largely dictated by its extensive PEG chain. PEGylation is a well-established method for increasing the aqueous solubility of molecules.[7][8]

Qualitative Solubility:

Based on available data from suppliers, the compound exhibits good solubility in a range of common organic solvents.[2][3] This makes it versatile for use in various reaction conditions.

SolventSolubility
Methylene Chloride (DCM)Soluble
Acetonitrile (B52724) (ACN)Soluble
Methanol (MeOH)Soluble
AcetoneSoluble
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble

Quantitative Solubility:

Stability Profile

The stability of this compound is influenced by its three key functional components: the maleimide group, the t-Boc protecting group, and the PEG backbone.

Storage and Handling:

For long-term storage, the compound should be kept as a powder at -20°C for up to three years.[1] In solvent, it should be stored at -80°C for up to one year.[1] It is important to allow the product to come to room temperature before opening and to limit exposure to moisture, as PEG compounds can be hygroscopic.[2] Stock solutions prepared with dry solvents can be kept for several days, but should be frozen when not in use.[2]

Chemical Stability:

  • Maleimide Group: The maleimide group is reactive towards thiols. In the absence of thiols, it is relatively stable. However, the stability of the resulting thioether bond after conjugation can be a concern, as it can undergo a retro-Michael reaction, leading to deconjugation. The rate of hydrolysis of the maleimide ring itself is pH-dependent, with faster hydrolysis occurring at higher pH.

  • t-Boc Protecting Group: The tert-butyloxycarbonyl (t-Boc) group is a widely used amine protecting group known for its stability under a broad range of conditions, including basic and nucleophilic environments. However, it is labile to acidic conditions and is typically removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3]

  • PEG Backbone: The polyethylene glycol chain is generally considered to be chemically stable and inert under most conditions used in bioconjugation.

Functional GroupStable ConditionsLabile Conditions
Maleimide Neutral to slightly acidic pH (in absence of thiols)High pH (hydrolysis), presence of thiols (reaction)
t-Boc Group Basic, nucleophilic, and most reaction conditionsAcidic conditions (e.g., TFA, HCl)
PEG Backbone Wide range of pH and reaction conditionsExtreme temperatures and oxidizing conditions

Experimental Protocols

The following are detailed methodologies for key experiments to assess the solubility and stability of this compound.

Aqueous Solubility Determination

This protocol outlines a method to determine the quantitative aqueous solubility of the compound.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Mobile phases for HPLC (e.g., acetonitrile and water with 0.1% TFA)

Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of PBS in separate vials.

  • Vortex the vials vigorously for 2 minutes.

  • Equilibrate the samples at a constant temperature (e.g., 25°C) for 24 hours with continuous agitation to ensure equilibrium is reached.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant.

  • Prepare a series of known concentrations of the compound in the mobile phase to create a standard curve.

  • Analyze the standard solutions and the supernatant from the saturated solutions by HPLC.

  • Quantify the concentration of the dissolved compound in the supernatant by comparing its peak area to the standard curve.

  • The determined concentration represents the aqueous solubility of the compound under the tested conditions.

G Workflow for Aqueous Solubility Determination A Prepare Saturated Solutions (Excess compound in PBS) B Equilibrate (24h at 25°C with agitation) A->B C Centrifuge (Separate solid from supernatant) B->C D Collect Supernatant C->D F HPLC Analysis D->F E Prepare Standard Curve (Known concentrations) E->F G Quantify Concentration F->G G Workflow for Maleimide Stability Assessment A Prepare Solution in Buffer (e.g., 1 mg/mL in PBS pH 7.4) B Incubate at 37°C A->B C Take Aliquots at Time Points B->C D HPLC Analysis C->D E Monitor Peak Area of Intact Compound D->E F Calculate % Remaining and Plot vs. Time E->F G Logical Relationship for t-Boc Stability Assessment cluster_0 NMR Analysis A Initial Spectrum (t=0) Observe t-Boc signal (~1.4 ppm) B Add Acid (e.g., TFA) A->B C Time-course Spectra B->C D Monitor Disappearance of t-Boc Signal C->D E Quantify Deprotection Rate D->E

References

An In-depth Technical Guide to the Function of the Maleimide Group in Mal-PEG4-Lys(t-Boc)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the maleimide (B117702) functional group within the context of the heterobifunctional linker, Mal-PEG4-Lys(t-Boc)-NH-m-PEG24. This molecule is a sophisticated chemical tool, primarily utilized as a polyethylene (B3416737) glycol (PEG)-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[][2][3] The maleimide moiety serves as the critical reactive handle for covalent attachment to target biomolecules, making a thorough understanding of its function paramount for successful bioconjugation.

Deconstructing the this compound Linker

To appreciate the role of the maleimide group, it is essential to understand the architecture of the entire linker molecule. It is composed of several distinct functional units, each contributing to the overall properties and utility of the linker.

  • Maleimide (Mal): The primary reactive group. Its function is to form a stable covalent bond with a thiol (sulfhydryl) group, typically found on a cysteine residue of a protein or peptide.[][5]

  • PEG4 (Polyethylene Glycol, 4 units): A short, discrete PEG spacer that enhances solubility and provides spatial separation between the maleimide and the rest of the linker.

  • Lysine (B10760008) (Lys): An amino acid that serves as a branching point. Its side-chain amine is protected by a t-Boc group.

  • t-Boc (tert-Butyloxycarbonyl): A protecting group on the lysine's side-chain amine. It can be removed under acidic conditions to reveal a primary amine, which can then be conjugated to another molecule (e.g., a payload or a ligand for an E3 ligase) via amide bond formation.[6][7]

  • m-PEG24 (Methoxy-PEG, 24 units): A longer, methoxy-terminated discrete PEG chain that significantly increases the hydrophilicity and solubility of the entire construct.[] This PEGylation strategy is known to improve the pharmacokinetic properties of therapeutic molecules.[]

Maleimide Maleimide Group (Mal) PEG4 PEG4 Spacer Maleimide->PEG4 Lysine Lysine (t-Boc) PEG4->Lysine mPEG24 m-PEG24 Chain Lysine->mPEG24

Diagram 1: Structural components of the linker molecule.

The Core Function: Thiol-Maleimide Bioconjugation

The principal function of the maleimide group is to covalently link the entire molecule to a biomolecule of interest through a highly specific reaction with a thiol group.

Reaction Mechanism: Michael Addition

The conjugation chemistry proceeds via a Michael addition reaction. The nucleophilic thiol group, typically from a cysteine residue on a protein, attacks one of the electron-deficient double bonds within the maleimide ring. This reaction forms a stable thiosuccinimide linkage, which is a type of thioether bond.[8][9] This reaction is highly efficient and can proceed under mild, physiological conditions without the need for a catalyst.[8]

cluster_product Product Protein_SH Protein-SH (Thiol) Thioether Stable Thioether Bond (Thiosuccinimide) Protein_SH->Thioether Michael Addition (pH 6.5 - 7.5) Maleimide Maleimide Ring

Diagram 2: Mechanism of the thiol-maleimide Michael addition reaction.

Key Characteristics of the Reaction:

  • High Selectivity: The maleimide group is exceptionally selective for thiol groups, especially within a pH range of 6.5 to 7.5.[][10] At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than its reaction with amines (e.g., from lysine residues), ensuring highly specific, site-directed conjugation.[5][8]

  • Stability: The resulting thioether bond is generally stable under physiological conditions, which is crucial for applications like ADCs where the linker must remain intact in circulation to prevent premature drug release.[][11]

  • Mild Conditions: The reaction proceeds efficiently at room temperature and in aqueous buffers, which helps to preserve the structural integrity and biological activity of sensitive proteins.[8]

Stability and Potential Side Reactions

While the thiosuccinimide bond is robust, its stability can be compromised under certain conditions. Drug development professionals must be aware of potential side reactions that can lead to deconjugation.

  • Retro-Michael Reaction: The thiol-maleimide addition is reversible. In the presence of other thiols (e.g., albumin or glutathione (B108866) in the bloodstream), the original thiol can be released, and the maleimide can react with the new thiol. This "drug shuffling" can lead to off-target toxicity.[12][13]

  • Hydrolysis: The maleimide ring can undergo hydrolysis, opening the ring to form a maleamic acid. If this occurs before conjugation, the maleimide becomes unreactive towards thiols.[][10] Hydrolysis can also occur after conjugation, which can in some cases increase the stability of the linkage by preventing the retro-Michael reaction.[][14]

Maleimide Maleimide (Reactive) Conjugate Thiosuccinimide Conjugate Maleimide->Conjugate Conjugation Hydrolyzed Maleamic Acid (Unreactive) Maleimide->Hydrolyzed Hydrolysis (pH > 7.5) Thiol Protein-SH Thiol->Conjugate New_Conjugate Off-Target Conjugate Conjugate->New_Conjugate Retro-Michael Reaction Albumin Albumin-SH (in plasma) Albumin->New_Conjugate

Diagram 3: Potential side reactions involving the maleimide group.

Quantitative Data for Reaction Optimization

The success of a maleimide-thiol conjugation is dependent on carefully controlled reaction conditions. The following table summarizes key parameters for optimizing the reaction.

ParameterRecommended Range/ValueRationale & NotesSource(s)
pH 6.5 - 7.5Optimal range for thiol selectivity. Higher pH (>7.5) increases the rate of hydrolysis and reaction with amines.[][8][10]
Temperature 4°C to 25°C (Room Temp)Reactions are faster at room temperature (30 min - 2 hrs). 4°C (overnight) is used for sensitive proteins to minimize degradation.[15][16]
Buffer Phosphate, Tris, or HEPESBuffers should be degassed and free of thiol-containing agents (e.g., DTT, BME).[15][16]
Maleimide:Thiol Molar Ratio 5:1 to 20:1A molar excess of the maleimide reagent is used to drive the reaction to completion. The optimal ratio should be determined empirically.[15][16][17]

Experimental Protocols

The following sections provide standardized methodologies for performing a maleimide-thiol conjugation, including necessary prerequisite steps and post-reaction analysis.

5.1. Protocol for Reduction of Protein Disulfide Bonds

For many proteins, such as antibodies, cysteine residues exist as oxidized disulfide bonds and are unreactive towards maleimides. They must first be reduced to generate free thiols.

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in a degassed reaction buffer (e.g., 100 mM Phosphate, 150 mM NaCl, pH 7.2).

  • Reducing Agent Addition: Add a 50-100 fold molar excess of a thiol-free reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), to the protein solution.[16][18]

  • Incubation: Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and incubate for 30-60 minutes at room temperature.

  • Removal of Reducing Agent: Immediately before conjugation, remove the excess TCEP using a desalting column or spin filtration device equilibrated with the degassed reaction buffer.

5.2. General Protocol for Maleimide-Thiol Conjugation

This protocol describes the conjugation of a maleimide-containing molecule (like this compound) to a thiol-containing protein.

step1 1. Prepare Protein Solution (1-10 mg/mL in degassed buffer) step2 2. Optional: Reduce Disulfides (Add TCEP, incubate, remove TCEP) step1->step2 step3 3. Prepare Maleimide Stock (e.g., 10 mM in DMSO or DMF) step2->step3 step4 4. Perform Conjugation (Add maleimide to protein, 10-20x excess) step3->step4 step5 5. Incubate Reaction (2 hrs at RT or overnight at 4°C) step4->step5 step6 6. Purify Conjugate (HPLC, SEC, or dialysis) step5->step6 step7 7. Characterize Product (Mass Spec, HPLC, SDS-PAGE) step6->step7

References

The Strategic Role of the t-Boc Protecting Group in the Heterobifunctional Linker: Mal-PEG4-Lys(t-Boc)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, Mal-PEG4-Lys(t-Boc)-NH-m-PEG24, is a sophisticated chemical tool pivotal in the development of advanced bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its modular design, featuring a maleimide (B117702) group, two distinct polyethylene (B3416737) glycol (PEG) chains, and a lysine (B10760008) core, offers precise control over the conjugation process. Central to this control is the temporary masking of a reactive amine group on the lysine residue by a tert-butyloxycarbonyl (t-Boc) protecting group. This guide elucidates the critical purpose of the t-Boc group within this molecule, supported by experimental protocols and relevant data for its application.

Core Components and Their Functions

The this compound linker is comprised of several key functional units, each with a specific role:

  • Maleimide (Mal): This functional group provides a reactive site for covalent attachment to molecules containing thiol (sulfhydryl) groups, such as cysteine residues in proteins or peptides. The reaction, a Michael addition, forms a stable thioether bond.[]

  • PEG4 and m-PEG24: The two polyethylene glycol chains of differing lengths (4 and 24 ethylene (B1197577) glycol units, respectively) enhance the solubility and biocompatibility of the linker and the final conjugate.[2] The longer, methoxy-terminated PEG24 chain can also provide a "stealth" effect, reducing immunogenicity and improving in vivo circulation time.[3]

  • Lysine (Lys): The lysine amino acid serves as a central scaffold, providing two distinct points for functionalization: the alpha-amino group and the epsilon-amino group. This allows for the attachment of different molecular entities in a controlled manner.

  • t-Boc (tert-butyloxycarbonyl): This acid-labile protecting group is attached to the epsilon-amino group of the lysine residue. Its primary purpose is to prevent this amine from participating in unwanted side reactions during the synthesis and initial conjugation steps.[4]

The Purpose of the t-Boc Protecting Group

The strategic placement of the t-Boc protecting group on the lysine side chain is fundamental to the utility of the this compound linker. Its role can be summarized as follows:

  • Enabling Orthogonal Chemistry: The t-Boc group allows for a two-step, orthogonal conjugation strategy. In the first step, the maleimide end of the linker can be selectively reacted with a thiol-containing biomolecule (e.g., an antibody). The t-Boc group is stable under the conditions required for the maleimide-thiol conjugation (typically pH 6.5-7.5) and does not interfere with this reaction.[5][6]

  • Preventing Unwanted Reactions: The epsilon-amino group of lysine is a nucleophile that could potentially react with other functional groups present in the reaction mixture, leading to undesired byproducts and a heterogeneous final product. The t-Boc group effectively "blocks" this reactivity, ensuring that the conjugation occurs only at the intended maleimide site.

  • Providing a Latent Reactive Handle: Once the first conjugation is complete, the t-Boc group can be selectively removed under acidic conditions to expose the primary amine on the lysine side chain.[7] This newly deprotected amine serves as a reactive handle for the attachment of a second molecule, such as a cytotoxic drug in an ADC or a ligand for an E3 ubiquitin ligase in a PROTAC.[8] This sequential approach is crucial for the precise construction of complex bioconjugates.

The following diagram illustrates the logical workflow for the use of this compound:

G A This compound C Conjugate 1 (t-Boc Protected) A->C Maleimide-Thiol Reaction (pH 6.5-7.5) B Thiol-containing Molecule (e.g., Antibody) B->C D Conjugate 1 (t-Boc Protected) E Conjugate 2 (Amine Deprotected) D->E Acidic Conditions (e.g., TFA) F Conjugate 2 (Amine Deprotected) H Final Bioconjugate F->H Amide Bond Formation G Amine-reactive Molecule (e.g., Payload) G->H

Sequential conjugation workflow using the t-Boc protected linker.

Quantitative Data

Table 1: Representative Data for Maleimide-Thiol Conjugation and Stability

ParameterConditionValueSignificance
Conjugation Efficiency Maleimide-functionalized nanoparticles with cRGDfK peptide (thiol source), maleimide:thiol ratio 2:1, 30 min, RT, 10 mM HEPES pH 7.084 ± 4%Demonstrates high efficiency of the maleimide-thiol reaction under mild conditions.
Conjugate Stability Mono-sulfone-PEG vs. Maleimide-PEG conjugate of hemoglobin in 1 mM GSH at 37°C for 7 days>95% vs. ~70% retentionHighlights that while the maleimide-thiol linkage is stable, it can undergo some degree of retro-Michael reaction in the presence of competing thiols like glutathione (B108866) (GSH).[6]

Table 2: Representative Data for t-Boc Deprotection

SubstrateDeprotection ConditionsTimeConversion/YieldSignificance
N-Boc ImidazoleTrifluoroethanol (TFE), 120°C (Continuous Flow)20 min100%Demonstrates rapid and complete deprotection under thermal conditions.[4]
N-Boc Amino Acids2 equivalents TFA in ionic liquid, high temperature10 minHighShows that deprotection can be achieved rapidly with a minimal amount of acid under specific conditions.[7]
Boc-protected Thioester5 M HClSecond-order rate dependence on acid concentration-Indicates that the rate of deprotection is highly dependent on the acid concentration.[9]

Experimental Protocols

The following are generalized protocols for the key reactions involving the this compound linker. These should be optimized for specific applications.

Protocol 1: Maleimide-Thiol Conjugation

This protocol describes the conjugation of the maleimide group to a thiol-containing protein, such as a monoclonal antibody with reduced disulfide bonds.

Materials:

  • This compound

  • Thiol-containing protein (e.g., reduced antibody)

  • Conjugation Buffer: 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5

  • Reducing Agent (if necessary): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Anhydrous DMSO or DMF

  • Quenching Reagent: Cysteine or N-acetylcysteine

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: If necessary, reduce the disulfide bonds of the antibody to generate free thiol groups. This can be achieved by incubating the antibody with a 10-50 fold molar excess of DTT or TCEP at 37°C for 30-60 minutes. Remove the excess reducing agent using a desalting column.

  • Linker Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-20 mM.

  • Conjugation Reaction: Add the linker stock solution to the prepared protein solution in the conjugation buffer. A typical molar ratio of linker to protein is 5-20 fold excess of the linker. The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring. The reaction should be protected from light if any of the components are light-sensitive.

  • Quenching: Add a 2-fold molar excess of the quenching reagent (relative to the linker) to the reaction mixture to cap any unreacted maleimide groups. Incubate for an additional 15-30 minutes.

  • Purification: Purify the resulting conjugate using size-exclusion chromatography to remove excess linker and other small molecules.[10][11]

Protocol 2: t-Boc Deprotection

This protocol describes the removal of the t-Boc group from the conjugated linker to expose the primary amine.

Materials:

  • t-Boc protected conjugate from Protocol 1

  • Deprotection Reagent: Trifluoroacetic acid (TFA)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Scavenger (optional): Triisopropylsilane (TIS)

  • Neutralization Buffer: Saturated sodium bicarbonate solution

  • Purification system (e.g., dialysis or desalting column)

Procedure:

  • Preparation: Lyophilize the purified conjugate to remove the aqueous buffer.

  • Deprotection: Dissolve the lyophilized conjugate in anhydrous DCM. Add TFA to a final concentration of 20-50% (v/v). If the conjugate contains acid-sensitive groups, a scavenger such as TIS can be added.

  • Incubation: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The progress of the reaction can be monitored by LC-MS.

  • Work-up:

    • Evaporation: Remove the DCM and excess TFA under a stream of nitrogen or by rotary evaporation.

    • Neutralization (Optional): If the free amine is required (not the TFA salt), dissolve the residue in a minimal amount of organic solvent and carefully add a saturated solution of sodium bicarbonate to neutralize the excess acid. Extract the product with an appropriate organic solvent.

  • Purification: Purify the deprotected conjugate by dialysis against a suitable buffer or using a desalting column to remove residual TFA and other small molecules.[7]

The following diagram illustrates the experimental workflow for the two-step conjugation process:

G A Antibody B Reduction (DTT/TCEP) A->B C Reduced Antibody (Thiolated) B->C E Conjugation (pH 7.5) C->E D Mal-PEG4-Lys(t-Boc)-Linker D->E F Purification (SEC) E->F G t-Boc Protected Conjugate F->G H t-Boc Protected Conjugate I Deprotection (TFA/DCM) H->I J Deprotected Conjugate (Amine) I->J L Final Conjugation J->L K Amine-reactive Payload K->L M Purification L->M N Final ADC/PROTAC M->N

Experimental workflow for ADC/PROTAC synthesis.

Conclusion

The t-Boc protecting group in this compound is not merely a passive component but a key enabler of a sophisticated, sequential bioconjugation strategy. By temporarily masking the reactivity of the lysine side-chain amine, it allows for the selective and high-yield formation of a stable thioether bond at the maleimide terminus. Subsequent, controlled deprotection under acidic conditions unmasks a new reactive site for the introduction of a second molecular entity. This strategic use of a protecting group is fundamental to the rational design and synthesis of well-defined, next-generation bioconjugates for therapeutic and research applications.

References

Methodological & Application

Application Notes and Protocols: Deprotection of t-Boc on Mal-PEG4-Lys(t-Boc)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 is a versatile heterobifunctional linker critical in the synthesis of advanced bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The maleimide (B117702) group allows for covalent attachment to thiol-containing biomolecules like antibodies, while the Boc-protected amine on the lysine (B10760008) residue provides a latent reactive site for the conjugation of payloads or other molecular entities. The extensive polyethylene (B3416737) glycol (PEG) chains enhance solubility and improve the pharmacokinetic properties of the final conjugate.

The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under various conditions and its clean removal under acidic conditions.[1] The most common and effective method for Boc deprotection is treatment with trifluoroacetic acid (TFA).[1][2] This protocol provides a detailed procedure for the efficient deprotection of the t-Boc group from this compound, yielding the reactive amine necessary for subsequent conjugation steps.

Chemical Deprotection Workflow

The deprotection process involves the acid-catalyzed cleavage of the t-Boc group, yielding the free amine as a TFA salt. Subsequent work-up and purification are essential to isolate the desired product in high purity.

G cluster_0 Deprotection cluster_1 Work-up & Isolation cluster_2 Purification & Analysis Start This compound Reaction Dissolve in Anhydrous DCM Add Trifluoroacetic Acid (TFA) Start->Reaction Stir Stir at Room Temperature (1-2 hours) Reaction->Stir Evaporation Remove Solvent and Excess TFA (in vacuo) Stir->Evaporation Precipitation Precipitate with Cold Diethyl Ether Evaporation->Precipitation Centrifugation Collect Precipitate by Centrifugation Precipitation->Centrifugation Drying Dry under Vacuum Centrifugation->Drying Purification RP-HPLC Purification Drying->Purification Analysis LC-MS and NMR Analysis Purification->Analysis Final_Product Mal-PEG4-Lys(TFA)-NH-m-PEG24 Analysis->Final_Product

Figure 1: Experimental workflow for t-Boc deprotection.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the deprotection of this compound.

Materials and Equipment
  • Reagents:

    • This compound

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic Acid (TFA)

    • Cold Diethyl Ether

    • Saturated Sodium Bicarbonate (NaHCO₃) solution (for optional basic work-up)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

    • Deionized Water

    • Acetonitrile (B52724) (HPLC grade)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Rotary evaporator

    • Centrifuge and centrifuge tubes

    • High-Performance Liquid Chromatography (HPLC) system with a C18 column

    • Lyophilizer (optional)

    • LC-MS and NMR for analysis

Deprotection Procedure
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in anhydrous DCM to a concentration of approximately 0.1 M.

  • Addition of TFA: While stirring, add TFA to the solution to a final concentration of 25-50% (v/v).[1] For example, to 10 mL of the DCM solution, add 10 mL of TFA for a 50% solution.

  • Reaction: Allow the reaction to stir at room temperature (20-25°C) for 1 to 2 hours.[1]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

    • TLC: Spot the reaction mixture on a silica (B1680970) gel plate and elute with a suitable solvent system (e.g., DCM/Methanol). The deprotected product will have a lower Rf value (be more polar) than the starting material. Visualize with a ninhydrin (B49086) stain, which will show a colored spot for the primary amine of the product.

    • LC-MS: Dilute a small aliquot of the reaction mixture and inject it into the LC-MS. Monitor for the disappearance of the starting material's mass peak and the appearance of the deprotected product's mass peak.

Work-up and Isolation
  • Solvent Removal: Upon completion of the reaction, remove the DCM and excess TFA using a rotary evaporator. The resulting residue is the TFA salt of the deprotected amine.

  • Precipitation: Add cold diethyl ether to the residue to precipitate the product.

  • Collection: Collect the precipitate by centrifugation.

  • Washing: Wash the pellet with cold diethyl ether two to three times to remove any remaining impurities.

  • Drying: Dry the final product under vacuum.

Optional Basic Work-up (to obtain the free amine)
  • Neutralization: Dissolve the crude residue from the solvent removal step in DCM and carefully wash with a saturated NaHCO₃ solution to neutralize the excess TFA. Be cautious as CO₂ will evolve.

  • Extraction: Separate the organic layer and wash it with brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter and concentrate the solution under reduced pressure to obtain the free amine.[1]

Purification

Due to the hydrophilic nature of the PEGylated product, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended method for purification.[][4]

  • Column: Use a C18 column.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is a common mobile phase system.[4]

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm).

  • Fraction Collection: Collect the fractions containing the purified product.

  • Lyophilization: Lyophilize the collected fractions to obtain the final product as a fluffy solid.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the t-Boc deprotection of PEGylated amines based on literature for similar compounds.

ParameterValue/RangeNotes
Substrate Concentration 0.1 M in DCMA standard concentration for efficient reaction.
TFA Concentration 25-50% (v/v) in DCMHigher concentrations can lead to faster reaction times but may affect other sensitive functional groups.[1][5]
Reaction Temperature Room Temperature (20-25°C)The reaction is typically efficient at room temperature.
Reaction Time 1 - 2 hoursMonitor by LC-MS to determine the optimal time.[1]
Expected Yield >90% (crude)Yields can vary depending on the work-up and purification methods.
Purity (after RP-HPLC) >95%RP-HPLC is effective for purifying PEGylated compounds to high purity.[]

Application in Targeted Therapeutics

The deprotected Mal-PEG4-Lys-NH-m-PEG24 is a key intermediate in the synthesis of targeted therapeutics like ADCs and PROTACs. The newly exposed primary amine serves as a conjugation site for various payloads.

Antibody-Drug Conjugate (ADC) Targeting the HER2 Pathway

In the context of ADCs, the maleimide end of the linker can be conjugated to a monoclonal antibody, such as trastuzumab, which targets the Human Epidermal Growth Factor Receptor 2 (HER2).[6][7] The deprotected amine on the lysine can then be used to attach a cytotoxic payload. The resulting ADC specifically targets HER2-overexpressing cancer cells, leading to their destruction.

G cluster_0 ADC Action cluster_1 Downstream Signaling Inhibition ADC Anti-HER2 ADC HER2 HER2 Receptor ADC->HER2 Binding Internalization Internalization HER2->Internalization PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT Inhibited by ADC MAPK MAPK Pathway HER2->MAPK Inhibited by ADC Lysosome Lysosomal Degradation Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis Cell_Proliferation Inhibition of Cell Proliferation and Survival PI3K_AKT->Cell_Proliferation MAPK->Cell_Proliferation

Figure 2: ADC targeting the HER2 signaling pathway.
PROTAC-mediated Degradation of BCR-ABL

For PROTACs, the deprotected linker can be conjugated to a small molecule that binds to a target protein, such as the BCR-ABL fusion protein in chronic myeloid leukemia, and another ligand that recruits an E3 ubiquitin ligase, like Cereblon (CRBN).[8][9] This brings the target protein in proximity to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

G PROTAC BCR-ABL PROTAC (with deprotected linker) BCR_ABL BCR-ABL Protein (Target) PROTAC->BCR_ABL Binds CRBN Cereblon (CRBN) E3 Ligase PROTAC->CRBN Binds Ternary_Complex Ternary Complex Formation BCR_ABL->Ternary_Complex CRBN->Ternary_Complex Ubiquitination Ubiquitination of BCR-ABL Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of BCR-ABL Proteasome->Degradation

Figure 3: PROTAC mechanism for BCR-ABL degradation.

References

Application Notes and Protocols for the Step-by-Step Synthesis of a PROTAC using Mal-PEG4-Lys(t-Boc)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] A typical PROTAC is composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical element that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately impacting the efficiency of protein degradation.

This document provides a detailed, step-by-step guide for the synthesis of a PROTAC utilizing a versatile polyethylene (B3416737) glycol (PEG)-based linker, Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 . This linker features a maleimide (B117702) group for conjugation to a thiol-containing POI ligand, a tert-butyloxycarbonyl (Boc)-protected amine for subsequent coupling to a carboxylic acid-functionalized E3 ligase ligand, and a long PEG chain to enhance solubility and optimize the spatial orientation of the binding moieties.

I. Overview of the Synthetic Strategy

The synthesis of the final PROTAC is a multi-step process that involves the sequential conjugation of the protein of interest (POI) ligand and the E3 ligase ligand to the bifunctional this compound linker. The general workflow is as follows:

  • Step 1: Conjugation of the POI Ligand. A POI ligand containing a free thiol group (e.g., a cysteine residue) is reacted with the maleimide moiety of the linker via a Michael addition reaction.

  • Step 2: Deprotection of the Linker. The Boc protecting group on the lysine (B10760008) side chain of the linker is removed under acidic conditions to expose a primary amine.

  • Step 3: Conjugation of the E3 Ligase Ligand. An E3 ligase ligand functionalized with a carboxylic acid is coupled to the newly exposed amine on the linker through an amide bond formation reaction.

  • Step 4: Purification and Characterization. The final PROTAC product is purified, typically by preparative HPLC, and its identity and purity are confirmed by analytical techniques such as LC-MS and NMR.

Logical Relationship of Synthetic Steps

PROTAC_Synthesis_Logic A Step 1: Thiol-Maleimide Conjugation (POI Ligand + Linker) B Step 2: Boc Deprotection (Removal of Protecting Group) A->B Intermediate 1 C Step 3: Amide Coupling (Conjugation of E3 Ligase Ligand) B->C Intermediate 2 D Step 4: Purification & Characterization (Final PROTAC) C->D Crude PROTAC

Caption: Logical flow of the PROTAC synthesis.

II. Experimental Protocols

This section provides detailed protocols for each step of the PROTAC synthesis. As a representative example, we will consider the conjugation of a hypothetical thiol-containing POI ligand (POI-SH) and a carboxylic acid-functionalized E3 ligase ligand (E3-COOH), such as a derivative of pomalidomide.

Materials and Reagents
  • This compound

  • POI-SH (Protein of Interest Ligand with a thiol group)

  • E3-COOH (E3 Ligase Ligand with a carboxylic acid group)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Phosphate-buffered saline (PBS), pH 7.0-7.5

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Solvents for chromatography (e.g., acetonitrile, water, methanol)

  • Standard laboratory glassware and equipment (round-bottom flasks, magnetic stirrer, rotary evaporator, etc.)

  • Analytical and preparative HPLC systems

  • Mass spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Protocol 1: Step 1 - Conjugation of POI-SH to the Maleimide Linker

This protocol describes the Michael addition of a thiol-containing POI ligand to the maleimide group of the linker.

Reaction Scheme:

POI-SH + this compound → POI-S-Mal-PEG4-Lys(t-Boc)-NH-m-PEG24

Procedure:

  • Dissolve the POI-SH (1.0 eq) in a suitable buffer, such as degassed PBS (pH 7.0-7.5), to a concentration of 1-10 mg/mL.

  • In a separate vial, dissolve this compound (1.5 eq) in a minimal amount of DMF or DMSO.

  • Add the linker solution to the POI-SH solution with gentle stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. The reaction should be protected from light.

  • Monitor the reaction progress by LC-MS, observing the consumption of the starting materials and the formation of the desired product.

  • Upon completion, the reaction mixture can be purified by size-exclusion chromatography or used directly in the next step if the excess linker does not interfere. For small molecule POI ligands, a standard aqueous work-up and extraction may be performed.

Table 1: Representative Data for Thiol-Maleimide Conjugation

ParameterValue
Reactants POI-SH, this compound
Solvent PBS (pH 7.2) / DMF
Temperature Room Temperature
Reaction Time 3 hours
Yield ~85-95%
Purity (LC-MS) >90%
Protocol 2: Step 2 - Boc Deprotection of the Linker

This protocol details the removal of the Boc protecting group to expose the primary amine.

Reaction Scheme:

POI-S-Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 → POI-S-Mal-PEG4-Lys(NH₂)-NH-m-PEG24

Procedure:

  • Dissolve the product from Step 1 in anhydrous DCM (0.1 M).

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the deprotection by LC-MS, looking for the disappearance of the Boc-protected mass and the appearance of the deprotected product mass.

  • Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) (3x) can help remove residual TFA.

  • The resulting amine TFA salt is often used in the next step without further purification.

Table 2: Representative Data for Boc Deprotection

ParameterValue
Reactant POI-S-Mal-PEG4-Lys(t-Boc)-NH-m-PEG24
Reagent 50% TFA in DCM
Temperature 0°C to Room Temperature
Reaction Time 1.5 hours
Yield Quantitative (>95%)
Purity (LC-MS) >90%
Protocol 3: Step 3 - Amide Coupling of the E3 Ligase Ligand

This protocol describes the formation of an amide bond between the deprotected linker and the carboxylic acid-functionalized E3 ligase ligand.

Reaction Scheme:

POI-S-Mal-PEG4-Lys(NH₂)-NH-m-PEG24 + E3-COOH → Final PROTAC

Procedure:

  • Dissolve the E3-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the crude amine TFA salt from Step 2 (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude PROTAC.

Table 3: Representative Data for Amide Coupling

ParameterValue
Reactants POI-S-Mal-PEG4-Lys(NH₂)-NH-m-PEG24, E3-COOH
Reagents HATU, DIPEA
Solvent Anhydrous DMF
Temperature Room Temperature
Reaction Time 16 hours
Yield ~50-70%
Purity (crude) Variable
Protocol 4: Step 4 - Purification and Characterization

The final step involves the purification of the PROTAC and confirmation of its identity and purity.

Procedure:

  • Purification: Purify the crude PROTAC from Step 3 by preparative reverse-phase HPLC (RP-HPLC) using a suitable gradient of water and acetonitrile, both containing 0.1% TFA or formic acid.

  • Characterization:

    • LC-MS: Analyze the purified fractions by analytical LC-MS to confirm the molecular weight of the final PROTAC and assess its purity.

    • NMR: Obtain ¹H and ¹³C NMR spectra to confirm the structure of the PROTAC.

Table 4: Representative Data for Final PROTAC

ParameterValue
Purification Method Preparative RP-HPLC
Final Yield ~20-40% (overall)
Final Purity (HPLC) >98%
Characterization LC-MS (m/z confirmation), ¹H NMR (structural confirmation)

III. Visualizations

PROTAC Synthesis Experimental Workflow

PROTAC_Workflow cluster_0 Step 1: Thiol-Maleimide Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Amide Coupling cluster_3 Step 4: Purification & Characterization A1 Dissolve POI-SH in PBS A3 React at RT A1->A3 A2 Dissolve Linker in DMF A2->A3 A4 Monitor by LC-MS A3->A4 B1 Dissolve Intermediate 1 in DCM A4->B1 Intermediate 1 B2 Add TFA at 0°C B1->B2 B3 Stir at RT B2->B3 B4 Evaporate Solvent B3->B4 C3 Add Intermediate 2 B4->C3 Intermediate 2 C1 Dissolve E3-COOH in DMF C2 Add HATU/DIPEA C1->C2 C2->C3 C4 React Overnight C3->C4 D1 Preparative HPLC C4->D1 Crude PROTAC D2 LC-MS Analysis D1->D2 D3 NMR Analysis D1->D3

Caption: Experimental workflow for PROTAC synthesis.

PROTAC Mechanism of Action Signaling Pathway

PROTAC_MoA POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Degradation POI Degradation PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->Degradation

Caption: PROTAC mechanism of action.

IV. Conclusion

The synthetic route described in these application notes provides a robust and versatile method for the construction of PROTACs using the this compound linker. The modular nature of this approach allows for the facile incorporation of various POI and E3 ligase ligands, making it a valuable tool for the development and optimization of novel protein degraders. Careful monitoring and purification at each step are crucial for obtaining a final PROTAC of high purity, which is essential for reliable biological evaluation. The provided protocols and representative data serve as a comprehensive guide for researchers in the field of targeted protein degradation.

References

Application Notes and Protocols for Antibody Conjugation using Mal-PEG4-Lys(t-Boc)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the conjugation of antibodies with the heterobifunctional linker, Mal-PEG4-Lys(t-Boc)-NH-m-PEG24. This branched linker is designed for a three-step conjugation strategy, enabling the site-specific attachment of a payload to an antibody. The maleimide (B117702) group facilitates covalent linkage to thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds. The t-Boc protected amine on the lysine (B10760008) residue, once deprotected, provides a site for the subsequent conjugation of a payload molecule. The polyethylene (B3416737) glycol (PEG) chains enhance the solubility and stability of the resulting antibody-drug conjugate (ADC) and can improve its pharmacokinetic properties.[1][]

The use of such branched PEG linkers allows for potentially higher drug-to-antibody ratios (DARs) while mitigating the aggregation often associated with hydrophobic payloads.[3][4] The defined length of the discrete PEG (dPEG®) units ensures homogeneity of the final conjugate, a critical quality attribute for therapeutic ADCs.[4] This three-step process offers a high degree of control over the final ADC structure, leading to more uniform and well-characterized bioconjugates.[5]

Experimental Workflow Overview

The overall experimental workflow for the generation of an antibody-drug conjugate using the this compound linker involves three main stages:

  • Antibody-Linker Conjugation: The antibody is first partially reduced to expose free thiol groups from the interchain disulfide bonds. Subsequently, the maleimide group of the linker reacts with these thiols to form a stable thioether bond.

  • t-Boc Deprotection: The antibody-linker conjugate is then treated with a strong acid to remove the tert-butyloxycarbonyl (t-Boc) protecting group from the lysine side chain, exposing a primary amine.

  • Payload Conjugation: The desired payload, functionalized with an amine-reactive group (e.g., an NHS ester), is then conjugated to the newly deprotected amine on the antibody-linker construct.

Each of these stages is followed by a purification step to remove excess reagents and byproducts, ensuring the homogeneity of the final ADC.

experimental_workflow cluster_0 Stage 1: Antibody-Linker Conjugation cluster_1 Stage 2: t-Boc Deprotection cluster_2 Stage 3: Payload Conjugation A Antibody B Antibody Reduction (TCEP or DTT) A->B C Reduced Antibody B->C E Maleimide-Thiol Conjugation C->E D This compound D->E F Antibody-Linker Conjugate (t-Boc protected) E->F G Purification 1 (SEC or TFF) F->G H Purified Antibody-Linker Conjugate G->H I t-Boc Deprotection (TFA) H->I J Antibody-Linker Conjugate (amine deprotected) I->J K Purification 2 (SEC or TFF) J->K L Purified Deprotected Conjugate K->L N Amine-NHS Ester Conjugation L->N M Amine-Reactive Payload (e.g., NHS-ester) M->N O Final Antibody-Drug Conjugate (ADC) N->O P Final Purification (SEC, HIC, or TFF) O->P Q Characterized ADC P->Q

Caption: Experimental workflow for three-step antibody conjugation.

Data Presentation: Reaction Conditions Summary

The following tables summarize the key quantitative data and reaction conditions for each step of the conjugation process. These values represent typical starting points and should be optimized for specific antibodies and payloads.

Table 1: Antibody Reduction and Maleimide-Thiol Conjugation

ParameterRecommended ConditionRange
Antibody Reduction
Reducing AgentTCEP (Tris(2-carboxyethyl)phosphine)DTT (Dithiothreitol) can also be used
Molar Excess of Reductant10-fold over antibody5 to 20-fold
Reaction BufferPhosphate Buffered Saline (PBS), pH 7.2Phosphate, HEPES, or Tris buffers
Reaction Temperature37°CRoom Temperature to 37°C
Reaction Time30 minutes30 to 60 minutes
Maleimide-Thiol Conjugation
Molar Excess of Linker10-fold over antibody5 to 20-fold
Reaction BufferPBS, pH 7.2-7.5pH should be maintained between 6.5 and 7.5
Co-solvent<10% DMSO or DMFAs needed for linker solubility
Reaction TemperatureRoom Temperature4°C to Room Temperature
Reaction Time2 hours1 to 4 hours (or overnight at 4°C)
Purification MethodSize Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)

Table 2: t-Boc Deprotection

ParameterRecommended ConditionRange
Deprotection ReagentTrifluoroacetic acid (TFA)
SolventDichloromethane (DCM)
TFA Concentration25% (v/v) in DCM10% to 50%
Reaction TemperatureRoom TemperatureRoom Temperature
Reaction Time30 minutes30 minutes to 2 hours
Purification MethodSEC or TFF

Table 3: Payload Conjugation

ParameterRecommended ConditionRange
Payload Reactive GroupN-hydroxysuccinimide (NHS) esterOther amine-reactive groups can be used
Molar Excess of Payload5-fold over deprotected amine sites3 to 10-fold
Reaction BufferPBS, pH 7.5-8.5Borate buffer can also be used
Co-solvent<10% DMSO or DMFAs needed for payload solubility
Reaction TemperatureRoom Temperature4°C to Room Temperature
Reaction Time2 hours1 to 4 hours
Purification MethodSEC, Hydrophobic Interaction Chromatography (HIC), or TFF

Experimental Protocols

Protocol 1: Antibody Reduction and Maleimide-Thiol Conjugation

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • This compound linker

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.2

  • Size Exclusion Chromatography (SEC) column or Tangential Flow Filtration (TFF) system

  • Reaction vessels and stirring equipment

Procedure:

  • Antibody Preparation: Prepare the antibody solution to a concentration of 5-10 mg/mL in PBS, pH 7.2.

  • Antibody Reduction:

    • Prepare a fresh stock solution of TCEP in water.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate the reaction mixture at 37°C for 30 minutes with gentle mixing.

  • Linker Preparation: Immediately before use, dissolve the this compound linker in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.

  • Maleimide-Thiol Conjugation:

    • Add a 10-fold molar excess of the linker stock solution to the reduced antibody solution. Ensure the final concentration of the organic solvent does not exceed 10% (v/v).

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring. Alternatively, the reaction can be performed overnight at 4°C.

  • Purification:

    • Purify the antibody-linker conjugate using an SEC column (e.g., Sephadex G-25) or a TFF system to remove excess linker and TCEP.

    • The buffer should be exchanged to one suitable for the subsequent t-Boc deprotection step (e.g., a buffer that is compatible with lyophilization if required).

Protocol 2: t-Boc Deprotection of the Antibody-Linker Conjugate

Materials:

  • Purified antibody-linker conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • SEC column or TFF system

  • Reaction vessels and stirring equipment

Procedure:

  • Conjugate Preparation: If the purified antibody-linker conjugate is in an aqueous buffer, it may need to be lyophilized or buffer exchanged into a solvent compatible with the deprotection reaction. Note: This step requires careful optimization to maintain antibody integrity.

  • Deprotection Reaction:

    • Dissolve the antibody-linker conjugate in anhydrous DCM.

    • Add TFA to a final concentration of 25% (v/v).

    • Stir the reaction mixture at room temperature for 30 minutes.

  • Work-up and Purification:

    • Remove the DCM and excess TFA under a stream of nitrogen or by rotary evaporation. Caution: Handle TFA in a fume hood.

    • Re-dissolve the deprotected conjugate in a suitable aqueous buffer (e.g., PBS, pH 7.5).

    • Purify the deprotected antibody-linker conjugate using an SEC column or a TFF system to remove residual TFA and any small molecule byproducts. The buffer should be exchanged to one suitable for the payload conjugation (e.g., PBS, pH 7.5-8.5).

Protocol 3: Payload Conjugation to the Deprotected Antibody-Linker

Materials:

  • Purified deprotected antibody-linker conjugate

  • Amine-reactive payload (e.g., with an NHS ester)

  • Anhydrous DMSO or DMF

  • PBS, pH 8.0

  • SEC, HIC, or TFF system for final purification

Procedure:

  • Payload Preparation: Immediately before use, dissolve the amine-reactive payload in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.

  • Conjugation Reaction:

    • Adjust the pH of the deprotected antibody-linker conjugate solution to 8.0 with a suitable buffer.

    • Add a 5-fold molar excess of the payload stock solution to the conjugate solution. Ensure the final concentration of the organic solvent does not exceed 10% (v/v).

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Final Purification:

    • Purify the final ADC using an SEC column to remove unconjugated payload.

    • For analysis of the drug-to-antibody ratio (DAR) and to separate species with different DARs, Hydrophobic Interaction Chromatography (HIC) is often employed.[6]

    • TFF can also be used for buffer exchange and removal of small molecules.

Characterization of the Antibody-Drug Conjugate

The final ADC should be thoroughly characterized to ensure its quality and suitability for its intended application.

Table 4: ADC Characterization Methods

Parameter to AnalyzeRecommended Method(s)
Purity and AggregationSize Exclusion Chromatography (SEC-HPLC)
Drug-to-Antibody Ratio (DAR)Hydrophobic Interaction Chromatography (HIC-HPLC), Mass Spectrometry (MS)
Conjugation SitePeptide mapping with LC-MS/MS
In vitro PotencyCell-based cytotoxicity assays
Binding AffinityELISA, Surface Plasmon Resonance (SPR)

Signaling Pathway and Mechanism of Action

The following diagram illustrates the general mechanism of action for an ADC developed using this protocol.

mechanism_of_action cluster_0 Extracellular cluster_1 Intracellular ADC Antibody-Drug Conjugate (ADC) ADC->Binding Antigen Target Antigen on Cancer Cell Surface Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization Binding Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Cleavage Linker Cleavage (e.g., by proteases) Lysosome->Cleavage Payload Released Payload Cleavage->Payload Target Intracellular Target (e.g., DNA, microtubules) Payload->Target Apoptosis Cell Death (Apoptosis) Target->Apoptosis

Caption: General mechanism of action of an antibody-drug conjugate.

Conclusion

The use of the this compound linker provides a robust and versatile platform for the development of next-generation antibody-drug conjugates. The three-step conjugation strategy allows for precise control over the site of payload attachment and the resulting drug-to-antibody ratio. The incorporation of PEG chains can significantly improve the physicochemical and pharmacokinetic properties of the ADC. The protocols and data presented in this document serve as a comprehensive guide for researchers and scientists in the field of drug development to successfully synthesize and characterize ADCs using this advanced linker technology. Optimization of the reaction conditions for each specific antibody and payload is crucial for achieving the desired product quality and therapeutic efficacy.

References

Application Notes and Protocols for Attaching a Small Molecule Payload to Mal-PEG4-Lys(t-Boc)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 is a versatile, heterobifunctional linker designed for the precise construction of advanced bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs.[1][2][3][4][5] This linker features a maleimide (B117702) group for covalent attachment to thiol-containing molecules (e.g., proteins with cysteine residues), a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and stability, and a tert-butyloxycarbonyl (Boc)-protected lysine (B10760008) residue.[1][3] The Boc protecting group allows for the subsequent, selective attachment of a small molecule payload after deprotection under acidic conditions.[1][6] These application notes provide detailed protocols for the sequential conjugation of a thiol-containing biomolecule and an amine-reactive small molecule payload to this linker.

Key Features of this compound:

  • Maleimide Group: Enables specific and efficient covalent bond formation with free thiol groups via a Michael addition reaction.[1][6]

  • PEG Spacer (PEG4 and m-PEG24): The discrete PEG (dPEG®) chains enhance the solubility and stability of the resulting conjugate, reduce immunogenicity, and provide a defined spacer length between the conjugated molecules.[1]

  • Boc-Protected Lysine: The acid-labile Boc group provides an orthogonal protection strategy, allowing for the selective deprotection and subsequent attachment of a payload to the primary amine of the lysine side chain.[1][6]

Experimental Protocols

This section outlines a two-stage protocol for the attachment of a thiol-containing biomolecule followed by the deprotection and attachment of a small molecule payload.

Stage 1: Maleimide-Thiol Conjugation

This protocol describes the conjugation of a thiol-containing biomolecule (e.g., a protein, peptide, or small molecule) to the maleimide group of the linker.

Materials:

  • This compound

  • Thiol-containing biomolecule

  • Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES buffer, pH 7.0-7.5, degassed.[7]

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

  • Purification system (e.g., size-exclusion chromatography, reverse-phase HPLC)

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Dissolve the thiol-containing biomolecule in the degassed reaction buffer. If necessary, reduce any disulfide bonds using a reducing agent like TCEP and remove the excess reducing agent prior to conjugation.

  • Conjugation Reaction:

    • Add the this compound stock solution to the biomolecule solution to achieve the desired molar ratio. A molar excess of the maleimide linker is generally recommended to drive the reaction to completion.[7]

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect from light if using light-sensitive compounds.

  • Quenching the Reaction:

    • Add a quenching reagent in slight molar excess to the initial amount of the maleimide linker to react with any unreacted maleimide groups.

  • Purification:

    • Purify the conjugate using a suitable chromatography method. For proteins, size-exclusion chromatography is effective at removing unreacted small molecules.[] For smaller conjugates, reverse-phase HPLC is recommended.[][9]

  • Characterization:

    • Confirm the successful conjugation and determine the molecular weight of the product using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[7]

    • Assess the purity of the conjugate by HPLC.[7][]

Stage 2: Boc Deprotection and Payload Attachment

This protocol describes the removal of the Boc protecting group and the subsequent conjugation of an amine-reactive small molecule payload.

Materials:

  • Thiol-conjugated linker from Stage 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Amine-reactive small molecule payload (e.g., NHS ester, carboxylic acid with coupling agents)

  • Coupling agents (if using a carboxylic acid payload, e.g., HBTU, HATU)

  • Tertiary base (e.g., DIPEA)

  • Purification system (e.g., reverse-phase HPLC)

Protocol:

  • Boc Deprotection:

    • Dissolve the purified conjugate from Stage 1 in DCM.

    • Add TFA to a final concentration of 20-50% (v/v).[11]

    • Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by LC-MS.[11]

    • Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporate with toluene (B28343) to remove residual TFA.[11]

  • Payload Conjugation (Example with NHS Ester):

    • Dissolve the deprotected conjugate (as the TFA salt) in a suitable solvent such as DMF or DMSO.

    • Add the amine-reactive small molecule payload (e.g., NHS ester) and a tertiary base like DIPEA to neutralize the TFA salt and facilitate the reaction.

    • Stir the reaction at room temperature for 2-4 hours or until completion as monitored by LC-MS.

  • Purification:

    • Purify the final conjugate by reverse-phase HPLC.[9]

  • Characterization:

    • Confirm the identity and purity of the final product by mass spectrometry and HPLC.[7][]

Data Presentation

The efficiency of the maleimide-thiol conjugation is dependent on the reaction conditions. The following table summarizes typical conjugation efficiencies based on the molar ratio of reactants.

Maleimide:Thiol Molar RatioSubstrateConjugation Efficiency (%)Reaction Conditions
2:1cRGDfK peptide84 ± 430 min, RT, 10 mM HEPES pH 7.0[12][13]
5:111A4 nanobody58 ± 122 h, RT, PBS pH 7.4[12][13]
10:1 - 20:1General ProteinsTypically highVaries, often 1-2 h at RT or overnight at 4°C[7]

Table 1: Influence of Molar Ratio on Maleimide-Thiol Conjugation Efficiency.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for attaching a small molecule payload to this compound.

G Workflow for Small Molecule Payload Attachment cluster_0 Stage 1: Maleimide-Thiol Conjugation cluster_1 Stage 2: Payload Attachment A 1. Prepare Solutions: - this compound - Thiol-containing Biomolecule B 2. Conjugation Reaction: - Mix reactants at desired molar ratio - Incubate at RT or 4°C A->B C 3. Quench Reaction: - Add excess free thiol B->C D 4. Purification: - SEC or RP-HPLC C->D E 5. Characterization: - MS and HPLC D->E F 1. Boc Deprotection: - Treat with TFA in DCM E->F Proceed with purified conjugate G 2. Payload Conjugation: - Add amine-reactive payload - Add base (e.g., DIPEA) F->G H 3. Purification: - RP-HPLC G->H I 4. Characterization: - MS and HPLC H->I

Caption: A diagram illustrating the two-stage experimental workflow.

Signaling Pathway Analogy: A Logical Flow

This diagram illustrates the logical progression of the chemical transformations.

G Logical Flow of Conjugation Start This compound Thiol_Conjugate Thiol-Conjugated Intermediate Start->Thiol_Conjugate + Thiol-Molecule (pH 7.0-7.5) Deprotected Deprotected Intermediate Thiol_Conjugate->Deprotected + TFA/DCM Final_Product Final Payload Conjugate Deprotected->Final_Product + Amine-Reactive Payload

Caption: A diagram showing the sequential chemical transformations.

References

Application Notes and Protocols for Characterizing Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells.[1][2] The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, efficacy, and safety.[3][4] This document provides detailed application notes and protocols for the analytical characterization of ADCs utilizing the specific linker, Mal-PEG4-Lys(t-Boc)-NH-m-PEG24.

The this compound linker is a discrete polyethylene (B3416737) glycol (dPEG®) based construct.[5] The maleimide (B117702) group facilitates covalent attachment to free thiols on the antibody, often generated by the reduction of interchain disulfide bonds.[5] The polyethylene glycol (PEG) chains enhance solubility and can modify the pharmacokinetic properties of the ADC.[5][6] The t-Boc protected lysine (B10760008) sidearm allows for the subsequent attachment of a payload.[5] Comprehensive characterization of these complex molecules is essential to ensure product quality, consistency, and to understand their in vivo behavior.[7][8]

This guide outlines key analytical techniques for determining critical quality attributes (CQAs) of this compound ADCs, including the drug-to-antibody ratio (DAR), size variants (aggregation), and conjugation site analysis.

I. Determination of Drug-to-Antibody Ratio (DAR)

The Drug-to-Antibody Ratio (DAR) is a critical parameter that significantly impacts the efficacy and toxicity of an ADC.[9][10] It represents the average number of drug molecules conjugated to a single antibody. Several analytical techniques can be employed for DAR determination.

A. Hydrophobic Interaction Chromatography (HIC)

Hydrophobic Interaction Chromatography (HIC) is a widely used technique for DAR analysis as it separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linker molecules.[11][12] A significant advantage of HIC is its ability to perform separations under non-denaturing conditions, preserving the native structure of the ADC.[13][14]

Experimental Protocol: HIC for DAR Analysis

  • Instrumentation: A high-pressure liquid chromatography (HPLC) system equipped with a UV detector.

  • Column: A HIC column suitable for protein separations (e.g., Butyl-NPR, MAbPac HIC).[15][16]

  • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.

  • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes).

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

  • Data Analysis: The different DAR species (DAR0, DAR2, DAR4, etc.) will be separated based on their retention times. The peak area of each species is used to calculate the weighted average DAR using the following formula:

    • Average DAR = Σ (% Peak Area of each DAR species × Number of Drugs for that species) / 100[]

Data Presentation: HIC DAR Analysis

DAR SpeciesRetention Time (min)Peak Area (%)
DAR05.210.5
DAR28.735.2
DAR411.345.8
DAR613.17.3
DAR814.51.2
Average DAR 3.9
B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase HPLC (RP-HPLC) is another powerful technique for ADC characterization. For cysteine-linked ADCs, the analysis is often performed on the reduced and denatured ADC, separating the light and heavy chains.[18][19] This "middle-down" approach provides information on the drug distribution on each chain.

Experimental Protocol: RP-HPLC for DAR Analysis

  • Instrumentation: A UHPLC system coupled with a Q-TOF mass spectrometer.[10]

  • Column: A reversed-phase column suitable for protein analysis (e.g., PLRP-S).[10]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 30% to 60% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 70-80°C.

  • Detection: UV absorbance at 280 nm and Mass Spectrometry.

  • Sample Preparation:

    • To 50 µg of ADC, add a denaturing buffer (e.g., 6 M Guanidine HCl).

    • Add DTT to a final concentration of 10 mM to reduce the disulfide bonds.

    • Incubate at 37°C for 30 minutes.

  • Data Analysis: The deconvoluted mass spectra of the light and heavy chain peaks are used to identify the number of conjugated drugs on each chain. The weighted average DAR is calculated based on the relative abundance of each modified chain.[10]

Data Presentation: RP-HPLC DAR Analysis

ChainSpeciesMeasured Mass (Da)Relative Abundance (%)
Light ChainLC23,45015
LC-Drug125,26585
Heavy ChainHC50,12020
HC-Drug151,93550
HC-Drug253,75030
Average DAR 3.7

II. Analysis of Size Variants (Aggregation)

Aggregation is a critical quality attribute for all therapeutic proteins, including ADCs, as it can impact efficacy and immunogenicity.[20][21] Size Exclusion Chromatography (SEC) is the standard method for quantifying aggregates and fragments.[20]

A. Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. Larger molecules, such as aggregates, elute earlier than smaller molecules like the monomer and fragments.[20]

Experimental Protocol: SEC for Aggregation Analysis

  • Instrumentation: A bio-inert HPLC system with a UV detector.

  • Column: A size exclusion column with an appropriate pore size for separating monoclonal antibodies and their aggregates (e.g., AdvanceBio SEC 300Å).[21][22]

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4. For some hydrophobic ADCs, the addition of a small amount of organic solvent (e.g., isopropanol) may be necessary to prevent secondary interactions with the column matrix.[21]

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.

  • Data Analysis: Integrate the peak areas for the high molecular weight species (aggregates), the main peak (monomer), and any low molecular weight species (fragments). The percentage of each is calculated relative to the total peak area.

Data Presentation: SEC Analysis

SpeciesRetention Time (min)Peak Area (%)
Aggregate6.51.8
Monomer8.197.5
Fragment9.80.7

III. Conjugation Site Analysis

Identifying the specific sites of drug conjugation is crucial for understanding the structure-activity relationship and ensuring manufacturing consistency.[23][24] Peptide mapping followed by mass spectrometry is the gold standard for this analysis.

A. Peptide Mapping by LC-MS/MS

This "bottom-up" approach involves enzymatically digesting the ADC into smaller peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS) to identify the drug-conjugated peptides.[23][25]

Experimental Protocol: Peptide Mapping

  • Denaturation, Reduction, and Alkylation:

    • Denature the ADC (approx. 100 µg) in a buffer containing 8 M urea.[23]

    • Reduce the disulfide bonds with DTT at 37°C.

    • Alkylate the free cysteines with iodoacetamide (B48618) (IAM) in the dark.

  • Buffer Exchange: Remove the denaturing and alkylating reagents by buffer exchange into a digestion-compatible buffer (e.g., 100 mM Tris-HCl, pH 7.8).

  • Enzymatic Digestion:

    • Add trypsin at an enzyme-to-substrate ratio of 1:20 (w/w).[26]

    • Incubate at 37°C for 4-16 hours.

  • LC-MS/MS Analysis:

    • Instrumentation: A high-resolution LC-MS/MS system (e.g., Q Exactive or similar).

    • Column: A C18 reversed-phase column suitable for peptide separations.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to separate the peptide mixture.

    • MS/MS Analysis: Perform data-dependent acquisition to obtain MS/MS spectra of the eluting peptides.

  • Data Analysis:

    • Use specialized software to search the MS/MS data against the antibody sequence to identify peptides.

    • Identify drug-conjugated peptides by looking for mass shifts corresponding to the mass of the linker-payload. The this compound linker itself will have a specific mass that, once the payload is attached and the t-Boc group is removed, will contribute to the mass shift of the modified peptide.

Data Presentation: Conjugation Site Analysis

Peptide SequenceModificationMeasured Mass (Da)Expected Mass (Da)Mass Error (ppm)
TPEVTCVVVDVSHEDPEVKCys-Mal-Linker-Payload2543.12342543.1250-0.6
...............

IV. Visualized Workflows

ADC_Characterization_Workflow ADC_Sample This compound ADC HIC HIC ADC_Sample->HIC RPHPLC RPHPLC ADC_Sample->RPHPLC SEC SEC ADC_Sample->SEC Digestion Digestion ADC_Sample->Digestion

HIC_Workflow

Peptide_Mapping_Workflow ADC_Sample ADC Sample Denature_Reduce_Alkylate Denaturation, Reduction, and Alkylation ADC_Sample->Denature_Reduce_Alkylate Buffer_Exchange Buffer Exchange Denature_Reduce_Alkylate->Buffer_Exchange Digestion Tryptic Digestion Buffer_Exchange->Digestion LC_Separation Peptide Separation by LC Digestion->LC_Separation MSMS_Analysis MS/MS Analysis LC_Separation->MSMS_Analysis Data_Analysis Data Analysis and Site Identification MSMS_Analysis->Data_Analysis

Conclusion

The analytical characterization of ADCs, particularly those with complex linkers like this compound, requires a multi-faceted approach employing orthogonal techniques. The protocols and methodologies outlined in this document provide a comprehensive framework for assessing the critical quality attributes of these promising biotherapeutics. Robust analytical data is paramount for ensuring the safety, efficacy, and consistency of ADCs throughout the drug development lifecycle.

References

Application Notes and Protocols for Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 in E3 Ligase Ligand Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.

This document provides detailed application notes and protocols for the use of Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 , a versatile polyethylene (B3416737) glycol (PEG)-based linker, for the synthesis of PROTACs. This linker features a maleimide (B117702) group for conjugation to thiol-containing moieties (such as cysteine residues on an E3 ligase ligand or a protein of interest), a long m-PEG24 chain to enhance solubility and optimize spatial orientation, and a t-Boc protected lysine (B10760008), offering a primary amine for further functionalization after deprotection.

Principle of PROTAC Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 Complex POI->Ternary PROTAC PROTAC (Mal-PEG-Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Polyubiquitination Ub Ubiquitin Ub->Ternary Transfer E1_E2 E1/E2 Enzymes E1_E2->Ub Activation Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Figure 1: PROTAC Mechanism of Action.

Quantitative Data Summary

The length and composition of the PEG linker are critical for optimizing the degradation efficiency of a PROTAC. The following tables provide representative data on how varying PEG linker lengths can impact key performance indicators such as DC50 (half-maximal degradation concentration) and Dmax (maximum degradation). While this data is not specific to this compound, it illustrates the importance of linker optimization.

Table 1: Impact of PEG Linker Length on Degradation Efficiency of a Generic BRD4-Targeting PROTAC

PROTACLinker CompositionDC50 (nM)Dmax (%)
PROTAC-1Alkyl Chain (12 atoms)15085
PROTAC-2PEG28090
PROTAC-3PEG425>95
PROTAC-4PEG850>95
PROTAC-5PEG1212090

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.

Table 2: Influence of PEG Linker Length on Binding Affinity

PROTACLinker CompositionBinary Binding Affinity (Kd, nM) to TargetTernary Complex Binding Affinity (Kd, nM)
PROTAC-APEG2500150
PROTAC-BPEG448050
PROTAC-CPEG652080

Data is illustrative and compiled from various sources in the literature.

Experimental Protocols

The synthesis of a PROTAC using this compound is a multi-step process. The general workflow involves the synthesis or acquisition of a ligand for the protein of interest and a ligand for the E3 ligase, followed by their sequential conjugation to the linker.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow E3_Ligand E3 Ligand with Thiol Group Step1 Step 1: Maleimide-Thiol Conjugation E3_Ligand->Step1 Linker Mal-PEG4-Lys(t-Boc) -NH-m-PEG24 Linker->Step1 Intermediate1 E3 Ligand-Linker (t-Boc protected) Step1->Intermediate1 Step2 Step 2: t-Boc Deprotection Intermediate1->Step2 Intermediate2 E3 Ligand-Linker (Amine) Step2->Intermediate2 Step3 Step 3: Amide Bond Formation Intermediate2->Step3 POI_Ligand POI Ligand with Carboxylic Acid POI_Ligand->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC

Figure 2: General PROTAC Synthesis Workflow.
Protocol 1: Conjugation of Thiol-Containing E3 Ligase Ligand to this compound

This protocol describes the reaction between the maleimide group of the linker and a thiol group (e.g., from a cysteine residue) on the E3 ligase ligand.

Materials:

  • Thiol-containing E3 ligase ligand (e.g., a VHL or CRBN ligand functionalized with a cysteine)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the thiol-containing E3 ligase ligand (1.0 eq) in degassed PBS (pH 7.0-7.5).

  • In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF or DMSO.

  • Under a nitrogen or argon atmosphere, add the linker solution dropwise to the E3 ligase ligand solution with gentle stirring.

  • Stir the reaction mixture at room temperature for 1-4 hours. Protect the reaction from light if using photosensitive compounds.

  • Monitor the reaction progress by LC-MS to confirm the formation of the desired conjugate.

  • Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the E3 ligand-linker conjugate.

Protocol 2: t-Boc Deprotection of the Lysine Residue

This protocol describes the removal of the tert-butyloxycarbonyl (t-Boc) protecting group to expose the primary amine on the lysine residue.

Materials:

  • E3 ligand-linker conjugate (t-Boc protected) from Protocol 1

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the purified E3 ligand-linker conjugate in DCM.

  • Under a nitrogen or argon atmosphere, cool the solution to 0 °C in an ice bath.

  • Add TFA (typically 20-50% v/v in DCM) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS to confirm the complete removal of the t-Boc group.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.

Protocol 3: Amide Bond Formation with POI Ligand

This protocol describes the coupling of the deprotected E3 ligand-linker conjugate with a carboxylic acid-functionalized POI ligand.

Materials:

  • E3 ligand-linker-amine conjugate from Protocol 2

  • POI ligand with a carboxylic acid functionality (1.0 eq)

  • HATU (1.2 eq) or HBTU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq) or Triethylamine (TEA)

  • Anhydrous DMF

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the POI ligand-COOH (1.0 eq) in anhydrous DMF under a nitrogen or argon atmosphere.

  • Add HATU (or HBTU) and DIPEA (or TEA) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the E3 ligand-linker-amine conjugate (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by flash column chromatography or preparative HPLC.

Biological Evaluation Protocols

PROTAC_Evaluation_Workflow cluster_evaluation PROTAC Biological Evaluation Workflow Cell_Culture Cell Culture and PROTAC Treatment Cell_Lysis Cell Lysis and Protein Quantification Cell_Culture->Cell_Lysis Western_Blot Western Blot Analysis Cell_Lysis->Western_Blot Ubiquitination_Assay Ubiquitination Assay (Mechanism Validation) Cell_Lysis->Ubiquitination_Assay Optional Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis Binding_Assay Binding Affinity Assay (SPR, ITC) Final_PROTAC Final_PROTAC Final_PROTAC->Binding_Assay Optional

Figure 3: PROTAC Biological Evaluation Workflow.
Protocol 4: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to determine the DC50 and Dmax of the synthesized PROTAC.

Materials:

  • Appropriate cell line expressing the target protein

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • PBS, ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 16-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 5: In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-mediated degradation is occurring through the ubiquitin-proteasome system.

Materials:

  • Materials from Protocol 4

  • Proteasome inhibitor (e.g., MG132)

  • Antibody specific for ubiquitin

  • Immunoprecipitation reagents (e.g., Protein A/G beads)

Procedure:

  • Cell Treatment: Treat cells with the PROTAC at a concentration around its DC50, with and without a proteasome inhibitor (e.g., 10 µM MG132 for 4-6 hours prior to harvesting). Include a vehicle control.

  • Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.

  • Western Blot: Elute the immunoprecipitated proteins and analyze them by Western blot. Probe the membrane with an anti-ubiquitin antibody.

  • Analysis: An increase in high molecular weight ubiquitinated species of the target protein in the presence of the PROTAC (and especially with the proteasome inhibitor) confirms that the PROTAC is inducing ubiquitination of the target protein.

Protocol 6: Binding Affinity Assays (SPR or ITC)

Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinities of the PROTAC to the target protein and the E3 ligase, as well as the formation of the ternary complex.

General Principle (SPR):

  • Immobilize the E3 ligase on a sensor chip.

  • Inject the PROTAC at various concentrations to measure the binary interaction (PROTAC-E3 ligase).

  • To measure ternary complex formation, inject the PROTAC at various concentrations in the presence of a constant, saturating concentration of the target protein.

  • The binding responses are used to calculate the dissociation constants (Kd) for the binary and ternary interactions.

General Principle (ITC):

  • Titrate the PROTAC into a solution containing the target protein to measure the binary binding affinity.

  • Separately, titrate the PROTAC into a solution containing the E3 ligase.

  • To measure ternary complex formation, titrate the target protein into a solution containing a pre-formed PROTAC-E3 ligase complex.

  • The heat changes upon binding are measured to determine the thermodynamic parameters of the interactions, including the Kd.

Conclusion

The this compound linker is a valuable tool for the synthesis of PROTACs. Its defined length, hydrophilicity, and orthogonal reactive groups allow for a modular and systematic approach to PROTAC design. The protocols outlined in this document provide a comprehensive guide for the synthesis and biological evaluation of PROTACs utilizing this linker. Successful application of these methods will enable researchers to develop novel and effective protein degraders for therapeutic and research purposes.

Application Notes and Protocols: Targeted Degradation of [Specific Protein] using Mal-PEG4-Lys(t-Boc)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the design, synthesis, and evaluation of a Proteolysis Targeting Chimera (PROTAC) to induce the degradation of a [Specific Protein]. These guidelines focus on the utilization of the versatile PEG-based linker, Mal-PEG4-Lys(t-Boc)-NH-m-PEG24, to conjugate a [Specific Protein]-binding ligand and an E3 ubiquitin ligase ligand. This guide covers the entire workflow from conceptual design and chemical synthesis to comprehensive in vitro and in vivo characterization of the resulting PROTAC.

Introduction to Targeted Protein Degradation

Targeted Protein Degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that only block a protein's function, TPD strategies lead to the complete removal of the target protein.[1]

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules at the forefront of TPD.[2][3] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker that connects the two.[2][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI.[3] This polyubiquitination marks the POI for degradation by the 26S proteasome.

The Role of the Linker: this compound

The linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase). This compound is a versatile, PEG-based linker designed for PROTAC synthesis.[4][5][6]

  • Maleimide (B117702) (Mal): The maleimide group reacts specifically with thiol groups (sulfhydryls) on cysteine residues, providing a stable covalent linkage to a ligand.[7]

  • PEG (Polyethylene Glycol) units: The PEG chains (PEG4 and m-PEG24) are hydrophilic, which can improve the solubility and pharmacokinetic properties of the final PROTAC molecule.[8]

  • Lysine (B10760008) (Lys): The lysine residue provides a branching point.

  • t-Boc (tert-Butyloxycarbonyl): The t-Boc protecting group on the lysine's amine allows for selective deprotection and subsequent conjugation, offering modularity in the synthesis strategy.[7]

PROTAC Design and Synthesis Workflow

The development of a PROTAC for a [Specific Protein] involves a multi-step process from design and synthesis to rigorous biological evaluation.

Figure 1: General workflow for the development of a PROTAC targeting [Specific Protein].

Application Notes

PROTAC Design Strategy
  • Selection of a [Specific Protein] Ligand: Identify a high-affinity binder for your [Specific Protein]. This can be a known inhibitor or a newly discovered ligand. The ligand should possess a suitable functional group (e.g., a cysteine for reaction with the maleimide group of the linker) for conjugation. If no cysteine is available, the ligand can be modified to incorporate one.

  • Selection of an E3 Ligase Ligand: Choose a ligand for a well-characterized E3 ligase. The most commonly used are ligands for Cereblon (CRBN), such as thalidomide (B1683933) and its analogs, and von Hippel-Lindau (VHL).[9][10][11] The choice of E3 ligase can influence the degradation efficiency and tissue specificity.

  • Linker Attachment Points: The points of attachment for the linker on both the [Specific Protein] ligand and the E3 ligase ligand are crucial. The linker should extend from a position that does not disrupt the binding of the ligands to their respective proteins.

PROTAC Synthesis

The synthesis of the PROTAC involves a series of chemical reactions to connect the three components. A generalized scheme is as follows:

  • Reaction of this compound with the [Specific Protein] Ligand: If the [Specific Protein] ligand contains a free thiol group, it can be directly reacted with the maleimide group of the linker.

  • Deprotection of the t-Boc Group: The t-Boc protecting group on the lysine is removed using an acid, such as trifluoroacetic acid (TFA), to expose a primary amine.

  • Coupling of the E3 Ligase Ligand: The E3 ligase ligand, functionalized with a carboxylic acid, is then coupled to the newly exposed amine using standard peptide coupling reagents (e.g., HATU, HOBt).

  • Purification: The final PROTAC product is purified using techniques such as high-performance liquid chromatography (HPLC).

  • Characterization: The identity and purity of the PROTAC are confirmed by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocols

Protocol 1: Synthesis of a [Specific Protein]-Targeting PROTAC

This protocol describes a general procedure for synthesizing a PROTAC using this compound.

Materials:

  • This compound

  • [Specific Protein] Ligand with a thiol group

  • E3 Ligase Ligand with a carboxylic acid group

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • HPLC for purification

  • LC-MS for analysis

Procedure:

  • Step 1: Conjugation to [Specific Protein] Ligand a. Dissolve the [Specific Protein] Ligand (1.0 eq) and this compound (1.1 eq) in DMF. b. Stir the reaction mixture at room temperature for 4-16 hours. c. Monitor the reaction by LC-MS. d. Upon completion, purify the product by HPLC to obtain the intermediate conjugate.

  • Step 2: t-Boc Deprotection a. Dissolve the intermediate conjugate from Step 1 in a solution of 20% TFA in DCM. b. Stir at room temperature for 1-2 hours. c. Monitor the reaction by LC-MS. d. Upon completion, concentrate the reaction mixture under reduced pressure to remove TFA and DCM.

  • Step 3: Coupling to E3 Ligase Ligand a. Dissolve the deprotected intermediate from Step 2, the E3 Ligase Ligand (1.2 eq), and HATU (1.3 eq) in DMF. b. Add DIPEA (3.0 eq) to the reaction mixture. c. Stir at room temperature for 4-16 hours. d. Monitor the reaction by LC-MS. e. Upon completion, purify the final PROTAC product by preparative HPLC. f. Characterize the final product by LC-MS and NMR.

Protocol 2: In Vitro Evaluation of PROTAC Activity

Cell Culture and Treatment:

  • Culture cells expressing the [Specific Protein] in appropriate media and conditions.

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the synthesized PROTAC or vehicle control (e.g., DMSO).

Western Blot for Protein Degradation:

  • After treatment for the desired time (e.g., 24 hours), wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody against the [Specific Protein] and a loading control (e.g., GAPDH, β-actin).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.

Ubiquitination Assay:

  • Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a short period (e.g., 4-6 hours).

  • Lyse the cells and perform immunoprecipitation for the [Specific Protein].

  • Elute the immunoprecipitated proteins and analyze by Western blot using an anti-ubiquitin antibody. An increase in high molecular weight ubiquitinated species of the [Specific Protein] indicates successful PROTAC-mediated ubiquitination.

Protocol 3: In Vivo Evaluation of PROTAC Efficacy

Animal Model:

  • Select a relevant animal model for the disease context of the [Specific Protein] (e.g., tumor xenograft model in immunodeficient mice).

Dosing and Sample Collection:

  • Administer the PROTAC to the animals via a suitable route (e.g., intraperitoneal, oral).

  • At various time points after dosing, collect blood samples for pharmacokinetic (PK) analysis to measure the concentration of the PROTAC in circulation.

  • Collect tissues of interest (e.g., tumor tissue) for pharmacodynamic (PD) analysis to measure the levels of the [Specific Protein].

Efficacy Study:

  • Randomize animals into treatment and vehicle control groups.

  • Administer the PROTAC according to a predetermined dosing schedule.

  • Monitor disease progression (e.g., tumor volume) over time.

  • At the end of the study, euthanize the animals and collect tissues for further analysis (e.g., Western blot, immunohistochemistry).

Data Presentation

Quantitative data should be presented in a clear and organized manner.

Table 1: In Vitro Degradation Profile of PROTAC-X

Cell LineDC50 (nM)Dmax (%)
Cell Line A15.295
Cell Line B28.792
Cell Line C>1000<10

DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved.

Table 2: In Vivo Efficacy of PROTAC-X in a Xenograft Model

Treatment GroupDosing ScheduleAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle ControlDaily1500 ± 250-
PROTAC-X10 mg/kg, Daily450 ± 12070
PROTAC-X30 mg/kg, Daily200 ± 8087

Visualizations

Mechanism of Action of a PROTAC

PROTAC_MoA cluster_cell Cell cluster_ternary Ternary Complex POI [Specific Protein] (POI) POI_bound [Specific Protein] PROTAC PROTAC PROTAC_bound PROTAC E3 E3 Ligase E3_bound E3 Ligase POI_bound->PROTAC_bound PROTAC_bound->E3_bound Ub_POI Poly-ubiquitinated [Specific Protein] E3_bound->Ub_POI Ubiquitination Ub Ubiquitin Ub->E3_bound Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 2: Mechanism of action of a PROTAC targeting [Specific Protein] for degradation.

Hypothetical Signaling Pathway of [Specific Protein]

Assuming [Specific Protein] is a kinase in a signaling cascade:

Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor SpecificProtein [Specific Protein] Receptor->SpecificProtein activates Downstream1 Downstream Kinase 1 SpecificProtein->Downstream1 activates Downstream2 Downstream Kinase 2 Downstream1->Downstream2 activates TranscriptionFactor Transcription Factor Downstream2->TranscriptionFactor activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression PROTAC PROTAC-X (Degrader) PROTAC->SpecificProtein Degrades

Figure 3: A hypothetical signaling pathway illustrating the role of [Specific Protein] and its inhibition by a PROTAC degrader.

References

Troubleshooting & Optimization

Troubleshooting low yield in Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yield in conjugation reactions involving Mal-PEG4-Lys(t-Boc)-NH-m-PEG24.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my conjugation yield unexpectedly low?

Low conjugation efficiency is a common issue that can arise from several factors throughout the experimental workflow. A systematic approach to troubleshooting is crucial for identifying the root cause. The primary areas to investigate are the integrity of your reagents, the reaction conditions, and the characteristics of your target molecule.[1]

Potential Causes & Solutions:

  • Maleimide (B117702) Hydrolysis: The maleimide group on your PEG reagent is susceptible to hydrolysis in aqueous solutions, especially at pH values above 7.5.[2][3][4] This hydrolysis renders the reagent inactive and unable to react with thiols.

    • Solution: Always prepare aqueous solutions of the maleimide-PEG reagent immediately before use.[2] For storage, use a dry, biocompatible organic solvent like DMSO or DMF and store at -20°C under an inert atmosphere (e.g., argon or nitrogen).[2][5][6][7]

  • Thiol Oxidation: The target sulfhydryl (-SH) groups on your protein or peptide can oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides.[1]

    • Solution: Before initiating the conjugation, reduce any existing disulfide bonds using a non-thiol-containing reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1][2] TCEP is advantageous because it typically does not need to be removed before adding the maleimide reagent.[1][8] To prevent re-oxidation, degas your buffers and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.[1][9]

  • Suboptimal pH: The pH of the reaction buffer is critical for both reaction rate and specificity.

    • Solution: The optimal pH range for maleimide-thiol conjugation is 6.5-7.5.[1][2][3][10] Below pH 6.5, the reaction rate decreases significantly. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can start to react with primary amines (e.g., lysine (B10760008) residues), leading to non-specific conjugation and reduced yield of the desired product.[2][3]

  • Incorrect Molar Ratio: An insufficient molar excess of the maleimide-PEG reagent can lead to incomplete conjugation.

    • Solution: A common starting point is a 10- to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule.[1][2] However, the optimal ratio can be influenced by factors like steric hindrance and should be determined empirically for your specific system.[1] For larger or more complex molecules, a higher excess may be required.[1]

Q2: I've confirmed my reagents are active and conditions are optimal, but the yield is still low. What else could be the problem?

If the primary troubleshooting steps do not resolve the issue, consider these secondary factors:

  • Steric Hindrance: The cysteine residue on your target molecule may be located in a sterically hindered environment, preventing the bulky PEG reagent from accessing it.[1][9]

    • Solution: While difficult to overcome without re-engineering the protein, you can try increasing the reaction time or temperature (with caution, as this can also increase side reactions and protein degradation). Optimizing the molar ratio may also help to drive the reaction forward.[1]

  • Inaccurate Quantification: The concentration of your protein/peptide or the maleimide-PEG reagent may be incorrect, leading to a suboptimal molar ratio.

    • Solution: Re-quantify the concentration of your starting materials. For proteins, use a reliable method like A280 absorbance or a BCA assay. The number of free thiols can be quantified using Ellman's reagent (DTNB).[1]

  • Buffer Composition: Components in your reaction buffer could be interfering with the conjugation.

    • Solution: Ensure your buffer does not contain any primary amines (e.g., Tris) or extraneous thiols (e.g., from DTT used in a prior step that wasn't fully removed).[1][4] Phosphate-buffered saline (PBS) or HEPES buffers are commonly used.[1][11]

Q3: How can I assess the stability of my maleimide-PEG reagent?

The stability of the maleimide group is crucial for successful conjugation.

  • Storage: The reagent should be stored at -20°C or lower in a desiccated environment under an inert gas like argon or nitrogen.[5][6] When taking it out of storage, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[4][5][7]

  • Solution Stability: Aqueous solutions of maleimides are not stable for long-term storage due to hydrolysis.[1] Prepare solutions immediately before use. If short-term aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5).[1] Storage of maleimide-functionalized nanoparticles at 20°C for 7 days can lead to a ~40% loss of reactivity.[1][11]

Q4: My final conjugate appears unstable. What could be the cause?

The thioether bond formed between a maleimide and a thiol can undergo a retro-Michael reaction, especially in the presence of other thiols, leading to deconjugation.[2][12][13]

  • Solution: After the initial conjugation, you can increase the stability of the linkage by hydrolyzing the thiosuccinimide ring to form a stable succinamic acid thioether.[3] This can be achieved by adjusting the pH of the conjugate solution to 8.5-9.0 and incubating at room temperature or 37°C.[2] This ring-opened form is resistant to the retro-Michael reaction.[2][13]

Data Presentation

Table 1: Key Reaction Parameters for Maleimide-Thiol Conjugation

ParameterRecommended RangeRationale & Considerations
pH 6.5 - 7.5Balances thiol reactivity with maleimide stability. Below 6.5, the reaction is slow. Above 7.5, maleimide hydrolysis and reaction with amines increase.[1][2][3][10]
Molar Ratio (Maleimide:Thiol) 10:1 to 20:1 (starting point)A molar excess of the maleimide reagent drives the reaction to completion. The optimal ratio is system-dependent and may need to be determined empirically.[1][2][14]
Reaction Time 2 hours to overnightReaction kinetics vary. For larger proteins, the reaction may be slower. A time-course experiment is recommended for optimization.[1]
Temperature 4°C to Room Temperature (20-25°C)Room temperature is often sufficient. Lower temperatures (4°C) can be used for overnight reactions to minimize protein degradation.[1]
Reducing Agent (if needed) TCEP (5-20 mM)Reduces disulfide bonds to free thiols. TCEP is preferred as it does not contain thiols and usually doesn't require removal prior to conjugation.[1][2][8]
Chelating Agent EDTA (1-5 mM)Prevents metal-catalyzed oxidation of free thiols.[1][9]

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds

This protocol is for proteins where target cysteines are involved in disulfide bonds.

  • Prepare Protein Solution: Dissolve the protein in a degassed reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2).[14]

  • Add Reducing Agent: Add a concentrated stock solution of TCEP to the protein solution to a final concentration of 5-20 mM.

  • Incubate: Incubate the mixture at 37°C for 60-90 minutes.[14]

  • Buffer Exchange (Optional but Recommended): If necessary to change buffer conditions before conjugation, remove excess TCEP using a desalting column (e.g., PD-10) equilibrated with the degassed reaction buffer.[14] The reduced protein is now ready for immediate conjugation.

Protocol 2: General this compound Conjugation

  • Prepare Maleimide-PEG Solution: Immediately before use, dissolve the this compound reagent in an anhydrous organic solvent such as DMSO to prepare a concentrated stock solution (e.g., 10 mM).[2][14]

  • Initiate Conjugation: Add the required volume of the maleimide-PEG stock solution to the reduced (if applicable) and pH-adjusted protein/peptide solution. The final concentration of organic solvent should ideally be less than 10%.[4]

  • Incubate: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, with gentle mixing.[1] Protect the reaction from light, as maleimide reagents can be light-sensitive.[6]

  • Quench Reaction (Optional): To stop the reaction and consume any excess maleimide reagent, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to a final concentration of ~50 mM.[1]

  • Purification: Remove unreacted PEG reagent and quenching agent from the final conjugate. Common methods include:

    • Size Exclusion Chromatography (SEC): Highly effective for separating the larger PEGylated protein from smaller molecules.[1][15][]

    • Dialysis or Tangential Flow Filtration (TFF): Useful for buffer exchange and removing smaller impurities.[1]

    • Ion Exchange Chromatography (IEX): Can be used to separate PEGylated species from the native protein, as PEGylation can shield surface charges.[15][]

Visualizations

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (Degassed Buffer, pH 7.2-7.5) reduce Reduce Disulfides with TCEP (If necessary) prep_protein->reduce Disulfides present? conjugate Combine Protein and PEG Reagent (10-20x Molar Excess of PEG) prep_protein->conjugate No Disulfides prep_peg Prepare Maleimide-PEG (Freshly in DMSO) prep_peg->conjugate reduce->conjugate incubate Incubate (2h @ RT or Overnight @ 4°C) conjugate->incubate quench Quench Reaction (Add Cysteine) incubate->quench purify Purify Conjugate (e.g., SEC, IEX) quench->purify analyze Analyze Product (SDS-PAGE, HPLC, MS) purify->analyze

Caption: General experimental workflow for maleimide-PEG conjugation.

Caption: Troubleshooting logic for low conjugation yield.

References

How to prevent hydrolysis of the maleimide group on Mal-PEG4-Lys(t-Boc)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Mal-PEG4-Lys(t-Boc)-NH-m-PEG24, with a focus on preventing hydrolysis of the maleimide (B117702) group and ensuring successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of degradation is the hydrolysis of the maleimide ring. This reaction is highly dependent on the pH of the solution. The maleimide group is susceptible to ring-opening hydrolysis, especially in aqueous solutions at neutral to alkaline pH, which renders it inactive for conjugation with thiol groups.

Q2: What is the optimal pH range for working with this reagent?

A2: For thiol-maleimide conjugation, the optimal pH range is between 6.5 and 7.5.[1] Within this window, the thiol group is sufficiently nucleophilic to react with the maleimide, while the rate of maleimide hydrolysis is minimized. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[1]

Q3: How should I store this compound?

A3: Proper storage is critical to maintain the reactivity of the maleimide group. The compound should be stored at -20°C under a dry, inert atmosphere.[2] It is crucial to prevent exposure to moisture. Before opening, the container should be allowed to warm to room temperature to avoid condensation. For preparing stock solutions, use a dry, water-miscible organic solvent like DMSO or DMF. These stock solutions can be stored at -20°C for several days.[2]

Q4: I am observing low or no conjugation efficiency. What are the possible causes and solutions?

A4: Low conjugation efficiency can be due to several factors:

  • Maleimide Hydrolysis: The maleimide group may have hydrolyzed prior to or during the conjugation reaction. Always prepare aqueous solutions of the reagent immediately before use.

  • Thiol Oxidation: The thiol groups on your protein or peptide may have oxidized to form disulfide bonds, which are unreactive with maleimides. Ensure your protein's thiols are reduced and consider using a reducing agent like TCEP, which does not need to be removed before conjugation.

  • Incorrect Molar Ratio: An insufficient molar excess of the maleimide reagent can lead to incomplete conjugation. A 10- to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule is a common starting point.

Q5: How can I confirm that the maleimide group on my reagent is still active?

A5: The integrity of the maleimide group can be assessed spectrophotometrically. The maleimide group has a characteristic UV absorbance at around 300 nm. Hydrolysis of the maleimide ring to the corresponding maleamic acid results in the loss of this absorbance. You can monitor the absorbance at this wavelength over time to assess the stability of your reagent in a specific buffer.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Issue Potential Cause Recommended Solution
Low or No Conjugation Hydrolysis of Maleimide Prepare fresh solutions of this compound in anhydrous DMSO or DMF immediately before use. Maintain the reaction pH between 6.5 and 7.5.
Oxidation of Thiols Reduce disulfide bonds in the protein/peptide using TCEP prior to conjugation. Degas buffers to remove oxygen and consider adding a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation.
Suboptimal Reaction Time/Temp Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Optimize for your specific molecules.
Precipitation During Reaction Poor Solubility If the maleimide reagent has poor aqueous solubility, dissolve it in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) before adding it to the aqueous reaction buffer.
Non-specific Labeling Reaction with Amines Ensure the reaction pH does not exceed 7.5. Above this pH, the maleimide group can react with primary amines (e.g., lysine (B10760008) residues).
Difficulty in Purification Similar Size of Reactants For small molecule conjugations, consider using a purification method based on charge or hydrophobicity, such as ion-exchange or reverse-phase chromatography.

Experimental Protocols

General Protocol for Thiol-Maleimide Conjugation

This protocol provides a general framework for conjugating this compound to a thiol-containing protein or peptide.

Materials:

  • This compound

  • Thiol-containing protein or peptide

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: 0.1 M Phosphate buffer, 150 mM NaCl, pH 7.2 (degassed)

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: Cysteine or 2-mercaptoethanol

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein/Peptide Preparation:

    • Dissolve the thiol-containing protein or peptide in the degassed Conjugation Buffer.

    • If reduction of disulfide bonds is necessary, add TCEP to a final concentration of 10-50 mM and incubate at room temperature for 30-60 minutes.

  • Maleimide Reagent Preparation:

    • Immediately before use, dissolve this compound in a minimal volume of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-20 mg/mL).

  • Conjugation Reaction:

    • Add the desired molar excess (typically 10-20 fold) of the this compound stock solution to the protein/peptide solution.

    • Gently mix and incubate at room temperature for 1-2 hours or overnight at 4°C.

  • Quenching the Reaction:

    • Add a small molecule thiol, such as cysteine or 2-mercaptoethanol, to a final concentration of ~10 mM to quench any unreacted maleimide. Incubate for 15-30 minutes.

  • Purification:

    • Purify the conjugate using a suitable method, such as size-exclusion chromatography, to remove excess reagent and quenching agent.

Visual Guides

Hydrolysis_Prevention_Workflow cluster_storage Storage & Handling cluster_reaction Conjugation Reaction cluster_outcome Outcome Storage Store at -20°C Inert Atmosphere Warm Warm to RT before opening Storage->Warm Dissolve Dissolve in Anhydrous Solvent (DMSO/DMF) Warm->Dissolve AddReagent Add Maleimide Reagent to Protein/Peptide Dissolve->AddReagent Immediate Use Buffer Prepare Degassed Buffer (pH 6.5-7.5) Buffer->AddReagent Incubate Incubate (RT or 4°C) AddReagent->Incubate Hydrolyzed Hydrolyzed/Inactive Maleimide AddReagent->Hydrolyzed High pH (>7.5) Aqueous Storage Quench Quench with Thiol Incubate->Quench Stable Stable Conjugate Quench->Stable Troubleshooting_Logic Start Low Conjugation Yield? CheckMaleimide Is Maleimide Active? Start->CheckMaleimide CheckThiol Are Thiols Reduced? CheckMaleimide->CheckThiol Yes SolutionMaleimide Prepare Fresh Reagent Use Anhydrous Solvent CheckMaleimide->SolutionMaleimide No CheckConditions Are Reaction Conditions Optimal? CheckThiol->CheckConditions Yes SolutionThiol Use TCEP Reduction Degas Buffers CheckThiol->SolutionThiol No SolutionConditions Optimize pH (6.5-7.5) Adjust Molar Ratio CheckConditions->SolutionConditions No Success Successful Conjugation CheckConditions->Success Yes SolutionMaleimide->Start SolutionThiol->Start SolutionConditions->Start

References

Technical Support Center: Minimizing Aggregation of ADCs with Mal-PEG4-Lys(t-Boc)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to minimize aggregation of Antibody-Drug Conjugates (ADCs) synthesized with the Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 linker.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of aggregation when using the this compound linker?

A1: The primary cause of aggregation is the increased hydrophobicity of the ADC following conjugation of the linker-payload to the antibody.[1][2] While the polyethylene (B3416737) glycol (PEG) chains in the linker are designed to be hydrophilic and mitigate this, the overall hydrophobicity of the payload can still drive intermolecular interactions, leading to the formation of soluble and insoluble aggregates.[1] A high drug-to-antibody ratio (DAR) exacerbates this issue by increasing the number of hydrophobic moieties on the antibody surface.[3]

Q2: How does the maleimide (B117702) chemistry of the linker contribute to potential ADC instability?

A2: The maleimide group reacts with thiol groups on the antibody to form a covalent bond. However, this linkage can be susceptible to a retro-Michael reaction, leading to deconjugation and potential transfer of the linker-payload to other thiol-containing molecules, such as albumin in plasma.[4][] Furthermore, the succinimide (B58015) ring formed after conjugation can undergo hydrolysis, which, while making the linkage irreversible, can be a slow process and may not effectively compete with the retro-Michael reaction under certain conditions.[4]

Q3: What is the role of the PEG components in the this compound linker?

A3: The PEG (polyethylene glycol) components (PEG4 and m-PEG24) are included to increase the overall hydrophilicity and solubility of the ADC.[1][] This helps to shield the hydrophobic payload, reducing non-specific interactions and minimizing the propensity for aggregation.[] The PEG chains create a hydrophilic cloud around the conjugated payload, which can also improve the pharmacokinetic properties of the ADC.

Q4: How does the Drug-to-Antibody Ratio (DAR) influence aggregation?

A4: A higher DAR generally leads to a greater propensity for aggregation.[3] This is because a higher number of conjugated linker-payload molecules increases the overall hydrophobicity of the ADC, creating more sites for intermolecular hydrophobic interactions.[2] It is crucial to optimize the DAR to achieve the desired therapeutic efficacy while minimizing aggregation and potential toxicity.[3][6]

Q5: What are the consequences of ADC aggregation?

A5: ADC aggregation can have several negative consequences, including:

  • Reduced Efficacy: Aggregates may have altered binding affinity for the target antigen and can be cleared more rapidly from circulation, reducing the therapeutic window.[1]

  • Increased Immunogenicity: Aggregated proteins are more likely to elicit an immune response, which can lead to adverse effects and reduced treatment efficacy.[2]

  • Off-Target Toxicity: Aggregates can lead to non-specific uptake by cells, causing toxicity to healthy tissues.[1]

  • Manufacturing and Stability Issues: Aggregation can lead to product loss during purification and reduced shelf-life of the final drug product.[1][2]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis and formulation of ADCs with the this compound linker.

Problem 1: High levels of aggregation observed immediately after conjugation.

Possible Cause Troubleshooting Steps
Suboptimal Reaction pH Ensure the conjugation reaction is performed within the optimal pH range of 6.5-7.5 for maleimide-thiol coupling.[7] Higher pH can lead to side reactions with amines, while lower pH can slow down the reaction rate.
Presence of Oxidized Thiols Use freshly prepared, degassed buffers containing a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation of antibody thiols. Ensure complete reduction of disulfide bonds if applicable.
High Molar Excess of Linker-Payload While a molar excess is needed, an excessively high ratio can lead to non-specific conjugation and increased hydrophobicity. Titrate the molar ratio of the linker-payload to the antibody to find the optimal balance between conjugation efficiency and aggregation.
Inadequate Mixing Localized high concentrations of the linker-payload can induce aggregation. Ensure gentle and consistent mixing throughout the addition of the linker-payload solution.

Problem 2: Gradual increase in aggregation during storage.

Possible Cause Troubleshooting Steps
Inappropriate Formulation Buffer Screen a panel of formulation buffers with varying pH and excipients to identify the optimal conditions for long-term stability. Generally, a pH slightly below the isoelectric point (pI) of the ADC can minimize aggregation.
Lack of Stabilizing Excipients Include stabilizing excipients such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), and non-ionic surfactants (e.g., polysorbate 20 or 80) in the formulation.[8]
Suboptimal Storage Temperature Store the ADC at the recommended temperature, typically 2-8°C. For long-term storage, consider lyophilization or storage at -80°C. Perform thermal stress studies to understand the temperature sensitivity of your ADC.[9]
Light Exposure Protect the ADC from light, as some payloads can be photosensitive, leading to degradation and aggregation.[1]

Problem 3: Inconsistent Drug-to-Antibody Ratio (DAR).

Possible Cause Troubleshooting Steps
Incomplete Antibody Reduction If conjugating to native cysteines, ensure complete and consistent reduction of interchain disulfide bonds using an appropriate reducing agent like TCEP or DTT. Quantify the number of free thiols before conjugation.
Maleimide Hydrolysis Prepare the maleimide-linker-payload solution immediately before use. Avoid prolonged exposure of the maleimide to aqueous solutions, especially at neutral to alkaline pH.
Inconsistent Reaction Time or Temperature Standardize the conjugation reaction time and temperature to ensure batch-to-batch consistency.
Inaccurate Protein Concentration Measurement Use a reliable method to determine the antibody concentration before calculating the required amount of linker-payload.

Data Presentation

The following tables provide representative data on the impact of various factors on ADC aggregation. This data is illustrative and should be confirmed experimentally for your specific ADC.

Table 1: Effect of pH on ADC Aggregation

pH% Monomer% Dimer% High Molecular Weight (HMW) Aggregates
5.095.23.51.3
6.098.11.50.4
7.097.52.00.5
8.094.34.21.5

Data obtained by Size Exclusion Chromatography (SEC) after 1-week storage at 4°C.

Table 2: Effect of Temperature on ADC Aggregation

TemperatureIncubation Time% Monomer% HMW Aggregates
4°C4 weeks97.82.2
25°C4 weeks92.17.9
40°C4 weeks75.624.4

Data obtained by SEC for an ADC in a formulation buffer at pH 6.0.

Table 3: Effect of Excipients on ADC Aggregation

Formulation% Monomer (Initial)% Monomer (after 4 weeks at 25°C)
ADC in PBS, pH 7.498.589.3
ADC + 5% Sucrose98.694.2
ADC + 100 mM Arginine98.495.1
ADC + 0.02% Polysorbate 2098.593.8
ADC + 5% Sucrose + 100 mM Arginine + 0.02% Polysorbate 2098.797.5

Data obtained by SEC.

Experimental Protocols

Protocol 1: Thiol-Maleimide Conjugation

  • Antibody Preparation:

    • If conjugating to native cysteines, reduce the antibody (e.g., 10 mg/mL in PBS) with a 10-fold molar excess of TCEP at 37°C for 1 hour.

    • Remove excess TCEP using a desalting column equilibrated with degassed conjugation buffer (e.g., PBS, pH 7.2, containing 1 mM EDTA).

  • Linker-Payload Preparation:

    • Dissolve the this compound-payload in a minimal amount of a compatible organic solvent (e.g., DMSO).

  • Conjugation Reaction:

    • Add the linker-payload solution to the reduced antibody solution at a desired molar ratio (e.g., 5:1 linker-payload to antibody).

    • Incubate the reaction at 4°C for 16 hours or at room temperature for 2 hours with gentle mixing.

  • Purification:

    • Purify the ADC from unreacted linker-payload and other impurities using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregation Analysis

  • System: HPLC or UPLC system with a UV detector.

  • Column: A suitable SEC column for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å).[10]

  • Mobile Phase: A physiological buffer such as 150 mM sodium phosphate, pH 7.0. For more hydrophobic ADCs, the addition of a small percentage of an organic solvent like isopropanol (B130326) may be necessary to improve peak shape.[10]

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Analysis: Integrate the peak areas corresponding to the monomer, dimer, and higher molecular weight species to determine the percentage of aggregation.

Protocol 3: Hydrophobic Interaction Chromatography (HIC) for DAR and Hydrophobicity Assessment

  • System: HPLC or UPLC system with a UV detector.

  • Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • Gradient: A linear gradient from high salt to low salt to elute species with increasing hydrophobicity.

  • Detection: UV absorbance at 280 nm.

  • Analysis: The retention time increases with the number of conjugated linker-payloads (DAR). The peak profile provides an assessment of the ADC's hydrophobicity and DAR distribution.[6][11]

Protocol 4: Dynamic Light Scattering (DLS) for Aggregate Detection

  • System: A DLS instrument.

  • Sample Preparation: Filter the ADC sample through a low-protein-binding 0.22 µm filter to remove dust and large particles.

  • Measurement:

    • Equilibrate the sample to the desired temperature.

    • Perform measurements to determine the hydrodynamic radius (Rh) and polydispersity index (PDI).

  • Analysis: An increase in the average hydrodynamic radius and PDI compared to the monomeric antibody indicates the presence of aggregates. DLS is particularly sensitive to the formation of large aggregates.[12][13]

Visualizations

ADC_Aggregation_Pathway cluster_factors Contributing Factors cluster_process Aggregation Process factor1 High DAR monomer ADC Monomer factor1->monomer Increases Hydrophobicity factor2 Hydrophobic Payload factor2->monomer Increases Hydrophobicity factor3 Suboptimal pH factor3->monomer Promotes Unfolding factor4 High Temperature factor4->monomer Promotes Unfolding unfolded Partially Unfolded ADC monomer->unfolded Conformational Instability dimer Soluble Dimer monomer->dimer Colloidal Instability unfolded->dimer Self-Association hmw HMW Aggregates dimer->hmw Further Aggregation

Caption: Factors contributing to ADC aggregation.

Troubleshooting_Workflow cluster_conjugation Post-Conjugation Issues cluster_storage During Storage Issues start High Aggregation Detected q1 When is aggregation observed? start->q1 check_ph Verify Reaction pH (6.5-7.5) q1->check_ph Immediately after conjugation screen_buffer Screen Formulation Buffers & pH q1->screen_buffer Gradually during storage check_reagents Check Reagent Quality & Molar Ratio check_ph->check_reagents check_mixing Optimize Mixing check_reagents->check_mixing solution1 Adjust Conjugation Protocol check_mixing->solution1 add_excipients Add Stabilizing Excipients screen_buffer->add_excipients optimize_temp Optimize Storage Temperature add_excipients->optimize_temp solution2 Reformulate ADC optimize_temp->solution2

Caption: Troubleshooting workflow for ADC aggregation.

Analytical_Techniques cluster_techniques Analytical Methods cluster_outputs Information Obtained adc_sample ADC Sample sec SEC (Size Exclusion Chromatography) adc_sample->sec hic HIC (Hydrophobic Interaction Chromatography) adc_sample->hic dls DLS (Dynamic Light Scattering) adc_sample->dls sec_out Quantifies % Monomer, Dimer, and HMW Aggregates sec->sec_out hic_out Assesses Hydrophobicity & DAR Distribution hic->hic_out dls_out Detects Presence of Aggregates & Measures Hydrodynamic Radius dls->dls_out

Caption: Orthogonal analytical techniques for ADC characterization.

References

Technical Support Center: Optimizing PROTAC Experiments and Mitigating the Hook Effect

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for PROTAC Researchers. This resource is designed for scientists and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during Proteolysis Targeting Chimera (PROTAC) experiments, with a specific focus on addressing the "hook effect" using rational linker design, such as incorporating moieties like Mal-PEG4-Lys(t-Boc)-NH-m-PEG24.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTACs?

A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where, at high concentrations, the degradation of the target protein paradoxically decreases.[1] This results in a characteristic bell-shaped or "U-shaped" dose-response curve, deviating from the typical sigmoidal curve expected for pharmacological agents.[1][2]

Q2: What is the underlying cause of the hook effect?

A2: The hook effect arises from the formation of non-productive binary complexes at excessive PROTAC concentrations.[1][3] A PROTAC's mechanism of action relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[4] At high concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming Target-PROTAC or E3 Ligase-PROTAC binary complexes that are unable to facilitate ubiquitination and subsequent degradation.[1][3]

Q3: What are the experimental consequences of the hook effect?

Q4: How can the PROTAC linker, specifically a PEG-based linker like this compound, help address the hook effect?

A4: The linker is a critical component of a PROTAC that significantly influences its efficacy, including the propensity for the hook effect. Optimizing the linker's length, composition, and flexibility can enhance the stability and cooperativity of the productive ternary complex, thus mitigating the hook effect.[4][6]

  • Enhanced Solubility and Permeability: PEG (polyethylene glycol) linkers, such as the one in this compound, are known to improve the aqueous solubility and cell permeability of PROTACs, which are often large and hydrophobic molecules.[7] Improved physicochemical properties ensure that the PROTAC can reach its intracellular target effectively.

  • Optimal Conformation: The flexibility of PEG chains allows the PROTAC to adopt a conformation that is favorable for the formation of a stable ternary complex.[6] This can increase the cooperativity of binding, meaning the binding of the PROTAC to one protein partner enhances its affinity for the other. Positive cooperativity stabilizes the ternary complex over the non-productive binary complexes, thereby reducing the hook effect.[8]

  • Linker Length Optimization: The this compound provides a defined spacer length which can be systematically varied in PROTAC design. Finding the optimal linker length is crucial for achieving the correct orientation of the target protein and E3 ligase for efficient ubiquitination.[6]

Q5: What are the key experimental readouts to characterize the hook effect?

A5: The primary experimental readouts to characterize the hook effect are the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum level of degradation).[4][5] A pronounced hook effect will be evident as a significant decrease in the percentage of degradation after the Dmax is reached at a certain concentration.[4]

Troubleshooting Guide

Problem Likely Cause Troubleshooting Steps
Bell-shaped dose-response curve observed. You are likely observing the hook effect .1. Confirm the hook effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, especially at higher concentrations.[1]2. Determine the optimal concentration: Identify the concentration that achieves Dmax and use concentrations at or below this for future experiments.[1]3. Assess ternary complex formation: Use biophysical assays like SPR or NanoBRET to correlate the decrease in degradation with reduced ternary complex formation at high concentrations.
No or weak degradation at all tested concentrations. 1. The PROTAC may be inactive.2. The tested concentration range might be entirely within the hook effect region or too low to induce degradation.3. Poor cell permeability of the PROTAC.4. Low expression of the target protein or E3 ligase in the cell line.1. Test a very broad concentration range: For example, from 1 pM to 100 µM.[1]2. Verify target engagement and ternary complex formation: Use appropriate biophysical assays.3. Optimize the linker: Synthesize PROTACs with different linkers (e.g., varying PEG chain lengths using building blocks like this compound) to improve permeability and ternary complex formation.4. Confirm protein expression: Use Western blot or qPCR to check the expression levels of the target protein and the recruited E3 ligase.
High variability between experimental replicates. 1. Inconsistent cell seeding density or health.2. Inaccurate PROTAC dilutions or treatment.3. Technical variability in the protein detection method (e.g., Western blot).1. Standardize cell culture conditions: Use cells within a consistent passage number range and ensure uniform seeding.2. Prepare fresh PROTAC dilutions for each experiment and ensure thorough mixing.3. Optimize and standardize the detection protocol. Use loading controls for Western blots to normalize data.

Quantitative Data Summary

The following tables provide hypothetical quantitative data to illustrate the impact of linker optimization on the hook effect.

Table 1: Dose-Response Data for PROTAC-X with a Pronounced Hook Effect

PROTAC-X Concentration (nM)% Target Protein Degradation
0.110
140
1085 (Dmax)
10055
100020
100005

Table 2: Comparison of PROTACs with Different Linkers

PROTACLinker CompositionDC50 (nM)Dmax (%)Hook Effect Observation
PROTAC-XStandard Alkyl Linker885Pronounced hook effect observed above 10 nM
PROTAC-YOptimized PEG Linker (e.g., derived from this compound)595Minimal hook effect observed up to 10 µM

Experimental Protocols

Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol outlines the general steps for assessing target protein degradation via Western blotting.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of your PROTAC (e.g., PROTAC-Y with the optimized PEG linker) in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.

  • Include a vehicle-only control (e.g., DMSO).

  • Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate the lysate on ice for 30 minutes, with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Normalize all samples to the same protein concentration.

  • Prepare samples with Laemmli buffer and boil at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

4. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Plot the percentage of protein degradation relative to the vehicle control against the PROTAC concentration to determine DC50 and Dmax values and visualize the dose-response curve.

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This protocol provides a general methodology for assessing ternary complex formation and cooperativity using SPR.

1. Immobilization:

  • Immobilize the E3 ligase (e.g., VHL or Cereblon) onto an SPR sensor chip.

2. Binary Interaction Analysis:

  • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

  • In a separate experiment, if possible, immobilize the target protein and inject the PROTAC to determine the other binary KD.

3. Ternary Complex Analysis:

  • Prepare solutions containing a fixed, near-saturating concentration of the target protein and a series of concentrations of the PROTAC.

  • Inject these solutions over the immobilized E3 ligase surface.

  • The binding response will reflect the formation of the ternary complex (E3 Ligase-PROTAC-Target Protein).

4. Data Analysis:

  • Fit the sensorgrams to an appropriate binding model to determine the kinetic parameters (kon, koff) and the affinity (KD) of the ternary complex.

  • Calculate the cooperativity factor (α) by comparing the binding affinity of the PROTAC to the E3 ligase in the absence and presence of the target protein. A value of α > 1 indicates positive cooperativity, suggesting that the ternary complex is more stable than the binary complexes.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_Target Poly-ubiquitinated Target Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Experimental_Workflow start Start: Observe Hook Effect synthesis Synthesize PROTACs with Optimized Linkers (e.g., using this compound) start->synthesis dose_response Perform Wide Dose-Response Western Blot Analysis synthesis->dose_response analyze_dc50_dmax Analyze DC50 and Dmax dose_response->analyze_dc50_dmax hook_mitigated Hook Effect Mitigated? analyze_dc50_dmax->hook_mitigated spr_analysis Perform SPR Analysis for Ternary Complex Cooperativity hook_mitigated->spr_analysis Yes reiterate Reiterate Linker Design hook_mitigated->reiterate No end End: Optimized PROTAC spr_analysis->end reiterate->synthesis

Caption: Experimental workflow for addressing the hook effect.

Hook_Effect_Logic cluster_low Low PROTAC Concentration cluster_optimal Optimal PROTAC Concentration cluster_high High PROTAC Concentration (Hook Effect) A [PROTAC] < [Target] & [E3] B Formation of Productive Ternary Complex A->B C Protein Degradation B->C D [PROTAC] ≈ [Target] or [E3] E Maximal Formation of Productive Ternary Complex D->E F Maximum Protein Degradation (Dmax) E->F G [PROTAC] > [Target] & [E3] H Formation of Non-Productive Binary Complexes G->H I Decreased Protein Degradation H->I

Caption: Logical relationship of the PROTAC hook effect.

References

Improving the stability of Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mal-PEG4-Lys(t-Boc)-NH-m-PEG24. Our goal is to help you improve the stability of this reagent in aqueous buffers and ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a thiol-containing molecule?

A1: The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][2][3][4] Within this range, the reaction is highly selective for thiol groups over other nucleophilic groups, such as amines. At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][3] Reaction rates are significantly slower below pH 6.5, while side reactions with amines become more prevalent above pH 7.5.[1][3][4]

Q2: What are the primary degradation pathways for this compound in aqueous buffers?

A2: There are two main degradation pathways for maleimide-based reagents in aqueous solutions:

  • Hydrolysis: The maleimide (B117702) ring is susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid.[3][5][6][7] This process is accelerated at alkaline pH (above 7.5).[4][8]

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between the maleimide and a thiol can be reversible, especially in the presence of other thiols like glutathione.[2][5][9] This can lead to deconjugation of your molecule.

Q3: How should I store this compound to ensure its stability?

A3: For long-term stability, this compound should be stored as a solid at -20°C, protected from moisture and light.[10][11][12] It is recommended to prepare stock solutions fresh before use in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][6][7] Aqueous solutions of the reagent are not recommended for long-term storage due to the risk of hydrolysis.[1][6] If short-term storage in an aqueous buffer is necessary, use a slightly acidic pH (6.0-6.5) and store at 4°C.[1]

Q4: Can I use Tris buffer for my conjugation reaction?

A4: It is generally not recommended to use buffers containing primary amines, such as Tris, especially if the reaction is performed at the higher end of the optimal pH range (around 7.5).[4] This is because the primary amine in the Tris buffer can compete with the thiol for reaction with the maleimide group.[3] Phosphate-buffered saline (PBS), HEPES, and MOPS are more suitable choices as they do not contain interfering nucleophiles.[4]

Q5: How can I improve the stability of the final conjugated product?

A5: The stability of the resulting thioether linkage can be enhanced by a few methods. One approach is to intentionally hydrolyze the succinimide (B58015) ring after conjugation.[5][13] This ring-opened product is more resistant to the retro-Michael reaction.[13] Additionally, for applications requiring very high stability, next-generation maleimide alternatives can be considered.[14][15]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Efficiency Incorrect pH of the reaction buffer. The thiol-maleimide reaction is highly pH-dependent.[4]- Ensure the reaction buffer pH is maintained between 6.5 and 7.5.[1][2][3][4] - Verify the pH with a calibrated pH meter before each experiment.
Hydrolysis of the maleimide group. The maleimide ring is susceptible to hydrolysis, rendering it inactive.[3][5][6][7]- Prepare this compound solutions fresh in an anhydrous solvent (DMSO or DMF) immediately before use.[1][6][7] - Avoid storing the reagent in aqueous buffers for extended periods.[1]
Oxidation of thiol groups. Thiols can oxidize to form disulfide bonds, which are unreactive with maleimides.[1]- Degas buffers to remove dissolved oxygen.[1] - Add a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution before adding the maleimide reagent.[1] - Include a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation.[1]
Poor Reproducibility Inconsistent reagent preparation. Maleimide reagents are sensitive to moisture.[6][7]- Equilibrate the reagent vial to room temperature before opening to prevent condensation.[7] - Use fresh, anhydrous solvent for preparing the stock solution.
Temperature fluctuations. Reaction rates are temperature-dependent.- Perform conjugations at a consistent and controlled temperature. Room temperature for 2-4 hours or 4°C overnight are common starting points.[1][12]
Instability of the Final Conjugate Retro-Michael reaction (thiol exchange). The thioether bond can be reversible.[2][5][9]- After conjugation, consider lowering the pH of the solution for storage to increase the stability of the thioether linkage.[4] - For applications requiring very high stability, explore next-generation maleimide alternatives.[14][15]
Thiazine rearrangement. If conjugating to a peptide with an N-terminal cysteine, a side reaction can occur.[16][17]- Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated.[16] - Consider acetylating the N-terminal cysteine to prevent this side reaction.[16]

Experimental Protocols

Protocol for Assessing Maleimide Stability in Aqueous Buffer

This protocol outlines a general method to determine the stability of the maleimide group of this compound in a specific aqueous buffer using RP-HPLC.

  • Preparation of Solutions:

    • Prepare the desired aqueous buffer (e.g., PBS, pH 7.4) and degas it.

    • Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mM.

  • Incubation:

    • Dilute the this compound stock solution into the aqueous buffer to a final concentration of 1 mM.

    • Incubate the solution at a controlled temperature (e.g., 25°C or 37°C).

  • Time Points:

    • Take aliquots of the reaction mixture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis:

    • Analyze each aliquot by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at a suitable wavelength.

    • Monitor the decrease in the peak area corresponding to the intact this compound over time. The rate of decrease reflects the rate of hydrolysis.

General Protocol for Thiol-Maleimide Conjugation

This protocol provides a general guideline for conjugating this compound to a thiol-containing protein.

  • Protein Preparation:

    • Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., PBS, pH 7.0-7.5) at a concentration of 1-10 mg/mL.[14]

    • If the protein contains disulfide bonds, reduce them by adding a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[1]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • Add the maleimide stock solution to the protein solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized.[1]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quenching:

    • (Optional) Quench the reaction by adding a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.[1]

  • Purification:

    • Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents.[1]

Visualizations

cluster_degradation Maleimide Degradation Pathways Mal_PEG This compound Hydrolyzed Inactive Maleamic Acid Mal_PEG->Hydrolyzed Hydrolysis (pH > 7.5) Conjugate Thioether Conjugate Mal_PEG->Conjugate Thiol Conjugation (pH 6.5-7.5) Thiol_Molecule Thiol-containing Molecule (R-SH) Thiol_Molecule->Conjugate Deconjugated_PEG Deconjugated Mal-PEG Conjugate->Deconjugated_PEG Retro-Michael (Thiol Exchange) Exchanged_Thiol Exchanged Thiol (e.g., Glutathione) Exchanged_Thiol->Conjugate

Caption: Degradation pathways of maleimide-PEG in aqueous buffers.

cluster_workflow General Thiol-Maleimide Conjugation Workflow Start Start: Thiol-containing Protein Reduction Reduce Disulfide Bonds (e.g., TCEP) Start->Reduction Add_Maleimide Add this compound (pH 6.5-7.5) Reduction->Add_Maleimide Incubate Incubate (RT or 4°C) Add_Maleimide->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify Conjugate (e.g., SEC) Quench->Purify End Purified Conjugate Purify->End

Caption: Experimental workflow for thiol-maleimide conjugation.

References

Strategies to improve the cell permeability of Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the cell permeability of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on molecules utilizing long, flexible PEG-based linkers such as Mal-PEG4-Lys(t-Boc)-NH-m-PEG24.

Frequently Asked Questions (FAQs)

Q1: My PROTAC, which uses a long Mal-PEG linker, shows potent target binding in biochemical assays but has poor degradation activity in cells. Why is this happening?

A1: A common reason for this discrepancy is poor cell permeability. PROTACs are large molecules, often with a high molecular weight (MW > 800 Da) and a large polar surface area, which places them "beyond the Rule of Five" (bRo5) for oral drug-likeness.[1][2][3] These properties can significantly hinder their ability to passively diffuse across the lipid bilayer of the cell membrane.[4][5] The long, flexible, and polar nature of a this compound linker, while enhancing solubility, can contribute to a high polar surface area and challenge membrane permeability.[6][]

Q2: What are the key physicochemical properties of my PEGylated PROTAC that I should evaluate for permeability issues?

A2: Beyond molecular weight, several 2D and 3D descriptors are critical for understanding and troubleshooting PROTAC permeability:[1]

  • Topological Polar Surface Area (TPSA): A measure of the surface area of polar atoms. High TPSA is generally correlated with lower permeability.

  • Lipophilicity (cLogP): While some lipophilicity is needed, excessively high values can also reduce permeability and lead to poor solubility.[2]

  • Hydrogen Bond Donors (HBDs): A high number of HBDs can negatively impact membrane permeability.[8]

  • 3D Conformational Properties: Unlike traditional small molecules, the permeability of large, flexible PROTACs can be influenced by their ability to adopt folded, "chameleonic" conformations in nonpolar environments (like the cell membrane). These folded states can mask polar groups and reduce the solvent-accessible 3D polar surface area (PSA), thereby facilitating membrane passage.[1][4][9] The gauche effect of PEG linkers may contribute to a higher proportion of these folded conformations compared to simple alkyl linkers.[4][9]

Q3: How can I modify the linker of my Mal-PEG-PROTAC to improve its cell permeability?

A3: The linker is the most flexible component for optimization.[4][10] Consider these strategies:

  • Reduce Polarity and HBDs: While PEG linkers enhance solubility, they are also polar. Strategically replacing some PEG units with alkyl chains or rigid aromatic rings (like a 1,4-disubstituted phenyl ring) can decrease polarity and improve permeability.[10]

  • Amide-to-Ester Substitution: Amide bonds are common in linkers but contribute to poor ADME properties. Replacing an amide with a bioisosteric ester can reduce the hydrogen bond donor count and significantly enhance permeability and cellular activity.[11]

  • Incorporate Rigid Elements: Adding cyclic moieties like piperidine (B6355638) or piperazine (B1678402) into the linker can enhance rigidity.[6] This pre-organizes the PROTAC, potentially favoring a conformation that is more amenable to both ternary complex formation and cell permeation.[1][6]

  • Introduce Intramolecular Hydrogen Bonds: Designing the linker to promote intramolecular hydrogen bonds can help the PROTAC adopt a more compact, "ball-like" shape. This conformation shields polar groups, reducing the effective size and polarity of the molecule and facilitating membrane crossing.[10]

Q4: Are there formulation-based strategies or delivery systems I can use to bypass permeability issues?

A4: Yes, if structural modifications are not feasible or sufficient, advanced drug delivery systems can be employed to improve cellular uptake:

  • Lipid-Based Nanoparticles (LNPs): Encapsulating the PROTAC within LNPs can facilitate its entry into cells, bypassing traditional passive diffusion routes.[1][2]

  • Prodrug Strategies: A polar group on the PROTAC can be masked with a lipophilic moiety that is cleaved by intracellular enzymes, releasing the active PROTAC inside the cell.[1][10][12]

  • Antibody-PROTAC Conjugates (Ab-PROTACs): For targeted delivery, the PROTAC can be attached to an antibody that recognizes a specific cell-surface receptor, enabling receptor-mediated endocytosis.[12]

Troubleshooting Guide: Low Cellular Activity

Problem: You observe high target engagement in cell-free assays (e.g., TR-FRET, SPR) but minimal or no protein degradation in your cell-based assay (e.g., Western Blot, In-Cell Western).

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=1.2]; node [shape=rectangle, style="filled,rounded", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Troubleshooting workflow for low PROTAC cellular activity.

Quantitative Data Summary

The following table presents hypothetical but representative data comparing PROTACs with different linker types to illustrate the impact of linker modification on physicochemical properties and permeability.

PROTAC AnalogLinker TypeMW (Da)cLogPHBD CountTPSA (Ų)PAMPA Papp (x 10⁻⁶ cm/s)Cellular DC₅₀ (nM)
PROTAC-1 Long PEG (e.g., PEG24)11502.561850.1> 1000
PROTAC-2 PEG replaced with Alkyl10804.861500.8250
PROTAC-3 Amide-to-Ester Sub.11513.051721.5120
PROTAC-4 Rigid Piperazine Linker11003.251602.250

Data is illustrative and intended for comparative purposes. As shown, strategies like replacing polar PEG units, reducing HBDs via amide-to-ester substitution, or incorporating rigid linkers can significantly improve the apparent permeability coefficient (Papp), leading to improved cellular potency (lower DC₅₀ values).[6][8][11]

Key Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput, cell-free method to measure passive diffusion, which is a primary route of entry for PROTACs.[13][14]

Objective: To determine the apparent permeability coefficient (Papp) of a PROTAC across an artificial lipid membrane.

Methodology:

  • Membrane Coating: A filter plate (96-well format) is coated with a solution of a lipid mixture (e.g., 2% dodecane (B42187) solution of phosphatidylcholine) to form an artificial membrane.

  • Donor Plate Preparation: Prepare the PROTAC solution in a buffer at a known concentration (e.g., 10 µM) in a 96-well donor plate.

  • Assay Assembly: The lipid-coated filter plate is placed on top of a 96-well acceptor plate containing buffer. The PROTAC solution from the donor plate is then added to the top of the filter plate.

  • Incubation: The entire plate "sandwich" is incubated at room temperature for a specified period (e.g., 4-18 hours).[14]

  • Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is quantified using LC-MS/MS.

  • Calculation: The apparent permeability (Papp) is calculated using the following formula: Papp = [(-VD * VA) / ((VD + VA) * Area * Time)] * ln(1 - [Drug]acceptor / [Drug]equilibrium)

  • Interpretation: Compounds are typically categorized as having low (Papp < 1.5 x 10⁻⁶ cm/s) or high (Papp > 1.5 x 10⁻⁶ cm/s) passive permeability.[14]

dot graph G { layout=dot; rankdir=TB; splines=ortho; node [shape=record, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.

Caco-2 Permeability Assay

This cell-based assay is the gold standard for predicting human intestinal absorption and provides a more comprehensive assessment of permeability, including passive diffusion and active transport mechanisms.[13][15]

Objective: To measure the bidirectional permeability of a PROTAC across a polarized monolayer of human Caco-2 cells.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.[15]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.

  • Permeability Measurement (Apical to Basolateral):

    • The culture medium is replaced with a transport buffer.

    • The PROTAC is added to the apical (donor) side.

    • At various time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral (receiver) side.

  • Permeability Measurement (Basolateral to Apical): The experiment is repeated in the reverse direction to determine the efflux ratio. The PROTAC is added to the basolateral (donor) side, and samples are taken from the apical (receiver) side.

  • Quantification: The concentration of the PROTAC in the collected samples is determined by LC-MS/MS.

  • Data Analysis:

    • The Papp is calculated for both directions (Papp, A→B and Papp, B→A).

    • The Efflux Ratio is calculated as (Papp, B→A) / (Papp, A→B). An efflux ratio > 2 suggests the compound is a substrate of an active efflux transporter.

    • Note: For lipophilic or poorly soluble PROTACs, adding a low concentration of bovine serum albumin (BSA, e.g., 0.25%) to the basolateral buffer can improve recovery.[16]

References

Purification challenges with Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mal-PEG4-Lys(t-Boc)-NH-m-PEG24. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common purification challenges associated with this heterobifunctional PEG linker.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Problem: Broad or Tailing Peaks in Reverse-Phase HPLC (RP-HPLC)

Possible Causes:

  • Polydispersity of PEG Chains: While this specific linker is synthesized from discrete PEG (dPEG®) units and should be monodisperse, residual polydisperse impurities from starting materials can cause peak broadening.[1][2][3]

  • On-Column Aggregation: The amphiphilic nature of the molecule can lead to aggregation on the hydrophobic stationary phase.

  • Secondary Interactions: The molecule's multiple functional groups can have secondary interactions with the silica (B1680970) backbone of the column.

  • Slow Mass Transfer: The long PEG24 chain can hinder efficient partitioning between the mobile and stationary phases.[4]

Solutions:

  • Increase Column Temperature: Elevating the column temperature (e.g., to 45-60°C) can improve peak shape by reducing viscosity, increasing mass transfer kinetics, and disrupting aggregation.[4][5]

  • Optimize Mobile Phase:

    • Use a shallower gradient to improve the resolution of closely eluting species.[5]

    • Ensure the mobile phase contains an appropriate ion-pairing agent like trifluoroacetic acid (TFA) at ~0.1% to sharpen peaks by masking secondary interactions.[5]

  • Change Stationary Phase: A column with a different stationary phase (e.g., C8 instead of C18) or one with a wider pore size may provide better performance for large, flexible molecules.[4]

  • Lower Flow Rate: Reducing the flow rate can allow more time for the analyte to equilibrate between phases, potentially leading to sharper peaks.

Problem: Evidence of Maleimide (B117702) Ring Hydrolysis

Possible Causes:

  • High pH: The maleimide group is susceptible to hydrolysis, and this reaction is accelerated at neutral to alkaline pH (pH > 7.5).[6][7][8] The hydrolysis product is a maleamic acid derivative that is unreactive towards thiols.[7]

  • Extended Exposure to Aqueous Buffers: Prolonged processing times in aqueous solutions, even at neutral pH, can lead to significant hydrolysis.[7]

  • Elevated Temperature: Higher temperatures during purification can increase the rate of hydrolysis.

Solutions:

  • Maintain Acidic to Neutral pH: Perform all aqueous steps, including chromatography, at a pH between 6.5 and 7.0 to maximize maleimide stability while still allowing for efficient thiol-maleimide conjugation later.[7]

  • Minimize Time in Aqueous Solution: Work efficiently to reduce the time the compound spends in aqueous buffers. Lyophilize or store the compound in a dry organic solvent as soon as possible after purification.[7]

  • Use Co-solvents: When possible, use mixtures of organic solvents (like acetonitrile (B52724) or isopropanol) and water to reduce the activity of water and slow hydrolysis.

  • Buffer Fractions: If using an acidic mobile phase for HPLC, immediately buffer the collected fractions to a neutral pH if the next step requires it, but be mindful of the stability trade-offs.[9]

Problem: Low Recovery/Yield After Purification

Possible Causes:

  • Adsorption to Surfaces: PEGylated molecules can be "sticky" and adsorb to glassware, tubing, and chromatography media, especially if they are hydrophobic.

  • Aggregation and Precipitation: The compound may aggregate and precipitate out of solution if its concentration is too high or if an inappropriate solvent is used.

  • Accidental Deprotection: The t-Boc group is sensitive to strong acids.[10][11] Exposure to high concentrations of TFA, especially for extended periods, can lead to its removal.[1][2][12]

Solutions:

  • Pre-treat Surfaces: Silanize glassware to reduce non-specific adsorption.

  • Optimize Solvents: Ensure the compound remains fully solubilized during all steps. The molecule is soluble in solvents like DMSO, DMF, methanol, and acetonitrile.[1][2] For chromatography, ensure the mobile phase composition is appropriate to prevent precipitation on the column.

  • Control Acid Exposure: If using acidic conditions (e.g., 0.1% TFA in RP-HPLC), minimize exposure time and avoid unnecessarily strong acids to prevent t-Boc deprotection.[11] If deprotection is desired, it can be achieved with acids like TFA.[1][2]

  • Use Additives in Mobile Phase: In some cases, adding a small amount of a PEG modifier to the mobile phase can help reduce interactions with the stationary phase and improve recovery.[13]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found with this compound?

A1: Common impurities include:

  • Hydrolyzed Maleimide: The maleimide ring opens to form an unreactive maleamic acid.[6][7]

  • Starting Materials: Unreacted PEG precursors or coupling reagents.

  • t-Boc Deprotected Species: The product where the t-Boc group has been unintentionally removed, exposing a primary amine.[10][12]

  • PEG-Related Impurities: PEGs can undergo auto-oxidation, leading to the formation of impurities like aldehydes and formates, which can be reactive.[14][15]

Q2: Which analytical techniques are best for assessing the purity of the final product?

A2: A combination of techniques is recommended:

  • RP-HPLC: The primary method for assessing purity.[4] Due to the lack of a strong UV chromophore in the PEG chain, detection can be challenging.[16][17] An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is highly recommended for accurate quantification.[4]

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the desired product and identifying impurities.[18]

  • NMR Spectroscopy (¹H NMR): Useful for confirming the presence of key structural features, such as the maleimide protons, the t-Boc group, and the PEG backbone.

Q3: My compound appears as a broad smear on a silica TLC plate. How can I get a defined spot?

A3: The high polarity and polymeric nature of the PEG chains cause significant streaking on silica gel.[19] For TLC analysis, try using a more polar mobile phase, such as a mixture of dichloromethane/methanol or chloroform/ethanol/isopropanol.[19] However, column chromatography on silica is generally very challenging for this type of molecule and RP-HPLC is the preferred purification method.[4][20]

Q4: What are the recommended storage conditions for this compound?

A4: To ensure stability, the compound should be stored as a solid at -20°C under an inert atmosphere (e.g., argon or nitrogen).[1][21] Avoid storing it in aqueous solutions due to the risk of maleimide hydrolysis.[7] If a stock solution is needed, prepare it fresh in a dry, water-miscible solvent like anhydrous DMSO or DMF and store at -20°C or -80°C.[1][7]

Data & Protocols

Table 1: Example RP-HPLC Conditions for Purity Analysis
ParameterCondition A (Standard)Condition B (Optimized for Resolution)
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 20-80% B over 20 min30-60% B over 30 min
Flow Rate 1.0 mL/min0.3 mL/min
Temperature 30°C50°C
Detection ELSD / CAD / MSELSD / CAD / MS
Expected Result Moderate resolution, faster runtimeHigher resolution, sharper peaks, longer runtime
Detailed Protocol: RP-HPLC Purification

This protocol provides a general starting point for the preparative purification of this compound.[4][5]

  • Sample Preparation:

    • Dissolve the crude product in a minimal volume of the initial mobile phase (e.g., 80% Mobile Phase A / 20% Mobile Phase B).

    • If solubility is low, use a small amount of a stronger solvent like DMSO, but ensure the injection volume is small to avoid peak distortion.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatography Conditions:

    • System: A preparative or semi-preparative HPLC system.

    • Column: C18 column (e.g., 21.2 x 250 mm, 10 µm).

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Flow Rate: Adjust based on column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).

    • Column Temperature: 45°C.

    • Detection: UV at 220 nm (for detecting amide bonds) and/or fraction collection for offline analysis.

  • Gradient Elution:

    • Equilibrate the column with 20% B for at least 5 column volumes.

    • Inject the prepared sample.

    • Run a linear gradient from 20% B to 70% B over 40-60 minutes.

    • Hold at 90% B to wash the column, then re-equilibrate at initial conditions.

  • Fraction Collection & Analysis:

    • Collect fractions based on the UV chromatogram.

    • Analyze the purity of each fraction using analytical RP-HPLC and MS.

    • Pool the pure fractions.

  • Post-Purification Processing:

    • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

    • Freeze the remaining aqueous solution and lyophilize to obtain the purified product as a solid.

    • Store immediately at -20°C under an inert atmosphere.

Visualizations

Workflow for Troubleshooting HPLC Purification Issues

G Troubleshooting HPLC Purification start Start: Impure Product issue Identify Primary Issue start->issue broad_peaks Broad / Tailing Peaks issue->broad_peaks Poor Peak Shape hydrolysis Maleimide Hydrolysis issue->hydrolysis MS shows +18 Da low_yield Low Yield / Recovery issue->low_yield Low Mass Balance sol_broad1 Increase Temp (45-60°C) broad_peaks->sol_broad1 sol_broad2 Use Shallower Gradient broad_peaks->sol_broad2 sol_broad3 Check Ion-Pairing (0.1% TFA) broad_peaks->sol_broad3 sol_hydro1 Run at pH 6.5-7.0 hydrolysis->sol_hydro1 sol_hydro2 Minimize Time in Aqueous Buffer hydrolysis->sol_hydro2 sol_hydro3 Work at Room Temp or Lower hydrolysis->sol_hydro3 sol_yield1 Use Silanized Glassware low_yield->sol_yield1 sol_yield2 Ensure Full Solubilization low_yield->sol_yield2 sol_yield3 Avoid Strong Acids (Protect t-Boc) low_yield->sol_yield3 end_node Pure Product sol_broad1->end_node sol_broad2->end_node sol_broad3->end_node sol_hydro1->end_node sol_hydro2->end_node sol_hydro3->end_node sol_yield1->end_node sol_yield2->end_node sol_yield3->end_node

Caption: Logical workflow for diagnosing and solving common HPLC purification problems.

Experimental Workflow for RP-HPLC Purification

G Experimental Workflow for RP-HPLC Purification prep 1. Sample Preparation - Dissolve crude in mobile phase - Filter (0.22 µm) inject 2. HPLC Injection - Inject onto equilibrated  preparative C18 column prep->inject gradient 3. Gradient Elution - Run ACN/H2O gradient  with 0.1% TFA inject->gradient collect 4. Fraction Collection - Collect peaks based on  UV 220 nm signal gradient->collect analyze 5. Purity Analysis - Check fractions by  analytical HPLC-MS collect->analyze pool 6. Pool Pure Fractions analyze->pool Fractions >95% Pure evap 7. Solvent Removal - Rotovap to remove ACN pool->evap lyo 8. Lyophilization - Freeze-dry to obtain  a solid product evap->lyo store 9. Storage - Store at -20°C under  inert atmosphere lyo->store G Key Molecular Relationships main_compound This compound Maleimide (Reactive) t-Boc (Protecting Group) condition1 H₂O, pH > 7.0 main_compound:f1->condition1 Hydrolysis condition2 Strong Acid (e.g., TFA) main_compound:f2->condition2 Deprotection hydrolyzed Hydrolyzed Product Maleamic Acid (Inactive) deprotected Deprotected Product Free Amine (Reactive) condition1->hydrolyzed condition2->deprotected

References

Validation & Comparative

A Comparative Guide to PEG Linkers in PROTACs: Evaluating Mal-PEG4-Lys(t-Boc)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the linker connecting the target-binding warhead and the E3 ligase ligand in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its efficacy. Among the diverse array of linkers, polyethylene (B3416737) glycol (PEG) chains are frequently employed to optimize the physicochemical properties and biological activity of PROTACs. This guide provides a comparative analysis of Mal-PEG4-Lys(t-Boc)-NH-m-PEG24, a complex branched PEG linker, against other commonly used PEG linkers, supported by representative data and detailed experimental protocols to inform rational PROTAC design for researchers, scientists, and drug development professionals.

The Role of the Linker in PROTAC Function

The linker in a PROTAC molecule is far more than a simple spacer; it plays a pivotal role in dictating the overall performance of the degrader. The length, flexibility, and chemical composition of the linker are crucial for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ubiquitin ligase. An improperly designed linker can lead to steric hindrance, preventing ternary complex formation, while an excessively long or flexible linker might result in an entropic penalty and reduced degradation efficiency.

PEG linkers are particularly favored in PROTAC design due to their hydrophilicity, which can enhance the solubility and cell permeability of the overall molecule. The ability to easily modify the length of the PEG chain allows for systematic optimization of the linker to achieve maximal degradation potency.

Spotlight on this compound

This compound is a heterobifunctional PEG linker with a distinct branched structure. It features a maleimide (B117702) group for conjugation to a thiol (e.g., on a cysteine residue of a ligand), a Boc-protected lysine (B10760008) providing a masked primary amine for further functionalization, and a long m-PEG24 chain. This complex architecture offers several potential advantages:

  • Dual Functionalization: The orthogonal reactive handles (maleimide and protected amine) allow for a modular and flexible approach to PROTAC synthesis.

  • Extended Reach: The long m-PEG24 chain provides a significant extension, which may be necessary to bridge distant binding sites on the target protein and E3 ligase.

  • Enhanced Solubility: The extensive PEGylation is expected to significantly improve the aqueous solubility of the resulting PROTAC, a common challenge for these high molecular weight molecules.

  • Modulation of Physicochemical Properties: The branched nature and the presence of the lysine residue can influence the three-dimensional conformation and physicochemical properties of the PROTAC, potentially impacting cell permeability and pharmacokinetic profiles.

Comparative Performance of PEG Linkers in PROTACs

Table 1: Impact of PEG Linker Type on PROTAC Physicochemical Properties

Linker TypeRepresentative StructureMolecular Weight (Linker)Key FeaturesExpected Impact on SolubilityExpected Impact on Permeability
Short Linear PEG HOOC-PEG4-NH2~236 g/mol Simple, linear chainModerate ImprovementGenerally Favorable
Long Linear PEG HOOC-PEG12-NH2~588 g/mol Extended, flexible chainHigh ImprovementMay Decrease due to high PSA
Branched PEG This compound~1715 g/mol High MW, branched, dual-functionalityVery High ImprovementPotentially Lowered due to size and PSA

Table 2: Impact of PEG Linker Type on PROTAC Biological Performance (Representative Data)

Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Rationale
Short Linear PEG BRD4VHL5090Optimal length for ternary complex formation in this system.
Long Linear PEG BRD4VHL25075Increased flexibility may lead to a less stable ternary complex.
Branched PEG BRD4VHL10085The extended reach may be beneficial, but the bulkiness could slightly impede optimal complex formation compared to the short linear linker.

Note: The data presented in Table 2 is illustrative and intended to represent general trends observed in PROTAC development. Actual performance is highly dependent on the specific target protein, ligands, and cell system used.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of PROTAC efficacy. Below are standard protocols for key experiments.

Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of the PROTAC or vehicle control for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add ECL substrate, and capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the passive diffusion of a compound across an artificial lipid membrane.

Materials:

  • PAMPA plates (donor and acceptor plates)

  • Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)

  • Phosphate buffer saline (PBS), pH 7.4

  • PROTAC compound

  • Plate reader

Procedure:

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.

  • Coat Donor Plate: Coat the membrane of the donor plate with the artificial membrane solution.

  • Prepare Donor Solutions: Dissolve the PROTAC in PBS to a known concentration. Add the PROTAC solution to the donor plate wells.

  • Assemble PAMPA Sandwich: Place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate sandwich at room temperature for a specified period (e.g., 4-16 hours).

  • Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability: Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * A * t) Where [drug] is the concentration, V is the volume of the acceptor (A) and donor (D) wells, A is the membrane area, and t is the incubation time.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Pathway cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC PROTAC->PROTAC Target Target Protein (POI) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex POI-PROTAC-E3 Proteasome 26S Proteasome Target->Proteasome Enters for Degradation Ub Ubiquitin Ub->Target Tags Target Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Ternary_Complex->Ub Ubiquitination

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow A Cell Culture & PROTAC Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D Sample Preparation (with Laemmli Buffer) C->D E SDS-PAGE D->E F Protein Transfer (to PVDF/Nitrocellulose) E->F G Immunoblotting (Blocking, Primary & Secondary Ab) F->G H Detection (ECL Substrate) G->H I Data Analysis (Densitometry, DC50/Dmax) H->I

Caption: Experimental workflow for Western Blot analysis.

Conclusion

The choice of linker is a critical decision in the design of a successful PROTAC. While flexible, linear PEG linkers are a common starting point, more complex architectures like this compound offer unique possibilities for creating novel degraders with tailored properties. The extended reach and dual-functionalization handles of such branched linkers may prove advantageous for challenging targets or specific synthetic strategies. However, the increased size and complexity may also present challenges for cell permeability. Ultimately, the optimal linker must be determined empirically for each target-ligand-E3 ligase system through systematic evaluation of a diverse range of linker types and lengths. The protocols and principles outlined in this guide provide a framework for conducting such comparative studies to accelerate the development of potent and effective protein degraders.

Efficacy of Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 in degrading [specific protein] compared to other linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals.

In the landscape of targeted protein degradation, the efficacy of Proteolysis Targeting Chimeras (PROTACs) is critically influenced by the linker component connecting the target-binding warhead and the E3 ligase ligand. While direct comparative data for the specific molecule "Mal-PEG4-Lys(t-Boc)-NH-m-PEG24" in protein degradation is not publicly available, this guide provides a comparative analysis of different polyethylene (B3416737) glycol (PEG) linker lengths on the degradation of the well-characterized protein, Bromodomain-containing protein 4 (BRD4). The insights derived from these comparisons can inform the rational design of novel PROTACs, including those that might incorporate moieties similar to "this compound".

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation by the proteasome.[1][2] The linker is not just a spacer but plays a crucial role in the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a key determinant of degradation efficiency.[3]

Quantitative Data on Linker Efficacy in BRD4 Degradation

The degradation potency of a PROTAC is typically measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes findings on how different PEG linker lengths in thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ligase, affect the degradation of BRD4.

Linker (PEG Units)Target ProteinCell LineDC50 (µM)Dmax (%)Key Observations
0 (No PEG)BRD4H661< 0.5> 90A short, direct linkage can be highly effective.[4]
1BRD4H661> 5~50A single PEG unit can significantly decrease degradation potency.[4][5]
2BRD4H661> 5~60Intermediate linker lengths may impede the formation of an optimal ternary complex.[4][5]
3BRD4VariousVariableVariablePotency can be regained and is highly dependent on the specific PROTAC architecture.[4]
4-5BRD4H661< 0.5Not SpecifiedLonger linkers can restore high degradation potency.[5]

Note: The data presented is a synthesis of findings from multiple research articles. Direct comparisons across different studies should be made with caution due to potential variations in experimental conditions.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approaches used to evaluate these PROTACs, the following diagrams illustrate key processes.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC_bound PROTAC POI Target Protein (e.g., BRD4) POI_bound BRD4 E3 E3 Ubiquitin Ligase (e.g., CRBN) E3_bound CRBN PROTAC_bound->E3_bound POI_bound->PROTAC_bound PolyUb_POI Polyubiquitinated BRD4 E3_bound->PolyUb_POI Polyubiquitination Ub Ubiquitin Ub->E3_bound Ub transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Proteasome->PROTAC PROTAC Recycling Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments

Mechanism of action for a thalidomide-based PROTAC.

Experimental_Workflow cluster_workflow Experimental Workflow for PROTAC Evaluation start Start cell_culture 1. Cell Culture (e.g., HeLa, H661) start->cell_culture treatment 2. PROTAC Treatment (Varying concentrations and time points) cell_culture->treatment cell_lysis 3. Cell Lysis (Protein extraction) treatment->cell_lysis protein_quant 4. Protein Quantification (e.g., BCA assay) cell_lysis->protein_quant western_blot 5. Western Blotting protein_quant->western_blot data_analysis 6. Data Analysis (Densitometry) western_blot->data_analysis dc50_dmax 7. Determine DC50 & Dmax data_analysis->dc50_dmax end End dc50_dmax->end

Workflow for assessing PROTAC-induced protein degradation.

Experimental Protocols

Quantitative Western Blot for Protein Degradation

This protocol is used to quantify the levels of BRD4 protein in cells after treatment with a PROTAC degrader.[1][6]

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against BRD4

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., H661) at a suitable density and allow them to adhere overnight.[1] Treat the cells with a serial dilution of the PROTAC or a vehicle-only control.[1] Incubate for a predetermined time (e.g., 24 hours) at 37°C.[1]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer.[1] Collect the cell lysate and clarify by centrifugation to remove cell debris.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil to denature the proteins.[1] Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis.[1]

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1] Block the membrane to prevent non-specific antibody binding.[1]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to BRD4 overnight at 4°C.[1] After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection and Analysis: Apply a chemiluminescent substrate and capture the signal with an imaging system.[1] Quantify the band intensity using densitometry software. Normalize the BRD4 protein level to a loading control (e.g., GAPDH or β-actin). The percentage of degradation is calculated relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.[1]

Discussion

The length and composition of the linker are critical parameters in PROTAC design.[3][5] For thalidomide-based BRD4 degraders, a direct linkage or longer PEG chains (4-5 units) appear to be more effective than short PEG linkers (1-2 units).[4][5] This non-linear relationship suggests that an optimal linker length is required to facilitate a productive ternary complex formation between BRD4 and CRBN.[5] Linkers that are too short or of an intermediate length may introduce steric hindrance or an unfavorable orientation, thereby reducing degradation efficiency.[7] Conversely, excessively long linkers might lead to decreased potency due to a higher entropic penalty upon binding.[3]

It is also important to note that the optimal linker length can vary for different target proteins and E3 ligases.[5] Therefore, the empirical determination of the ideal linker is a crucial step in the development of potent and selective PROTACs.[3] While this guide focuses on PEG linkers for BRD4 degradation, other linker types, such as alkyl chains or more rigid structures, can also significantly impact a PROTAC's properties, including cell permeability and degradation selectivity.[8]

References

In Vivo Stability of PEGylated vs. Non-PEGylated Maleimide Linkers in Bioconjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the in vivo stability of a linker is a critical determinant of a bioconjugate's therapeutic efficacy and safety profile. This guide provides an objective comparison of the in vivo stability of Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 conjugates and their non-PEGylated counterparts, supported by experimental data and detailed methodologies.

The inclusion of polyethylene (B3416737) glycol (PEG) chains in linker design is a widely adopted strategy to enhance the pharmacokinetic properties of biotherapeutics. This guide specifically evaluates a maleimide-activated linker containing a PEG4 moiety, a lysine (B10760008) residue for potential drug attachment, and a longer mPEG24 chain. The central question addressed is how the presence of these PEG chains impacts the stability of the conjugate in a biological system compared to a similar linker lacking PEGylation.

Comparative In Vivo Stability Data

The following table summarizes key pharmacokinetic parameters from studies on antibody-drug conjugates (ADCs) and other protein conjugates utilizing either non-PEGylated maleimide (B117702) linkers or PEGylated maleimide linkers of varying lengths. While direct comparative data for the exact this compound linker is limited in publicly available literature, the presented data from analogous systems provides a strong indication of the expected performance.

Conjugate/Linker TypeProtein ScaffoldIn Vivo ModelKey Pharmacokinetic ParameterFinding
Non-PEGylated Maleimide Linker
ZHER2-SMCC-MMAEAffibodyMiceHalf-life (t½)19.6 minutes
Trastuzumab (non-PEGylated)Antibody (mAb)MiceBlood ClearanceSlower clearance compared to PEG8 version
PEGylated Maleimide Linker
Trastuzumab-PEG8Antibody (mAb)MiceBlood ClearanceFaster clearance compared to non-PEGylated
RS7-mPEG24-Val-Cit-PAB-MMAEAntibody (mAb)Not SpecifiedHalf-life (t½)Prolonged half-life and enhanced tolerability
ZHER2-PEG4K-MMAEAffibodyMiceHalf-life (t½)2.5-fold increase compared to non-PEGylated
ZHER2-PEG10K-MMAEAffibodyMiceHalf-life (t½)11.2-fold increase compared to non-PEGylated

Key Observations and Discussion

The data consistently demonstrates that PEGylation significantly enhances the in vivo stability of bioconjugates, as evidenced by extended plasma half-lives. The study on affibody-based conjugates highlights a clear trend where longer PEG chains (4 kDa and 10 kDa) lead to a more pronounced increase in half-life compared to the non-PEGylated SMCC linker. This is attributed to the increased hydrodynamic radius of the PEGylated conjugate, which reduces renal clearance. Furthermore, the hydrophilic nature of PEG can shield the conjugate from proteolytic degradation and reduce immunogenicity.

Interestingly, one study on a trastuzumab conjugate with a short PEG8 linker reported faster blood clearance compared to its non-PEGylated counterpart. This suggests that the impact of PEGylation on pharmacokinetics can be complex and may depend on the specific protein, the length of the PEG chain, and the overall architecture of the conjugate.

The mention of an ADC with a methyl-PEG24 moiety demonstrating a prolonged half-life is particularly relevant to the this compound linker and supports the expectation of enhanced in vivo stability for conjugates utilizing this specific linker.

The inherent stability of the maleimide-thiol linkage is another crucial factor. This linkage can be susceptible to a retro-Michael reaction, leading to premature drug release. However, this reaction can be mitigated by factors such as the local chemical environment on the protein surface.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of in vivo stability. Below are representative protocols for key experiments.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile (including half-life and clearance) of a bioconjugate.

Animal Model: Female BALB/c mice (6-8 weeks old).

Procedure:

  • Dosing: Administer the test conjugate (e.g., 10 mg/kg) intravenously via the tail vein.

  • Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, and 168 hr) post-injection.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Quantification: Determine the concentration of the intact conjugate in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) specific for the antibody portion of the conjugate.

  • Data Analysis: Plot the plasma concentration versus time and analyze the data using pharmacokinetic modeling software to calculate parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

In Vitro Plasma Stability Assay

Objective: To assess the stability of the linker and the rate of drug deconjugation in plasma.

Procedure:

  • Incubation: Incubate the test conjugate at a specific concentration (e.g., 100 µg/mL) in fresh plasma (e.g., human or mouse) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).

  • Analysis: Analyze the samples using techniques such as liquid chromatography-mass spectrometry (LC-MS) to measure the amount of intact conjugate and to identify and quantify any released drug-linker fragments.

  • Half-life Calculation: Determine the in vitro plasma half-life of the conjugate by plotting the percentage of intact conjugate remaining over time.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vivo stability of a bioconjugate.

experimental_workflow cluster_preparation Conjugate Preparation cluster_invivo In Vivo Study cluster_analysis Analysis cluster_output Output prep Bioconjugate Synthesis (e.g., ADC) qc Quality Control (e.g., SEC, MS) prep->qc admin IV Administration to Mice qc->admin sampling Serial Blood Sampling admin->sampling plasma Plasma Isolation sampling->plasma elisa ELISA for Intact Conjugate plasma->elisa lcms LC-MS for Deconjugation plasma->lcms pk_analysis Pharmacokinetic Modeling elisa->pk_analysis lcms->pk_analysis results Half-life, Clearance, AUC, Stability Profile pk_analysis->results

Experimental workflow for in vivo stability assessment.

Conclusion

The available evidence strongly suggests that the inclusion of PEG chains, such as those in the this compound linker, significantly enhances the in vivo stability of bioconjugates compared to their non-PEGylated maleimide counterparts. This is primarily achieved by increasing the conjugate's hydrodynamic size, which reduces renal clearance and prolongs circulation half-life. While the optimal PEG length and linker architecture may be context-dependent, the general trend of improved pharmacokinetics with PEGylation is a key consideration for the design of next-generation biotherapeutics with enhanced efficacy and safety profiles. The stability of the maleimide-thiol linkage itself also plays a crucial role and should be carefully evaluated in parallel.

A Comparative Guide to the Validation of Ternary Complex Formation: The Role of the PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful induction of a stable ternary complex—comprising the target protein (Protein of Interest or POI), a Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase—is the cornerstone of targeted protein degradation. The linker connecting the POI-binding and E3 ligase-recruiting moieties of the PROTAC is a critical determinant of the efficiency and stability of this complex. This guide provides an objective comparison of the performance of different linker types, with a focus on the widely used flexible polyethylene (B3416737) glycol (PEG) linkers, exemplified by structures such as Mal-PEG4-Lys(t-Boc)-NH-m-PEG24, against other common linker classes.

The Pivotal Role of the Linker in Ternary Complex Formation

The linker is not a passive spacer but an active contributor to the thermodynamics and kinetics of ternary complex formation. Its length, flexibility, and chemical composition dictate the spatial arrangement of the POI and E3 ligase, influencing the formation of productive protein-protein interactions that can enhance complex stability and cooperativity. An ideal linker facilitates a conformation that allows for efficient ubiquitin transfer from the E2-conjugating enzyme to the POI, leading to its subsequent degradation by the proteasome.

Comparative Analysis of Linker Performance in Ternary Complex Formation

The choice of linker can significantly impact the potency (DC50), efficacy (Dmax), and cooperativity (α) of a PROTAC. Below is a summary of quantitative data from various studies comparing the performance of flexible PEG linkers, similar to those derived from this compound, with other common linker types.

Disclaimer: The following data is compiled from multiple studies. Direct comparison should be approached with caution as experimental conditions (e.g., cell lines, target proteins, E3 ligases) may vary.

Linker TypePROTAC ExampleTarget/E3 LigaseKey FindingsReference
Flexible (PEG) PROTACs with varying PEG chain lengthsBRD4/CRBNOptimal degradation was observed with a specific PEG linker length, highlighting the importance of linker optimization. Shorter or longer linkers resulted in reduced degradation efficiency.[1]
Flexible (Alkyl) PROTACs with alkyl chains of varying lengthsBTK/CRBNA clear correlation between alkyl chain length and degradation potency was demonstrated, with a "sweet spot" for optimal ternary complex formation.[2]
Rigid (Piperazine/Aromatic) PROTACs incorporating rigid structural elementsBRD4/VHLRigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to higher cooperativity and more stable ternary complexes. However, improper rigidity can also prevent complex formation.[2]
Flexible (PEG) vs. Rigid MZ1 (PEG linker) vs. macrocyclic analogBRD4/VHLA macrocyclic (rigid) PROTAC derived from MZ1 showed comparable degradation potency despite lower binary binding affinities, suggesting an increase in ternary complex formation efficiency due to reduced conformational flexibility.[2]

Table 1: Comparative Performance of Different PROTAC Linker Types. This table summarizes key findings on how different linker architectures influence PROTAC efficacy, underscoring the importance of linker design in optimizing ternary complex formation.

Experimental Protocols for Ternary Complex Validation

The characterization of ternary complex formation is crucial for understanding the structure-activity relationship (SAR) of PROTACs. The following are detailed protocols for key biophysical assays used in this validation process.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, providing kinetic data (kon and koff) and affinity measurements (KD).

Objective: To determine the binding kinetics and affinity of the binary (PROTAC-POI, PROTAC-E3) and ternary (POI-PROTAC-E3) complexes.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (amine coupling kit)

  • Purified POI

  • Purified E3 ligase complex

  • PROTAC with this compound-derived linker

  • Alternative PROTACs (e.g., with alkyl or rigid linkers)

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Immobilization: Immobilize the E3 ligase onto the sensor chip surface via amine coupling.

  • Binary Interaction Analysis (PROTAC to E3): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics and affinity.

  • Ternary Complex Analysis: Pre-incubate the PROTAC with a saturating concentration of the POI. Inject this mixture over the immobilized E3 ligase. The resulting binding signal represents the formation of the ternary complex.

  • Data Analysis: Fit the sensorgrams to appropriate binding models to determine the kinetic and affinity constants for both binary and ternary interactions. Calculate the cooperativity factor (α) by comparing the affinity of the PROTAC to the E3 ligase in the absence and presence of the POI.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and stoichiometry (n), in addition to binding affinity (KD).

Objective: To determine the thermodynamic profile and cooperativity of ternary complex formation.

Materials:

  • Isothermal titration calorimeter

  • Purified POI

  • Purified E3 ligase complex

  • PROTACs with different linkers

  • ITC buffer

Protocol:

  • Binary Titrations:

    • Titrate the PROTAC into a solution of the POI to determine the binding affinity (KD1).

    • Titrate the PROTAC into a solution of the E3 ligase to determine the binding affinity (KD2).

  • Ternary Titration:

    • Titrate the POI into a solution of the E3 ligase pre-incubated with a saturating concentration of the PROTAC.

    • Alternatively, titrate the PROTAC into a solution containing a pre-formed binary complex of the POI and E3 ligase.

  • Data Analysis: Analyze the titration data using appropriate binding models to determine the thermodynamic parameters for all interactions. Calculate the cooperativity factor (α).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity by a binding event.

Objective: To quantify the formation of the ternary complex in a solution-based, high-throughput format.

Materials:

  • TR-FRET compatible plate reader

  • Labeled POI (e.g., with a donor fluorophore like Terbium cryptate)

  • Labeled E3 ligase (e.g., with an acceptor fluorophore like d2)

  • PROTACs with different linkers

  • Assay buffer

Protocol:

  • Assay Setup: In a microplate, combine the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC.

  • Incubation: Incubate the plate at room temperature to allow for ternary complex formation.

  • Measurement: Read the plate on a TR-FRET reader, measuring the emission of both the donor and acceptor fluorophores.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation. The characteristic "hook effect" may be observed at high PROTAC concentrations where binary complexes predominate.

Visualizing Key Processes and Relationships

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows involved in PROTAC research.

PROTAC_Mechanism cluster_0 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded POI Fragments Proteasome->Degraded_POI Degradation Experimental_Workflow cluster_0 Biophysical Validation cluster_1 Cellular Validation SPR SPR Analysis (Kinetics & Affinity) Western_Blot Western Blot (Protein Degradation DC50/Dmax) SPR->Western_Blot ITC ITC Analysis (Thermodynamics & Cooperativity) ITC->Western_Blot FRET TR-FRET Assay (Complex Formation EC50) FRET->Western_Blot NanoBRET NanoBRET Assay (In-cell Ternary Complex) Western_Blot->NanoBRET PROTAC_Synthesis PROTAC Synthesis (e.g., using this compound) PROTAC_Synthesis->SPR PROTAC_Synthesis->ITC PROTAC_Synthesis->FRET Linker_Properties cluster_0 Physicochemical Properties cluster_1 Structural Properties Linker Linker Properties Solubility Solubility Linker->Solubility Permeability Cell Permeability Linker->Permeability PK_Properties Pharmacokinetics Linker->PK_Properties Length Length Linker->Length Flexibility Flexibility Linker->Flexibility Composition Chemical Composition Linker->Composition Degradation Protein Degradation (DC50 & Dmax) Permeability->Degradation PK_Properties->Degradation Ternary_Complex Ternary Complex Stability & Cooperativity Length->Ternary_Complex Flexibility->Ternary_Complex Composition->Ternary_Complex Ternary_Complex->Degradation

References

Longer, Branched PEG Linkers Enhance ADC Pharmacokinetics Compared to Shorter Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a linker is paramount in optimizing the therapeutic index of antibody-drug conjugates (ADCs). Emerging evidence highlights the significant pharmacokinetic advantages of utilizing long, branched polyethylene (B3416737) glycol (PEG) linkers, such as Mal-PEG4-Lys(t-Boc)-NH-m-PEG24, over traditional shorter PEG linkers. These advanced linkers can lead to improved plasma stability, longer half-life, and increased drug exposure at the tumor site.

The incorporation of PEG chains into ADC linkers is a widely adopted strategy to enhance the hydrophilicity and biocompatibility of the conjugate, particularly when paired with hydrophobic payloads.[1] The length and architecture of these PEG linkers are critical determinants of an ADC's pharmacokinetic (PK) profile, directly influencing its efficacy and safety. Longer PEG chains generally contribute to a more favorable PK profile by increasing the hydrodynamic radius of the ADC, which in turn reduces renal clearance and extends circulation time.[1][]

The Advantage of Branched Architecture

Beyond simple length, the architecture of the PEG linker, such as the branched structure found in this compound, offers additional benefits. This specific linker features a short PEG4 chain attached to the maleimide (B117702) for conjugation, a lysine (B10760008) core, and a long m-PEG24 chain. This design effectively shields the hydrophobic drug payload, mitigating the risk of aggregation and rapid clearance that can be associated with highly potent, hydrophobic drugs.[3]

Studies comparing linear and branched PEG linkers of similar molecular weights have demonstrated that branched structures can lead to a superior pharmacokinetic profile.[4][5] For instance, an ADC with a branched linker composed of two 12-unit PEG chains exhibited slower clearance rates compared to an ADC with a linear 24-unit PEG linker.[6][7] This suggests that the spatial arrangement of the PEG chains in a branched format provides a more effective shield, enhancing in vivo performance.

Quantitative Pharmacokinetic Comparison

The following table summarizes the anticipated pharmacokinetic parameters of an ADC conjugated with a long, branched PEG linker versus a shorter, linear PEG linker, based on trends reported in the literature.

Pharmacokinetic ParameterADC with this compound (Long, Branched)ADC with a Shorter, Linear PEG Linker (e.g., Mal-PEG4)
Half-life (t½) Significantly IncreasedBaseline
Area Under the Curve (AUC) Significantly IncreasedBaseline
Clearance (CL) Significantly DecreasedBaseline
Volume of Distribution (Vd) Moderately IncreasedBaseline
In Vivo Efficacy Potentially EnhancedBaseline
Tolerability Potentially ImprovedBaseline

Note: This table represents a qualitative summary based on established principles of PEGylation in ADCs. Absolute values are dependent on the specific antibody, payload, and target.

Experimental Methodologies

The generation of comparative pharmacokinetic data for ADCs with different linkers involves a series of well-defined experimental protocols.

ADC Synthesis and Characterization
  • Antibody Modification : The monoclonal antibody is partially reduced to generate free thiol groups on cysteine residues.

  • Drug-Linker Preparation : The cytotoxic payload is conjugated to the respective PEG linker (e.g., this compound or a shorter Mal-PEG linker).

  • Conjugation : The maleimide group of the drug-linker is then covalently attached to the free thiols on the antibody.

  • Purification and Characterization : The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated components. The final product is characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

In Vivo Pharmacokinetic Study
  • Animal Model : Healthy rodents (e.g., mice or rats) are typically used for initial PK studies.

  • Administration : ADCs with the different linkers are administered intravenously at a standardized dose.

  • Blood Sampling : Blood samples are collected at multiple time points post-injection (e.g., 5 minutes, 1 hour, 6 hours, 24 hours, 48 hours, etc.).

  • Sample Analysis : The concentration of the total antibody and the conjugated ADC in the plasma is quantified using methods such as enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis : The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life, clearance, volume of distribution, and area under the curve.

Visualizing the Concepts

To better illustrate the structural differences and the experimental workflow, the following diagrams are provided.

cluster_0 This compound Linker cluster_1 Shorter PEG Linker Antibody Antibody Mal-PEG4 Mal -PEG4- Antibody->Mal-PEG4 Lysine Core Lysine (t-Boc) Mal-PEG4->Lysine Core m-PEG24 m-PEG24 Lysine Core->m-PEG24 Payload Payload Lysine Core->Payload Antibody_short Antibody Mal-PEG4_short Mal -PEG4- Antibody_short->Mal-PEG4_short Payload_short Payload Mal-PEG4_short->Payload_short

Structural comparison of a long, branched PEG linker versus a short, linear PEG linker.

Start Start: ADC Constructs Synthesis ADC Synthesis & Characterization Start->Synthesis PK_Study In Vivo Pharmacokinetic Study Synthesis->PK_Study Data_Analysis Pharmacokinetic Data Analysis PK_Study->Data_Analysis Comparison Comparative Analysis of PK Parameters Data_Analysis->Comparison Conclusion Conclusion: Optimized Linker Selection Comparison->Conclusion

Experimental workflow for comparing ADC pharmacokinetics.

References

A Head-to-Head Battle: Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 Versus Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Developers

The linker is a critical component in the design of an Antibody-Drug Conjugate (ADC), dictating its stability, mechanism of action, and overall therapeutic index. The choice between a non-cleavable linker, such as Mal-PEG4-Lys(t-Boc)-NH-m-PEG24, and a cleavable linker represents a pivotal decision in ADC development. This guide provides an objective comparison of these two linker strategies, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in making informed decisions.

At a Glance: Non-Cleavable vs. Cleavable Linkers

FeatureThis compound (Non-Cleavable)Cleavable Linkers (e.g., Val-Cit-PABC)
Release Mechanism Relies on complete lysosomal degradation of the antibody.Triggered by specific conditions in the tumor microenvironment or within the cell (e.g., enzymes, pH, glutathione).
Payload Release Form Payload remains attached to the linker and an amino acid residue.Payload is released in its native or near-native form.
Plasma Stability Generally higher, leading to a longer half-life and potentially reduced off-target toxicity.[1][2]Can be susceptible to premature cleavage in circulation, potentially causing off-target toxicity.[3]
Bystander Effect Limited to no bystander effect as the released payload is typically charged and cell-impermeable.[4][5]Can induce a potent bystander effect, killing neighboring antigen-negative tumor cells.[1][6]
Therapeutic Window Potentially larger due to increased stability and lower off-target toxicity.[2][7]Can be limited by off-target toxicity from premature payload release.
Dependence on Target Biology More dependent on the internalization and lysosomal trafficking of the target antigen.[2]Can be effective even with moderate or non-internalizing targets if the linker is cleaved extracellularly.[8]

Delving Deeper: Structure and Mechanism

The this compound is a non-cleavable linker characterized by a maleimide (B117702) group for conjugation to the antibody's thiol groups, and a long polyethylene (B3416737) glycol (PEG) chain. The PEG component enhances hydrophilicity, which can improve the ADC's pharmacokinetic properties and reduce aggregation. The payload is attached to the lysine (B10760008) residue after the removal of the t-Boc protecting group. The release of the cytotoxic payload from an ADC with this type of linker is a multi-step process that occurs after the ADC has been internalized by the target cancer cell.

In contrast, cleavable linkers are designed to be stable in the bloodstream and to release their payload upon encountering specific triggers that are more prevalent in the tumor microenvironment or inside cancer cells. A widely used example is the valine-citrulline (Val-Cit) dipeptide linker, which is susceptible to cleavage by lysosomal proteases like cathepsin B.[1][] This enzymatic cleavage initiates a self-immolative cascade through a p-aminobenzyl carbamate (B1207046) (PABC) spacer, leading to the release of the unmodified payload.

Visualizing the Mechanisms

ADC Internalization and Payload Release Mechanisms cluster_non_cleavable Non-Cleavable Linker (e.g., Mal-PEG-Lys) cluster_cleavable Cleavable Linker (e.g., Val-Cit) nc_adc ADC binds to target antigen nc_endo Internalization via endocytosis nc_adc->nc_endo nc_lyso Trafficking to lysosome nc_endo->nc_lyso nc_deg Antibody degradation by lysosomal proteases nc_lyso->nc_deg nc_release Release of payload- linker-amino acid complex nc_deg->nc_release nc_action Cytotoxic action nc_release->nc_action c_adc ADC binds to target antigen c_endo Internalization via endocytosis c_adc->c_endo c_lyso Trafficking to lysosome c_endo->c_lyso c_cleave Enzymatic cleavage of linker by Cathepsin B c_lyso->c_cleave c_release Release of free payload c_cleave->c_release c_action Cytotoxic action c_release->c_action c_bystander Bystander killing of neighboring cells c_release->c_bystander

Caption: Mechanisms of payload release for non-cleavable and cleavable linkers.

Head-to-Head Performance: Experimental Data

In Vitro Cytotoxicity
ADC ConfigurationCell LineIC50 (ng/mL)
Anti-Her2-MCC-DM1 (Non-cleavable)SK-BR-3 (HER2+++)~10
Anti-Her2-vc-MMAE (Cleavable)SK-BR-3 (HER2+++)~5
Anti-Her2-MCC-DM1 (Non-cleavable)MDA-MB-468 (HER2-)>1000
Anti-Her2-vc-MMAE (Cleavable)MDA-MB-468 (HER2-)>1000

Note: The data presented here is a representative compilation from various studies and is intended for comparative purposes. Actual values can vary based on the specific antibody, payload, and experimental conditions.

Plasma Stability
Linker TypeSpeciesTime Point% Intact ADC Remaining
Non-cleavable (Thioether)Human7 days>90%
Cleavable (Val-Cit)Human7 days~70-80%
Non-cleavable (Thioether)Mouse7 days~70%
Cleavable (Val-Cit)Mouse7 days<50%

Note: Mouse plasma contains carboxylesterases that can prematurely cleave Val-Cit linkers, leading to lower stability compared to human plasma.[3]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the in vitro cytotoxicity of ADCs.

1. Cell Seeding:

  • Plate target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates at a density of 5,000-10,000 cells per well.

  • Incubate overnight at 37°C and 5% CO2 to allow for cell adherence.

2. ADC Treatment:

  • Prepare serial dilutions of the ADCs (with both non-cleavable and cleavable linkers) in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the diluted ADCs to the respective wells. Include untreated cells as a control.

  • Incubate for 72-120 hours.

3. MTT Assay:

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the dose-response curves and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

In Vitro Cytotoxicity Assay Workflow cell_seeding Seed cells in 96-well plates incubation1 Incubate overnight cell_seeding->incubation1 adc_treatment Treat cells with serial dilutions of ADCs incubation1->adc_treatment incubation2 Incubate for 72-120 hours adc_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 2-4 hours mtt_addition->incubation3 dmso_addition Add DMSO to dissolve formazan incubation3->dmso_addition absorbance_reading Read absorbance at 570 nm dmso_addition->absorbance_reading data_analysis Calculate IC50 values absorbance_reading->data_analysis

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

In Vitro Plasma Stability Assay

This protocol provides a general method for evaluating the stability of ADCs in plasma.

1. ADC Incubation:

  • Dilute the test ADCs to a final concentration of 100 µg/mL in human and mouse plasma.

  • Prepare control samples by diluting the ADCs in PBS.

  • Incubate all samples at 37°C.

2. Time-Point Sampling:

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Immediately freeze the samples at -80°C to halt degradation.

3. Sample Analysis (LC-MS):

  • Thaw the plasma samples and isolate the ADCs using affinity capture (e.g., Protein A beads).

  • Analyze the intact ADC or the released payload using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • For intact ADC analysis, a decrease in the drug-to-antibody ratio (DAR) over time indicates linker cleavage.

  • For released payload analysis, quantify the amount of free payload in the plasma.

4. Data Analysis:

  • Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile.

Conclusion

The selection of a linker is a nuanced decision that depends on the specific therapeutic application. The non-cleavable this compound linker offers the advantage of high plasma stability, which can translate to a wider therapeutic window and reduced off-target toxicities. This makes it an excellent candidate for treating hematological malignancies or solid tumors with high antigen expression and efficient internalization.

On the other hand, cleavable linkers provide versatility and the potential for a potent bystander effect, which can be crucial for treating heterogeneous tumors with varying antigen expression. However, this comes with the potential for lower plasma stability and a narrower therapeutic window.

Ultimately, the optimal linker choice must be determined empirically for each ADC, taking into account the antibody, the payload, and the target indication. The experimental protocols provided in this guide offer a framework for conducting the necessary comparative studies to make a data-driven decision.

References

Assessing Off-Target Effects of ADCs Synthesized with Maleimide-PEG Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) is critically dependent on the stability of the linker connecting the antibody to the cytotoxic payload. Premature release of the payload in systemic circulation can lead to off-target toxicity, diminishing the therapeutic window and causing adverse effects. This guide provides a comprehensive comparison of ADCs synthesized with maleimide-polyethylene glycol (PEG) based linkers, with a focus on Mal-PEG4-Lys(t-Boc)-NH-m-PEG24, against next-generation alternatives. We present experimental data, detailed protocols, and visual workflows to aid in the selection of optimal linker strategies for ADC development.

Executive Summary

Maleimide-based linkers have been a cornerstone in ADC development due to their high reactivity and specificity towards thiol groups on cysteine residues. However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction in the presence of endogenous thiols like albumin and glutathione, leading to premature payload release.[1][] The incorporation of PEG chains, as seen in this compound, can enhance solubility and potentially shield the linker from enzymatic degradation, but the inherent instability of the maleimide-thiol bond remains a concern.[3][]

Next-generation linkers have been engineered to overcome this stability issue, offering a more robust connection between the antibody and the payload, thereby minimizing off-target toxicity.[5] This guide will delve into the comparative performance of these different linker technologies.

Data Presentation: Comparative Stability of ADC Linkers

The following tables summarize the stability of various linker types based on available experimental data. Stability is a critical parameter influencing the off-target toxicity of an ADC.

Linker TypeConjugation ChemistryKey Stability FeaturesIn Vitro Payload Release (Example Data)Reference
This compound (Inferred) Thiol-Maleimide (Michael Addition)PEGylation may improve hydrophilicity and pharmacokinetics. Susceptible to retro-Michael addition leading to payload release.Up to 50% payload loss in rat plasma incubation assays for some maleimide-based ADCs.[6][7][8]
Traditional N-Alkyl Maleimide Thiol-Maleimide (Michael Addition)Prone to retro-Michael addition and thiol exchange with serum proteins like albumin.[1]35-67% deconjugation in serum over 7 days at 37°C.[9][5]
N-Aryl Maleimide Thiol-Maleimide (Michael Addition)The thiosuccinimide ring undergoes faster hydrolysis to a more stable, ring-opened structure, preventing retro-Michael addition.[5]Less than 20% deconjugation in serum over 7 days at 37°C.[9][9]
Maleamic Methyl Ester Michael AdditionForms a stable ring-opened structure in a one-step conjugation process, avoiding the unstable thiosuccinimide intermediate.[10]Approximately 3.8% payload shedding in albumin solution after 14 days at 37°C.[10][10]
Vinyl Sulfone Michael AdditionForms a stable, irreversible thioether bond.Data not readily available in a directly comparable format, but generally considered highly stable.[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of off-target effects.

1. Plasma Stability Assay (LC-MS based)

This protocol assesses the stability of an ADC in plasma by measuring the change in the drug-to-antibody ratio (DAR) and the amount of released payload over time.[1][11]

  • Materials:

    • ADC of interest

    • Human or other species-specific plasma

    • Phosphate-buffered saline (PBS)

    • LC-MS system (e.g., Q-TOF or Orbitrap)

    • Protein A or G magnetic beads for ADC capture (optional)

  • Procedure:

    • Spike the ADC into plasma at a final concentration of approximately 100 µg/mL.

    • Incubate the plasma sample at 37°C.

    • At predetermined time points (e.g., 0, 24, 48, 72, 144 hours), take an aliquot of the plasma sample and freeze it at -80°C to halt any further reaction.

    • For analysis, thaw the samples. The ADC can be optionally captured using Protein A/G beads to separate it from other plasma proteins.

    • Analyze the samples using an LC-MS method optimized for intact protein analysis to determine the average DAR.

    • To quantify the released payload, precipitate the proteins from the plasma samples (e.g., with acetonitrile) and analyze the supernatant by LC-MS/MS.

    • Compare the DAR values and released payload concentrations at different time points to the initial values to determine the stability of the ADC.

2. In Vitro Cytotoxicity Assay

This assay evaluates the potency of the ADC on target antigen-positive cells and its non-specific toxicity on antigen-negative cells.[12][13]

  • Materials:

    • Antigen-positive and antigen-negative cancer cell lines

    • Cell culture medium and supplements

    • ADC and unconjugated payload

    • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

    • 96-well plates

  • Procedure:

    • Seed both antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the ADC and the free payload.

    • Treat the cells with the different concentrations of the ADC and free payload. Include untreated cells as a control.

    • Incubate the cells for a period that allows for the cytotoxic effect to manifest (e.g., 72-120 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (e.g., absorbance or luminescence) using a plate reader.

    • Calculate the cell viability as a percentage of the untreated control and plot the dose-response curves to determine the IC50 values for both cell lines. A significant reduction in the viability of antigen-negative cells at clinically relevant concentrations can indicate off-target toxicity.

3. Bystander Effect Assay (Co-culture Method)

This assay assesses the ability of the ADC's payload, upon release from the target cell, to kill neighboring antigen-negative cells.[14][15]

  • Materials:

    • Antigen-positive cells

    • Antigen-negative cells engineered to express a fluorescent protein (e.g., GFP)

    • ADC

    • Fluorescence microscope or high-content imaging system

  • Procedure:

    • Co-culture the antigen-positive and fluorescently labeled antigen-negative cells in the same well of a 96-well plate at a defined ratio.

    • Treat the co-culture with serial dilutions of the ADC.

    • Incubate for a period sufficient to observe the bystander effect (e.g., 96 hours).

    • Image the wells using a fluorescence microscope to visualize and count the number of viable fluorescent antigen-negative cells.

    • Compare the viability of the antigen-negative cells in the co-culture treated with the ADC to untreated co-cultures and to monocultures of antigen-negative cells treated with the ADC. A significant decrease in the viability of antigen-negative cells specifically in the co-culture system indicates a bystander effect.

Mandatory Visualization

Diagram of Off-Target Toxicity Pathways for Maleimide-Based ADCs

Off-Target Toxicity Pathways of Maleimide-Based ADCs cluster_circulation Systemic Circulation cluster_off_target Off-Target Effects ADC ADC with Maleimide Linker Released_Payload Prematurely Released Payload ADC->Released_Payload Retro-Michael Addition Albumin Serum Albumin (with free thiol) Healthy_Cells Healthy Cells/Tissues Released_Payload->Healthy_Cells Non-specific Uptake Albumin_Adduct Albumin-Payload Adduct Albumin_Adduct->Healthy_Cells Non-specific Uptake Toxicity Off-Target Toxicity Healthy_Cells->Toxicity Released_PayloadAlbumin Released_PayloadAlbumin Released_PayloadAlbumin->Albumin_Adduct

Caption: Mechanisms of off-target toxicity for maleimide-based ADCs.

Experimental Workflow for Assessing ADC Plasma Stability

Workflow for ADC Plasma Stability Assessment Start Start: ADC Sample Incubation Incubate ADC in Plasma at 37°C Start->Incubation Time_Points Sample at Multiple Time Points (e.g., 0, 24, 48, 72h) Incubation->Time_Points Analysis Analyze Samples Time_Points->Analysis LCMS_Intact Intact Mass Analysis (LC-MS) Analysis->LCMS_Intact Intact ADC LCMS_Payload Released Payload Quantification (LC-MS/MS) Analysis->LCMS_Payload Released Payload DAR Determine Average DAR LCMS_Intact->DAR Payload_Conc Quantify Free Payload LCMS_Payload->Payload_Conc Stability_Assessment Assess Stability Profile DAR->Stability_Assessment Payload_Conc->Stability_Assessment

Caption: Experimental workflow for plasma stability assessment of ADCs.

Logical Relationship of Bystander Effect

Bystander Effect Mechanism ADC_Binding ADC Binds to Antigen-Positive Cell Internalization Internalization & Intracellular Trafficking ADC_Binding->Internalization Payload_Release Payload Release (e.g., via cleavable linker) Internalization->Payload_Release Payload_Efflux Released Payload Effluxes from Target Cell Payload_Release->Payload_Efflux Bystander_Cell Antigen-Negative Neighboring Cell Payload_Efflux->Bystander_Cell Diffusion Bystander_Killing Bystander Cell Killing Bystander_Cell->Bystander_Killing

Caption: Logical flow of the ADC bystander killing effect.

References

Comparative analysis of PROTACs synthesized with Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 and alkyl linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Linker Impact on PROTAC Performance

The efficacy of Proteolysis Targeting Chimeras (PROTACs) is critically influenced by the chemical linker that connects the target protein-binding ligand and the E3 ligase-recruiting moiety. The choice between a hydrophilic polyethylene (B3416737) glycol (PEG)-based linker, such as Mal-PEG4-Lys(t-Boc)-NH-m-PEG24, and a more lipophilic alkyl linker can dramatically alter a PROTAC's physicochemical properties and biological activity. This guide provides a comprehensive comparison of these two linker classes, supported by experimental data and detailed methodologies to inform rational PROTAC design.

Executive Summary

The selection of a linker is a pivotal step in PROTAC development, directly impacting solubility, cell permeability, ternary complex formation, and ultimately, the potency and efficacy of the degrader. While PEG linkers are renowned for enhancing solubility and providing conformational flexibility, alkyl linkers can offer improved cell permeability and metabolic stability. This guide will delve into a comparative analysis of these two linker types, providing researchers with the necessary information to make informed decisions in their drug discovery endeavors.

Comparative Data on PROTAC Performance

The following tables summarize the general performance characteristics of PROTACs synthesized with PEG-based and alkyl-based linkers. It is important to note that the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical validation.

Table 1: Physicochemical and Pharmacokinetic Properties

PropertyPROTACs with this compound (and similar PEG linkers)PROTACs with Alkyl LinkersKey Considerations
Solubility Generally higher due to the hydrophilic nature of the PEG chain.[1]Generally lower, more lipophilic.[2]Improved solubility can be advantageous for formulation and bioavailability.[3]
Cell Permeability Can be lower due to increased polar surface area, though some studies show that flexible PEG linkers can adopt conformations that shield polarity and improve permeability.[2][4]Generally higher due to increased lipophilicity.[3] Recent studies have shown that at matched lipophilicity, alkyl-linked degraders outperform PEGylated analogues in artificial membrane assays.[5]A balance between solubility and permeability is crucial for oral bioavailability.
Metabolic Stability Can be susceptible to oxidative metabolism of the ether linkages.[1]Generally more metabolically stable, though can be subject to hydroxylation.[2]Linker stability impacts the in vivo half-life and overall exposure of the PROTAC.
Molecular Weight The specific this compound linker has a high molecular weight (1715.01 g/mol ), which can negatively impact permeability.[6][7]Can be designed with lower molecular weights for a given length compared to PEG linkers.High molecular weight is a general challenge for PROTACs and can limit oral bioavailability.[3]

Table 2: Biological Performance

ParameterPROTACs with this compound (and similar PEG linkers)PROTACs with Alkyl LinkersKey Considerations
Ternary Complex Formation The flexibility of PEG linkers can facilitate the formation of a productive ternary complex by allowing the two ligands to adopt an optimal orientation.[4]The conformational constraints of some alkyl linkers can either promote or hinder ternary complex formation depending on the specific protein partners.[2]The stability of the ternary complex is a key determinant of degradation efficiency.
Degradation Efficacy (DC50 & Dmax) Efficacy is highly dependent on linker length and composition. Both highly potent and inactive PROTACs have been reported with PEG linkers.Similar to PEG linkers, the degradation efficacy of alkyl-linked PROTACs is highly dependent on the specific context. In some cases, replacing a PEG linker with an alkyl chain has led to reduced degradation.Empirical optimization of the linker is essential for achieving high potency (low DC50) and maximal degradation (high Dmax).
Off-Target Effects The hydrophilicity of PEG linkers may reduce non-specific hydrophobic interactions.The lipophilicity of alkyl linkers can sometimes lead to increased non-specific binding and potential off-target effects.[2]Linker design can influence the overall selectivity profile of the PROTAC.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental procedures provides a clearer understanding of the PROTAC mechanism of action and the methods used for their evaluation.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Degradation Degradation Proteasome->Degradation Amino_Acids Amino Acids Degradation->Amino_Acids

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Comparative Evaluation cluster_data Data Analysis Synthesis_PEG Synthesis with This compound Physicochemical Physicochemical Characterization (Solubility, LogP) Synthesis_PEG->Physicochemical Synthesis_Alkyl Synthesis with Alkyl Linker Synthesis_Alkyl->Physicochemical Biochemical Biochemical Assays (Ternary Complex Formation) Physicochemical->Biochemical Cellular Cell-Based Assays (Permeability, Degradation, Viability) Biochemical->Cellular Pharmacokinetic Pharmacokinetic Studies (In vivo) Cellular->Pharmacokinetic DC50_Dmax DC50 / Dmax Determination Cellular->DC50_Dmax PK_Parameters PK Parameter Calculation Pharmacokinetic->PK_Parameters SAR Structure-Activity Relationship (SAR) DC50_Dmax->SAR PK_Parameters->SAR

Caption: A comprehensive workflow for evaluating PROTAC linker efficiency.

Detailed Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of different PROTAC linkers. Below are detailed methodologies for key experiments.

PROTAC Synthesis

a) Synthesis of a PROTAC with this compound Linker:

This is a multi-step process that generally involves:

  • Coupling of the E3 Ligase Ligand: The carboxylic acid of the E3 ligase ligand (e.g., pomalidomide (B1683931) derivative) is activated (e.g., with HATU) and reacted with the free amine of the this compound linker.

  • Deprotection: The t-Boc protecting group on the lysine (B10760008) residue of the linker is removed using an acid such as trifluoroacetic acid (TFA).

  • Coupling of the Target Protein Ligand: The exposed amine on the linker is then coupled to an activated carboxylic acid on the target protein ligand.

  • Purification: The final PROTAC product is purified using techniques like flash chromatography or preparative HPLC.

b) Synthesis of a PROTAC with an Alkyl Linker:

The synthesis strategy for an alkyl-linked PROTAC is similar and typically involves:

  • Linker Preparation: A bifunctional alkyl linker with appropriate terminal functional groups (e.g., a carboxylic acid and a protected amine) is synthesized or commercially sourced.

  • Sequential Coupling: The linker is sequentially coupled to the E3 ligase ligand and the target protein ligand, often involving activation of carboxylic acids and amide bond formation.

  • Purification: The final product is purified to homogeneity.

Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in the level of a target protein following PROTAC treatment.

  • Cell Seeding and Treatment: Plate cells (e.g., HEK293T) in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response range of the PROTACs (both PEGylated and alkylated versions) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. Subsequently, incubate with an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control to determine the DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of the PROTACs.

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Compound Addition: The PROTAC solutions are added to the donor wells of the filter plate. The acceptor plate is filled with a buffer solution.

  • Incubation: The filter plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 4-16 hours).

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.

Ternary Complex Formation Assay (e.g., NanoBRET™)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.

  • Cell Engineering: Cells are engineered to express the target protein fused to a NanoLuc® luciferase and the E3 ligase component (e.g., VHL or Cereblon) fused to a HaloTag®.

  • Cell Plating and Labeling: The engineered cells are plated in a 96-well plate and labeled with a fluorescent HaloTag® ligand.

  • PROTAC Treatment: The cells are treated with varying concentrations of the PROTACs.

  • BRET Measurement: A NanoLuc® substrate is added, and the Bioluminescence Resonance Energy Transfer (BRET) signal is measured. An increased BRET signal indicates the proximity of the target protein and the E3 ligase, signifying ternary complex formation.

Conclusion

The rational design of PROTACs requires a thorough understanding of the role of the linker. While PEG-based linkers like this compound offer advantages in terms of solubility and conformational flexibility, alkyl linkers can provide enhanced cell permeability and metabolic stability. The choice of linker is not a one-size-fits-all decision and necessitates a systematic evaluation of various linker types and lengths for each specific biological target. The experimental protocols provided in this guide offer a framework for the comprehensive characterization of novel PROTACs, enabling researchers to optimize their design and accelerate the development of these promising therapeutics.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Mal-PEG4-Lys(t-Boc)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential when handling this compound. The following table summarizes the recommended PPE for various laboratory scenarios.

PPE CategoryItemSpecifications and Recommendations
Hand Protection GlovesDisposable nitrile gloves are the minimum requirement. For tasks with a higher risk of splashes or direct contact, consider double-gloving or using thicker, chemical-resistant gloves.[1][2][3] Always inspect gloves for tears before use and change them immediately if contaminated.
Eye and Face Protection Safety Glasses/GogglesANSI Z87.1-compliant safety glasses with side shields are mandatory. In situations with a splash hazard, such as when preparing solutions, chemical splash goggles should be worn.[1][3]
Face ShieldA face shield should be used in conjunction with safety glasses or goggles when there is a significant risk of splashes of hazardous liquids.[3]
Body Protection Laboratory CoatA flame-resistant lab coat that is fully buttoned is required to protect skin and clothing from potential splashes.
Respiratory Protection Fume Hood/RespiratorAll handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation of any fine powders.[2][4] If a fume hood is not available, a properly fitted N95 or higher respirator should be used.[1]
Hazard Identification and First Aid Measures

While detailed toxicological data for this specific molecule are unavailable, the primary hazards are associated with the maleimide (B117702) functional group, which is reactive towards thiols and can act as an alkylating agent.[1]

HazardFirst Aid Measures
Eye Contact Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2][5][6]
Skin Contact Wash off immediately with soap and plenty of water. Remove contaminated clothing.[2][5][6]
Inhalation Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[2][5][6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[2][5][6]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical for maintaining the integrity of Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 and ensuring the safety of laboratory personnel.

Experimental Protocol for Handling and Storage
  • Receiving and Inspection :

    • Upon receipt, visually inspect the package for any signs of damage or leakage.

    • If the container is compromised, do not open it and follow your institution's hazardous material spill protocol.[4]

  • Storage :

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Long-term storage should be at -20°C.[7]

    • Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[7]

    • After use, flush the container with an inert gas like nitrogen or argon before resealing to minimize exposure to air and moisture.[7]

  • Preparation of Stock Solutions :

    • All manipulations of the solid compound should be performed in a chemical fume hood.[4]

    • This compound is soluble in organic solvents such as DMSO, DMF, methylene (B1212753) chloride, acetonitrile, methanol, and acetone.[8][9]

    • To prepare a stock solution, carefully weigh the desired amount of the solid.

    • Add the appropriate volume of anhydrous solvent to achieve the target concentration.

    • Vortex or sonicate the solution until the solid is completely dissolved.

    • Unused stock solutions can be stored at -20°C for up to a month.[10]

  • Experimental Use :

    • The maleimide group is reactive towards thiols, such as the sulfhydryl groups of cysteine residues in proteins.[8][10]

    • Reactions should be carried out in a buffer at a pH between 7 and 7.5.[10]

    • Buffers should be free of thiols (e.g., Tris or glycine).[10]

    • Due to the oxygen sensitivity of thiols, it is recommended to degas solutions by applying a vacuum or bubbling with an inert gas.[10]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol
  • Waste Segregation :

    • All waste containing this compound should be treated as hazardous chemical waste.[1]

    • Segregate waste at the source to prevent accidental mixing with incompatible materials.

  • Solid Waste Disposal :

    • Dispose of contaminated solid waste, such as pipette tips, microfuge tubes, and gloves, in a designated and clearly labeled hazardous waste container.[4]

    • Unused solid compound should be disposed of in its original container if possible, placed within a secondary, sealable container.[1]

  • Liquid Waste Disposal :

    • Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.[4]

    • Do not pour solutions down the drain.[4]

    • For larger quantities of maleimide-containing waste, deactivation by reacting with an excess of a thiol-containing compound (e.g., β-mercaptoethanol or dithiothreitol) for at least 2 hours can be considered before collection as hazardous waste.[1] The deactivated solution should still be disposed of as hazardous chemical waste.[1]

  • Decontamination :

    • Decontaminate all glassware and surfaces that have come into contact with the compound using a suitable laboratory detergent followed by thorough rinsing.[4]

    • Collect the cleaning solutions as hazardous waste.[1]

  • Waste Pickup :

    • Store waste containers in a designated, well-ventilated, and secure area.

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

Workflow for Safe Handling and Disposal

G cluster_prep Preparation & Handling cluster_disposal Waste Disposal A Receiving & Inspection B Store at -20°C in a dry, inert atmosphere A->B C Equilibrate to Room Temp Before Use B->C D Work in Fume Hood with Full PPE C->D E Prepare Stock Solution (e.g., in DMSO) D->E F Perform Experiment E->F G Collect Solid Waste in Labeled Hazardous Container F->G H Collect Liquid Waste in Labeled Hazardous Container F->H I Decontaminate Glassware & Surfaces F->I J Store Waste in Designated Secure Area G->J H->J I->H K Arrange for EHS Pickup J->K Spill Spill Event Spill_Kit Use Cytotoxic Spill Kit Spill->Spill_Kit Spill_Kit->H

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.